(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
Beschreibung
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Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMPGCPZEOXEES-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid
Introduction
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid derivative. Its structural similarity to endogenous molecules involved in neurotransmission has made it a compound of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its potential applications in neuroscience research. The information presented herein is intended for researchers, scientists, and drug development professionals.
Chemical Properties
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a white solid at room temperature.[1] Its chemical and physical properties are summarized in the tables below. Due to its zwitterionic nature at physiological pH, it is expected to have high water solubility and to decompose at high temperatures rather than exhibiting a distinct boiling point.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-3-(3-methoxyphenyl)propanoic acid | N/A |
| CAS Number | 765895-65-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | Similar to (S)-enantiomer: 207-211 °C (dec.) | N/A |
| Boiling Point | Decomposes before boiling | N/A |
| Optical Rotation | [α]D²⁵ = +3.8 ± 2.0º (c=1 in H₂O) | [1] |
Predicted Physicochemical Properties
| Property | Value | Source |
| pKa (Acidic) | ~4 (Estimated) | N/A |
| pKa (Basic) | ~10 (Estimated) | N/A |
| LogP | -2.0 (for (S)-enantiomer) | N/A |
| Topological Polar Surface Area | 72.6 Ų (for (S)-enantiomer) | N/A |
Experimental Protocols
Representative Synthesis of (R)-3-Amino-3-(aryl)propanoic Acids
Disclaimer: The following is an adapted protocol and should be performed by qualified personnel in a properly equipped laboratory.
Materials:
-
(S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (chiral auxiliary)
-
3-Iodoanisole
-
Diethylamine (Et₂NH)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
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Tetrahydrofuran (THF)
-
Ethanol (EtOH)
Procedure:
-
Heck Reaction: A solution of (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, 3-iodoanisole, diethylamine, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide is heated in a sealed tube.
-
Purification: The reaction mixture is cooled, and the product, (R)-2-tert-Butyl-6-(3-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone, is isolated and purified.
-
Hydrolysis and Reduction: The purified pyrimidinone is dissolved in a mixture of tetrahydrofuran and ethanol and cooled to a low temperature. The mixture is treated with hydrochloric acid to achieve a neutral pH, followed by the addition of sodium borohydride.
-
Final Hydrolysis and Isolation: The reaction mixture is worked up to hydrolyze the auxiliary and isolate the final product, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Biological Activity and Potential Applications
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its analogs are recognized for their potential to modulate neurotransmitter systems, making them valuable tools in neuroscience research and as building blocks for the development of novel therapeutics for neurological disorders.[1][2]
Role in Neurotransmitter Modulation
As a derivative of a β-amino acid, this compound is structurally related to neurotransmitters like GABA and glutamate. While the specific molecular targets have not been fully elucidated in publicly available literature, it is hypothesized that it may interact with receptors or transporters involved in neurotransmission. This interaction could potentially modulate synaptic plasticity and neuronal signaling.
The diagram below illustrates a generalized workflow for investigating the effects of a novel compound like (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid on neurotransmitter systems.
Caption: A generalized workflow for characterizing the neuroactivity of a compound.
Drug Development
The chiral nature and the presence of both amino and carboxylic acid functional groups make (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid a versatile scaffold for the synthesis of more complex molecules. Its potential to interact with biological systems makes it an attractive starting point for the development of new drugs targeting neurological and psychiatric conditions.[2]
The following diagram illustrates the logical relationship of how a starting material like this compound can be utilized in a drug discovery pipeline.
Caption: The role of a chiral building block in a typical drug discovery process.
Conclusion
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a valuable chiral building block with significant potential in the field of neuroscience and medicinal chemistry. Its well-defined chemical properties and the availability of synthetic routes make it an accessible tool for researchers. Future investigations into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential.
References
(R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Key Chiral Building Block in Modern Medicinal Chemistry
Abstract
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the pharmaceutical industry. Its unique structural features, particularly its chirality and the presence of a methoxyphenyl group, make it a valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its critical role as a chiral building block in drug discovery, with a focus on applications in neuroscience. An exemplary synthetic protocol is also detailed to provide insight into its preparation.
Molecular Structure and Identification
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a derivative of propanoic acid with an amino group and a 3-methoxyphenyl group attached to the β-carbon. The "(R)" designation indicates the stereochemistry at the chiral center.
IUPAC Name: (3R)-3-amino-3-(3-methoxyphenyl)propanoic acid
Synonyms: D-β-Phe(3-OMe)-OH, (R)-3-Methoxy-β-phenylalanine, H-D-β-Phe(3-OMe)-OH[1]
Chemical Structure:
-
SMILES: COC1=CC=CC(=C1)--INVALID-LINK--CC(=O)O
-
InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 (Note: InChI for the (S)-enantiomer is provided for structural reference, the (R)-enantiomer is the subject of this guide).[2]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical data for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 765895-65-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]D25 = +3.8 ± 2.0º (c=1% in H₂O) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Computed XLogP3 | -2 | [2] |
| Topological Polar Surface Area | 72.6 Ų | [2][3] |
Role in Drug Discovery and Development
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a versatile chiral building block in medicinal chemistry.[1] Its incorporation into larger molecules can significantly influence their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles. Chiral β-amino acids like this one are sought after for their ability to impart specific three-dimensional conformations to peptide and non-peptide structures, which is critical for molecular recognition and binding to biological targets.[][5][6]
This compound is particularly explored for its potential in the development of new medications targeting neurological disorders.[1] It serves as a foundational element for synthesizing compounds that can modulate receptor activity within the central nervous system.[1] The workflow below illustrates the pivotal role of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in the drug discovery pipeline.
Exemplary Synthesis Protocol
Below is a detailed experimental protocol for the synthesis of the related compound, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, which serves as a valuable methodological example.
Disclaimer: The following protocol is for the synthesis of the para-isomer and is provided for illustrative purposes. Adaptation and optimization would be necessary for the synthesis of the meta-isomer.
Reaction Scheme:
(S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone + 4-iodoanisole → (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone → (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
Step 1: Synthesis of (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone
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A solution of (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (5.00 g, 23.6 mmol), 4-iodoanisole (5.52 g, 23.6 mmol), diethylamine (2.68 mL, 26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (273 mg, 0.24 mmol) in 25 mL of dimethylformamide is prepared.
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The yellow solution is transferred to a thick-walled Pyrex pressure tube and purged with argon.
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The sealed tube is suspended in a boiling water bath for 48 hours in the dark.
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After cooling in liquid nitrogen, the tube is opened, and the contents are processed to isolate the product.
Step 2: Hydrolysis to (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
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A 125-mL Erlenmeyer flask is charged with tetrahydrofuran (20 mL), 95% ethanol (20 mL), and the product from Step 1 (2.39 g, 9.2 mmol).
-
The mixture is stirred and cooled to between -35°C and -45°C using an acetone-dry ice bath.
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Aqueous 9 N hydrochloric acid (approx. 0.6 mL) is added dropwise to achieve a pH of approximately 7.
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The reaction mixture is then subjected to further hydrolysis and purification steps, including ion-exchange chromatography, to yield the final product.
Conclusion
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid stands out as a crucial chiral intermediate in the synthesis of complex, biologically active molecules. Its utility in constructing novel compounds for the potential treatment of neurological disorders underscores its importance in the field of medicinal chemistry. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging the unique properties of this valuable building block for the advancement of therapeutic innovations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(3-ethyl-5-methoxyphenyl)propanoic acid | C12H17NO3 | CID 84055821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monoterpene-based chiral β-amino acid derivatives prepared from natural sources: syntheses and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
(R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Scaffolding Enigma in Neuropharmacology
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a synthetic β-amino acid derivative that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. While specific quantitative data on its biological activity remains elusive in publicly available literature, its structural motif positions it as a valuable building block for the synthesis of more complex, biologically active molecules. This technical guide aims to synthesize the current understanding of this compound, focusing on its potential applications and the general biological relevance of its structural class.
Overview and Potential Significance
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid belongs to the class of β-amino acids, which are structural isomers of the proteinogenic α-amino acids. This structural difference, the placement of the amino group on the β-carbon of the propanoic acid backbone, imparts unique conformational properties and resistance to proteolytic degradation, making β-amino acids and their derivatives attractive scaffolds in drug design.
The presence of a methoxyphenyl group suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). Aryl-substituted amino acids are known to interact with receptors and transporters for neurotransmitters like glutamate and GABA. Therefore, this compound is primarily utilized in research and development as a key intermediate for creating novel therapeutic agents targeting neurological and psychiatric disorders.[1][2]
Biological Context: A Tool for Probing Neurological Pathways
The general workflow for investigating the potential of such a compound is outlined below:
Potential Signaling Pathway Interactions
Based on the structural similarities to known neuroactive compounds, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid could potentially interact with several key signaling pathways in the CNS. The primary hypothetical targets are the receptors for the major excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively.
Glutamatergic System
The glutamatergic system is the principal excitatory pathway in the brain. Derivatives of aryl-amino acids can act as agonists or antagonists at glutamate receptors, such as NMDA and AMPA receptors. Modulation of these receptors is a key strategy in the development of drugs for a range of neurological conditions.
GABAergic System
The GABAergic system is the primary inhibitory pathway in the CNS. β-Amino acids can mimic the structure of GABA and interact with GABA receptors (GABAA and GABAB). This interaction can lead to a reduction in neuronal excitability, a mechanism of action for many anxiolytic, sedative, and anticonvulsant drugs.
A simplified representation of these potential interactions is shown below:
Methodologies for Biological Evaluation
To ascertain the specific biological activity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a series of in vitro and in vivo experiments would be necessary.
Radioligand Binding Assays
Objective: To determine the affinity of the compound for specific neurotransmitter receptors.
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) to isolate cell membranes containing the receptors of interest.
-
Incubation: Incubate the membrane preparation with a known radiolabeled ligand (e.g., [3H]-CGP54626 for GABAB receptors or [3H]-AMPA for AMPA receptors) in the presence of varying concentrations of the test compound.
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Separation: Separate the bound and free radioligand by rapid filtration.
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Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
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Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Electrophysiology
Objective: To determine the functional effect of the compound on ion channel activity in neurons.
Protocol Outline (Patch-Clamp Technique):
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Cell Culture: Culture primary neurons or cell lines expressing the receptor of interest.
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Recording: Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal) to record ionic currents.
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Compound Application: Apply the test compound to the cell bath and record changes in membrane current or voltage.
-
Data Analysis: Analyze the changes in current amplitude, frequency, and kinetics to determine if the compound acts as an agonist, antagonist, or modulator of the ion channel.
Conclusion
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid stands as a promising, yet largely uncharacterized, molecule in the landscape of neuropharmacological research. Its value currently lies in its potential as a synthetic scaffold for the development of novel CNS-active agents. Future research involving rigorous biological evaluation through binding and functional assays is imperative to elucidate its specific molecular targets and mechanism of action. Such studies will be crucial to unlock the full therapeutic potential of this and related β-amino acid derivatives.
References
(R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: An Uncharacterized Building Block for Neurological Drug Discovery
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a synthetic amino acid derivative that has been identified as a potential building block in the development of novel therapeutics for neurological disorders.[1] While its utility in medicinal chemistry is recognized, detailed pharmacological data, including its specific mechanism of action, remain largely uncharacterized in publicly available scientific literature.
This technical overview aims to consolidate the currently available information on (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and to provide a framework for its potential pharmacological investigation based on the activities of structurally related β-amino acid derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | Chem-Impex |
| Molecular Weight | 195.22 g/mol | Chem-Impex |
| Appearance | White to off-white powder | Generic |
| Chirality | (R)-enantiomer | - |
Current Understanding and Research Applications
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is commercially available and primarily marketed as a research chemical for use in pharmaceutical development and neuroscience research.[1] Its structure, featuring a β-amino acid backbone and a methoxy-substituted phenyl ring, suggests its potential to interact with various targets within the central nervous system (CNS).[1]
General applications cited by chemical suppliers include:
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Scaffold for Drug Discovery: Serving as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic activity.[1]
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Neurotransmitter System Modulation: Use in studies aimed at understanding and modulating neurotransmitter systems, although the specific systems are not defined.[1]
Postulated Mechanisms of Action Based on Structural Analogs
The mechanism of action for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid has not been explicitly detailed in published studies. However, the broader class of 3-aryl-β-amino acids has been investigated for activity at several key CNS receptors. This allows for the formulation of hypotheses regarding its potential targets, which would require experimental validation.
Potential Interaction with GABA Receptors
Some 3-aryl-3-aminopropanoic acid derivatives have been explored as modulators of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the CNS. For instance, research on related compounds has investigated their potential as GABA receptor antagonists.
Potential Interaction with Glutamate Receptors (NMDA and AMPA)
Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors, such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are critical for synaptic plasticity, learning, and memory. The activity of various amino acid derivatives at these receptors is a subject of intense research. While no direct evidence links (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to these receptors, its amino acid-like structure makes this a plausible area for investigation.
Proposed Experimental Workflow for Characterization
To elucidate the mechanism of action of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a systematic experimental approach is necessary. The following workflow outlines key experiments that would provide the foundational data for a comprehensive understanding of its pharmacological profile.
Caption: A logical workflow for the pharmacological characterization of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Detailed Methodologies for Key Postulated Experiments
As no specific experimental data for the title compound is available, the following are generalized protocols for foundational assays that would be required to determine its mechanism of action.
Radioligand Binding Assays
Objective: To determine if (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid binds to specific neurotransmitter receptors.
Protocol Outline (Example for GABA-A Receptor):
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Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate cell membranes containing the receptors.
-
Assay Incubation: Incubate the prepared membranes with a known radiolabeled ligand for the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: Determine the concentration of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Electrophysiological Assays (e.g., Two-Electrode Voltage Clamp)
Objective: To assess the functional activity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid at a specific ion channel-linked receptor.
Protocol Outline (Example for NMDA Receptor expressed in Xenopus Oocytes):
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Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the NMDA receptor.
-
Electrophysiological Recording: After a period of receptor expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.
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Compound Application: Perfuse the oocyte with a solution containing agonists (glutamate and glycine) to elicit a baseline current. Then, apply varying concentrations of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to determine its effect on the agonist-induced current (potentiation or inhibition).
-
Data Analysis: Plot the change in current as a function of the compound's concentration to determine its EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists).
Conclusion
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid represents a molecule of interest for medicinal chemistry and neuroscience research. However, its specific biological target and mechanism of action are not yet defined in the scientific literature. Based on its chemical structure, potential interactions with GABA and glutamate receptors are plausible starting points for investigation. A systematic approach employing binding and functional assays is required to elucidate its pharmacological profile and to validate its potential as a tool for developing novel CNS-active agents. Without such data, its role remains that of a promising but unproven chemical scaffold.
References
In-depth Technical Guide: (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered interest within the scientific community, particularly in the fields of neuroscience and medicinal chemistry. It is recognized as a versatile building block for the synthesis of more complex bioactive molecules and is explored for its potential to modulate neurotransmitter systems.[1][2] This technical guide provides a comprehensive review of the available scientific literature on (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, focusing on its synthesis, potential therapeutic applications, and the methodologies used in its study. While specific quantitative biological data and detailed signaling pathways for this particular enantiomer are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides context based on related compounds.
Chemical Properties and Synthesis
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid belongs to the class of β-amino acids, characterized by the amino group being attached to the β-carbon of the carboxylic acid. The presence of a methoxy group at the meta-position of the phenyl ring and its specific (R)-stereochemistry are key structural features that likely influence its biological activity and interaction with molecular targets.
Chemical Structure:
Figure 1. Chemical structure of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Enantioselective Synthesis
-
Asymmetric hydrogenation of a corresponding enamido-ester precursor using a chiral catalyst.
-
Resolution of a racemic mixture through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent hydrolysis.
-
Enzymatic resolution , which utilizes enzymes that selectively act on one enantiomer of a racemic mixture.
A documented synthesis for the positional isomer, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, involves a multi-step process that could potentially be adapted for the meta-substituted analogue.
Biological and Pharmacological Profile
The scientific literature suggests that (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its enantiomer are of significant interest in neuroscience research and pharmaceutical development due to their potential to modulate neurotransmitter systems.[1][3]
Potential Applications in Neurological Disorders
Both the (R) and (S) enantiomers are explored for their potential in developing novel medications for neurological disorders.[1][3] The structural similarity of β-amino acids to the neurotransmitter γ-aminobutyric acid (GABA) suggests that they may interact with GABA receptors. The (S)-enantiomer, in particular, has been investigated for its potential in treating conditions such as depression and anxiety by modulating neurotransmitter activity.[3] However, specific data on receptor binding affinities (e.g., Ki values) or functional activities (e.g., EC50 or IC50 values) for either enantiomer are not provided in the available literature.
Use as a Synthetic Building Block
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is considered a valuable intermediate in the synthesis of more complex pharmaceuticals.[1] Its chiral nature and functional groups (amine and carboxylic acid) allow for its incorporation into larger molecules, potentially conferring specific biological activities and stereoselectivity to the final compound.
Experimental Methodologies
Detailed experimental protocols for biological assays specifically utilizing (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid are scarce in the public domain. However, based on its proposed area of application, several standard assays would be relevant for its characterization.
Receptor Binding Assays
To investigate the interaction of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid with its putative molecular targets, such as GABA or glutamate receptors, competitive radioligand binding assays would be employed.
General Protocol for GABA Receptor Binding Assay:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The membranes are washed multiple times to remove endogenous ligands.
-
Binding Incubation: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]GABA for GABA receptors) and varying concentrations of the test compound ((R)-3-Amino-3-(3-methoxyphenyl)propanoic acid).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Figure 2. A generalized workflow for a competitive radioligand binding assay.
Functional Assays
To determine if (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid acts as an agonist, antagonist, or modulator of a specific receptor, functional assays are necessary. Electrophysiological techniques, such as two-electrode voltage-clamp recording in Xenopus oocytes or patch-clamp recording in cultured neurons expressing the receptor of interest, are commonly used.
General Protocol for Two-Electrode Voltage-Clamp Electrophysiology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the target receptor (e.g., GABA-A receptor subunits).
-
Receptor Expression: The oocytes are incubated for several days to allow for the expression of functional receptors on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is perfused with a buffer solution.
-
Compound Application: The agonist for the receptor is applied to elicit an ionic current. The test compound is then co-applied with the agonist to determine its effect on the current (potentiation or inhibition).
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Signaling Pathways
There is no direct evidence in the reviewed literature implicating (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in a specific signaling pathway. However, should it be confirmed as a modulator of GABA-A receptors, it would influence the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Figure 3. A hypothetical signaling pathway for a modulator of the GABA-A receptor.
Summary and Future Directions
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral β-amino acid with recognized potential in the development of novel therapeutics for neurological disorders. While its exact molecular targets and mechanism of action remain to be fully elucidated, its structural characteristics point towards a possible interaction with neurotransmitter receptors.
Future research should focus on:
-
Target Identification: Unambiguously identifying the specific molecular targets of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine its potency, efficacy, and pharmacokinetic profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues to understand the key structural features required for its biological activity.
-
Elucidation of Signaling Pathways: Investigating the downstream cellular effects following its interaction with its molecular target(s).
A more detailed understanding of the pharmacology of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid will be crucial for realizing its therapeutic potential.
References
The Genesis of Chirality: An In-depth Technical Guide to the Discovery and History of Chiral β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-Amino acids, structural isomers of the canonical α-amino acids, represent a cornerstone of modern medicinal chemistry and drug development. Their unique structural properties, particularly the introduction of a chiral center at the β-position, confer novel conformational constraints and metabolic stability to peptides and small molecules. This technical guide provides a comprehensive overview of the discovery and historical development of chiral β-amino acids, detailing key synthetic methodologies, quantitative performance data, and their impact on pharmacology, illustrated through the mechanisms of action of prominent drugs.
Historical Milestones in the Journey of β-Amino Acids
The conceptual journey of β-amino acids began with the discovery of their simplest, achiral member, β-alanine. While the broader understanding of amino acids was being shaped by luminaries like Emil Fischer in the early 20th century, the specific exploration of chiral β-amino acids and their stereocontrolled synthesis evolved much later. A pivotal moment in accessing β-amino acids from their readily available α-amino acid counterparts was the development of the Arndt-Eistert reaction by German chemists Fritz Arndt and Bernd Eistert.[1] This homologation reaction, which converts a carboxylic acid to its next higher homologue, provided a foundational method for extending the carbon backbone of α-amino acids, thus paving the way for the synthesis of β-amino acids.[1][2]
The subsequent challenge lay in controlling the stereochemistry at the newly formed or existing chiral centers. The latter half of the 20th century and the early 21st century witnessed a surge in the development of enantioselective synthetic methods. These advancements were driven by the increasing recognition of the pharmacological potential of chiral β-amino acids.[3] Key developments included the refinement of asymmetric Mannich reactions, conjugate additions, and the application of enzymatic resolutions, which collectively provided the tools to access optically pure β-amino acids with high efficiency and selectivity.[3][4]
Core Synthetic Methodologies for Chiral β-Amino Acids
The synthesis of enantiomerically pure β-amino acids is a significant area of research, with several strategic approaches having been established. This section details the experimental protocols for some of the most influential methods.
Arndt-Eistert Homologation of α-Amino Acids
This classical method provides a route to β-amino acids through the one-carbon extension of α-amino acids. The stereochemistry of the original α-carbon is typically retained.[2]
Experimental Protocol: Arndt-Eistert Synthesis of Boc-(S)-3-amino-4-phenylbutanoic acid [2][5]
-
Acid Chloride Formation: To a solution of Boc-(S)-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes. The formation of a precipitate is observed.
-
Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Filter the cold mixed anhydride solution from step 1 and add it dropwise to the diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Excess diazomethane is quenched by the dropwise addition of acetic acid.
-
Wolff Rearrangement: Prepare a solution of the crude α-diazoketone in a suitable solvent (e.g., a mixture of dioxane and water). Add silver benzoate (0.1 eq) as a catalyst. Irradiate the mixture with a high-pressure mercury lamp or heat to induce the Wolff rearrangement. The reaction progress is monitored by the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent and washed with aqueous bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting β-amino acid is purified by column chromatography or recrystallization.
Asymmetric Mannich Reaction
The Mannich reaction, involving the aminoalkylation of a carbon acid, has become a powerful tool for the asymmetric synthesis of β-amino acids, especially with the advent of organocatalysis.[6][7]
Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction [6]
-
Reaction Setup: To a solution of an imine (e.g., N-Boc-benzaldimine, 0.05 mmol) and a chiral catalyst (e.g., a cinchonine-derived bifunctional thiourea catalyst, 0.005 mmol) in a suitable solvent (e.g., diethyl ether, 0.5 mL) at room temperature, add a β-keto acid (0.075 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude residue is then purified by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired chiral β-amino ketone.[6]
Enzymatic Kinetic Resolution
Biocatalysis offers a highly enantioselective route to chiral β-amino acids through the kinetic resolution of a racemic mixture. Enzymes like β-aminopeptidases can selectively hydrolyze one enantiomer of a β-amino acid amide, leaving the other enantiomer unreacted and thus resolved.[8]
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic β-Amino Acid Amide [8]
-
Enzyme Preparation: Prepare a solution or suspension of the desired β-aminopeptidase (e.g., BapA from Sphingosinicella xenopeptidilytica) in a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Reaction Initiation: Add the racemic β-amino acid amide to the enzyme solution and incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Monitoring and Termination: Monitor the reaction progress by analyzing the consumption of the starting material and the formation of the product (the hydrolyzed β-amino acid) using techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining unreacted starting material.
-
Separation and Isolation: Once the desired conversion is reached, terminate the reaction (e.g., by adding a water-miscible organic solvent or by heat denaturation of the enzyme). Separate the hydrolyzed β-amino acid from the unreacted β-amino acid amide by extraction or chromatography. The isolated compounds can then be deprotected if necessary to yield the free β-amino acids.
Quantitative Data on Enantioselective Syntheses
The efficacy of various synthetic methods can be compared based on their yields and enantioselectivities. The following tables summarize representative data from the literature for key reactions.
Table 1: Arndt-Eistert Homologation of α-Amino Acids
| N-Protected α-Amino Acid | Catalyst for Wolff Rearrangement | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Boc-(S)-Phenylalanine | Silver Benzoate (Photochemical) | High | >99% | [2] |
| Fmoc-(S)-Alanine | Ultrasound | 70-85% | Not specified | [9] |
| Z-(S)-Leucine | Silver(I) oxide | Good | High | [10] |
Table 2: Asymmetric Mannich Reactions
| Imine | Carbonyl Compound | Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Boc-Arylaldimines | β-Keto acids | Cinchonine-derived thiourea | 93% | 72% |[6] | | N-Boc-aldimines | Silyl enol ethers | Thiourea | up to 98% | High |[3] | | Aromatic α-Amido Sulfone | Malonate | Guanidine-thiourea | High | Good to excellent |[7] |
Table 3: Enzymatic Kinetic Resolution
| Racemic Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee) of Product | Reference |
| β³-Amino acid amides | β-Aminopeptidases (BapA, DmpA) | ~50% | High | [8] |
| Aromatic β-Amino Acids | ω-Transaminase | ~50% | >99% (for (R)-β-amino acids) | [11] |
Impact on Drug Development and Signaling Pathways
The incorporation of chiral β-amino acids into drug candidates has profound effects, often leading to increased potency, enhanced metabolic stability, and novel mechanisms of action.[3] This is exemplified by several successful drugs that feature a chiral β-amino acid moiety.
Sitagliptin (Januvia): A DPP-4 Inhibitor
Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. Its structure contains a chiral β-amino acid derivative.
Mechanism of Action: Sitagliptin functions as a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[12][13] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14] By inhibiting DPP-4, sitagliptin increases the levels of active incretins.[12] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[13][14]
Icofungipen: An Antifungal Agent
Icofungipen is a novel antifungal agent derived from the naturally occurring β-amino acid cispentacin.[15]
Mechanism of Action: Icofungipen's antifungal activity arises from its inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in fungal protein synthesis.[16][17] The drug is actively transported into the yeast cell, where it competitively binds to IleRS.[18] This prevents the charging of tRNA with isoleucine, thereby halting protein production and leading to fungal cell death.[16][19] This mechanism is distinct from other major classes of antifungal drugs.[17]
Boceprevir (Victrelis): An HCV Protease Inhibitor
Boceprevir is a direct-acting antiviral medication for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection.[20] It is a peptidomimetic that incorporates a chiral β-amino acid derivative.
Mechanism of Action: Boceprevir is a reversible, covalent inhibitor of the HCV NS3/4A serine protease.[21][22] This viral enzyme is crucial for cleaving the HCV polyprotein into mature, functional proteins, a necessary step for viral replication.[23] Boceprevir mimics the substrate of the protease and binds to its active site, forming a covalent bond with the catalytic serine residue.[21] This blockage prevents the processing of the viral polyprotein, thereby inhibiting viral replication.[23]
Conclusion and Future Outlook
The discovery and development of chiral β-amino acids have transitioned from a niche area of organic chemistry to a central theme in the design of novel therapeutics. The historical progression from classical homologation reactions to sophisticated catalytic asymmetric syntheses has provided the chemical tools necessary to explore the vast chemical space offered by these non-canonical building blocks. The successful application of chiral β-amino acids in drugs targeting a range of diseases underscores their profound impact on medicinal chemistry. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel β-peptide architectures with unique biological activities, and the continued integration of these valuable synthons into the drug discovery pipeline.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Arndt-Eistert Synthesis [organic-chemistry.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Sitagliptin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 15. journals.asm.org [journals.asm.org]
- 16. In Vitro Activity and In Vivo Efficacy of Icofungipen (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Icofungipen | C7H11NO2 | CID 216240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 22. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. A thorough understanding of its structural and physicochemical properties is paramount for its application. This technical guide provides a summary of available and predicted spectroscopic data for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, alongside detailed, generalized experimental protocols for acquiring such data. Due to the limited availability of direct experimental spectra for this specific enantiomer, data for structurally related compounds are presented for reference, and predicted nuclear magnetic resonance (NMR) data are provided to guide researchers in its characterization.
Introduction
The structural elucidation of a chiral molecule such as (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. This guide outlines the expected spectroscopic signature of the target molecule and provides standardized protocols for data acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. These predictions are based on the analysis of similar structures and the known effects of substituents on chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t | 1H | Ar-H |
| ~6.80-6.90 | m | 3H | Ar-H |
| ~4.20 | t | 1H | CH-NH₂ |
| ~3.80 | s | 3H | OCH₃ |
| ~2.70 | d | 2H | CH₂-COOH |
| (Broad) | s | 2H | NH₂ |
| (Broad) | s | 1H | COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | COOH |
| ~160 | Ar-C-OCH₃ |
| ~142 | Ar-C |
| ~130 | Ar-CH |
| ~120 | Ar-CH |
| ~114 | Ar-CH |
| ~113 | Ar-CH |
| ~55 | OCH₃ |
| ~50 | CH-NH₂ |
| ~40 | CH₂-COOH |
Infrared (IR) Spectroscopy
The following data is for the structurally similar compound 3-(3-Methoxyphenyl)propanoic acid , which lacks the amino group at the 3-position. The spectrum is available in the NIST WebBook[1]. Key expected vibrational frequencies for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid are also included.
Table 3: IR Spectral Data for 3-(3-Methoxyphenyl)propanoic acid and Expected Peaks for the Target Compound
| Wavenumber (cm⁻¹) | Intensity | Assignment (3-(3-Methoxyphenyl)propanoic acid) | Expected Additional/Shifted Peaks for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) | N-H stretch (~3300-3500 cm⁻¹, medium) |
| ~2900 | Medium | C-H stretch (aliphatic) | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) | N-H bend (~1600 cm⁻¹, medium) |
| ~1250 | Strong | C-O stretch (Aromatic ether) | C-O stretch |
| ~1150 | Strong | C-O stretch (Carboxylic acid) | C-N stretch (~1000-1250 cm⁻¹, weak-medium) |
Mass Spectrometry (MS)
The following data is for the structurally similar compound 3-(3-Methoxyphenyl)propanoic acid , obtained via electron ionization (EI) and is available from the NIST WebBook. The predicted molecular ion for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is also provided.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment (3-(3-Methoxyphenyl)propanoic acid) | Predicted Molecular Ion for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid |
| 180 | ~40 | [M]⁺ | [M+H]⁺ = 196.09 (for ESI) |
| 135 | ~100 | [M - COOH]⁺ | |
| 121 | ~50 | [M - CH₂COOH]⁺ | |
| 91 | ~40 | [C₇H₇]⁺ | |
| 77 | ~30 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid amino acid derivative like (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solutions.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform a background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-30 psi. The source temperature is typically maintained between 150-350 °C.
-
-
Data Processing:
-
Identify the molecular ion peak and any significant fragment ions.
-
Compare the observed m/z values with the calculated values for the expected ions.
-
Workflow Diagram
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chiral compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chiral compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. While direct experimental data remains to be published, the provided predicted NMR data, reference IR and MS data of a related compound, and detailed experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of this and similar molecules. The application of the described spectroscopic workflow will enable unambiguous structural confirmation and purity assessment, which are critical steps in the drug discovery and development pipeline.
References
Potential Therapeutic Targets of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a chiral derivative of β-phenyl-γ-aminobutyric acid (β-phenyl-GABA), represents a molecule of significant interest within the landscape of neuropharmacology. Its structural analogy to known central nervous system (CNS) active agents, such as baclofen and phenibut, suggests a strong potential for interaction with key neurotransmitter systems. This technical guide consolidates the current understanding of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, focusing on its likely therapeutic targets. While direct pharmacological data for this specific enantiomer is limited in publicly accessible literature, this document extrapolates potential mechanisms of action based on the broader class of aryl-substituted GABA analogues. Furthermore, it provides detailed experimental protocols to facilitate the investigation of its biological activity and outlines potential therapeutic avenues.
Introduction
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS: 765895-65-6) is a synthetic amino acid derivative.[1] Its core structure, a β-amino acid with a methoxyphenyl substituent, positions it as a compelling candidate for modulating neuronal signaling. The broader class of aryl propionic acid derivatives is known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The stereochemistry of these molecules is often crucial for their pharmacological activity. This guide will delve into the probable molecular targets of the (R)-enantiomer and provide the necessary framework for its empirical validation.
Putative Therapeutic Target: GABAB Receptor
The primary and most probable therapeutic target for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is the γ-aminobutyric acid type B (GABAB) receptor. This hypothesis is predicated on the well-established pharmacology of structurally related compounds.
Rationale for GABAB Receptor Targeting
The GABAB receptor, a G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged inhibitory neurotransmission in the CNS. Its activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.
Potential Mechanism of Action: Agonism or Positive Allosteric Modulation
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid could interact with the GABAB receptor in two principal ways:
-
Orthosteric Agonism: Directly binding to and activating the GABA binding site on the GABAB1 subunit.
-
Positive Allosteric Modulation (PAM): Binding to a distinct allosteric site on the GABAB2 subunit, thereby enhancing the affinity and/or efficacy of the endogenous ligand, GABA.
The therapeutic advantage of PAMs over direct agonists lies in their potential for a more nuanced modulation of GABAergic tone and a reduced side-effect profile, including a lower propensity for tolerance and dependence.
Other Potential Therapeutic Targets
While the GABAB receptor is the most likely primary target, the broader pharmacology of related compounds suggests other potential, albeit likely secondary, targets. These may include:
-
GABAA Receptors: Some β-phenyl-GABA analogues exhibit weak interactions with GABAA receptors.
-
Voltage-Gated Calcium Channels (VGCCs): The α2δ subunit of VGCCs is another known target for some GABA analogues, such as gabapentin and pregabalin.
Therapeutic Potential
Based on the presumed activity at the GABAB receptor, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid could be investigated for a range of neurological and psychiatric disorders:
-
Anxiety Disorders: By enhancing inhibitory neurotransmission.
-
Spasticity: Similar to the mechanism of baclofen.
-
Substance Use Disorders: Particularly in reducing cravings and withdrawal symptoms.
-
Neuropathic Pain: Through the modulation of calcium channels and overall neuronal excitability.
-
Epilepsy: By contributing to the suppression of excessive neuronal firing.
Data Presentation: Comparative Analysis (Hypothetical)
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) |
| (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid | GABAB Receptor | Radioligand Binding | Data to be determined | Data to be determined | - |
| (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid | GABAB Receptor | [35S]GTPγS Functional Assay | - | - | Data to be determined |
| Baclofen (reference) | GABAB Receptor | Radioligand Binding | 130 | 250 | - |
| Phenibut (reference) | GABAB Receptor | Radioligand Binding | 9,200 | - | - |
Experimental Protocols
To elucidate the pharmacological profile of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, the following experimental protocols are recommended.
GABAB Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compound for the GABAB receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) and repeat the centrifugation step twice.
-
The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add:
-
50 µL of radioligand (e.g., [3H]-GABA or a specific GABAB antagonist like [3H]-CGP54626) at a concentration near its Kd.
-
50 µL of assay buffer or competing ligand (for non-specific binding, use 100 µM GABA or baclofen).
-
50 µL of the test compound at various concentrations.
-
100 µL of the membrane preparation.
-
-
Incubate at room temperature for 60 minutes.
-
-
Termination and Detection:
-
Rapidly filter the incubation mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
This assay measures the functional activity of the test compound at the GABAB receptor by quantifying G-protein activation.
Methodology:
-
Membrane Preparation: As described in the binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, add:
-
25 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
25 µL of GDP (10 µM final concentration).
-
25 µL of the test compound at various concentrations (with and without a fixed concentration of GABA to test for PAM activity).
-
50 µL of the membrane preparation.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound.
-
Determine the EC50 and Emax values using non-linear regression.
-
Mandatory Visualizations
Caption: Putative GABAB Receptor Signaling Pathway.
Caption: In Vitro Pharmacological Evaluation Workflow.
Conclusion
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a compound with considerable, yet underexplored, therapeutic potential. Its structural characteristics strongly implicate the GABAB receptor as a primary molecular target. The information and experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate its pharmacological profile. Elucidating the precise mechanism of action and quantifying its affinity and efficacy will be pivotal in determining its viability as a lead compound for the development of novel therapeutics for a variety of CNS disorders. Further studies, including in vivo models of disease, will be necessary to fully characterize its therapeutic utility.
References
In Silico Modeling of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid Interactions: A Technical Guide
Version: 1.0
Abstract
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a synthetic amino acid derivative with potential applications in neuropharmacology as a modulator of neurotransmitter systems.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico investigation of its interactions with key protein targets in the central nervous system. We present detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the binding modes, stability, and affinity of this compound with the GABA-A receptor and the NMDA receptor, both implicated in neurological pathways. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and development.
Introduction
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutics targeting neurological disorders.[1][2] Its structural similarity to endogenous neurotransmitters, such as γ-aminobutyric acid (GABA) and glutamate, suggests its potential to interact with their respective receptors. Derivatives of aminopropanoic acid have been explored as modulators of both GABAergic and glutamatergic systems.[5][6][7]
In silico modeling offers a powerful and resource-effective approach to investigate the molecular interactions of small molecules with their biological targets, providing insights that can guide further experimental studies. This guide outlines a systematic computational workflow to predict and analyze the binding of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to the GABA-A and NMDA receptors, two critical players in synaptic transmission and neuronal excitability.[8][9][10]
Target Selection and Rationale
Based on the structural characteristics of the ligand and its potential application in neuropharmacology, the following protein targets have been selected for this in silico modeling study:
-
GABA-A Receptor (α1β2γ2): As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABA-A receptor is a well-established target for a wide range of therapeutic agents, including sedatives, anxiolytics, and anticonvulsants.[11][12][13][14] The structural similarity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to GABA suggests it may act as a modulator of this receptor.
-
NMDA Receptor (GluN1/GluN2A): The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.[8][9] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. Given the amino acid backbone of the compound, its potential interaction with the glutamate or glycine binding sites of the NMDA receptor warrants investigation.
In Silico Modeling Workflow
The computational investigation of the interactions between (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its putative protein targets will follow a multi-step workflow. This approach allows for a comprehensive analysis, from initial binding pose prediction to the assessment of binding stability and affinity.
Caption: A generalized workflow for the in silico modeling of ligand-protein interactions.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Ligand and Receptor Preparation
4.1.1. Ligand Preparation
-
3D Structure Generation: The 3D structure of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid will be generated using a molecular builder such as Avogadro or ChemDraw.
-
Energy Minimization: The initial structure will be subjected to energy minimization using a force field like MMFF94 to obtain a low-energy conformation.
-
Charge Assignment: Partial charges will be assigned using the Gasteiger-Hückel method.
-
Tautomeric and Ionization States: The ligand will be prepared at a physiological pH of 7.4 to ensure the correct protonation states of the amino and carboxylic acid groups.
4.1.2. Receptor Preparation
-
Structure Retrieval: The 3D structures of the human GABA-A receptor (e.g., PDB ID: 6HUP) and NMDA receptor (e.g., PDB ID: 5I57) will be downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The receptor structures will be preprocessed to remove water molecules, co-crystallized ligands, and any non-standard residues. Missing atoms and side chains will be added and corrected.
-
Protonation: Hydrogen atoms will be added to the receptor structure, and the protonation states of titratable residues will be assigned based on a pH of 7.4.
-
Energy Minimization: The prepared receptor structure will be subjected to a constrained energy minimization to relieve any steric clashes.
Molecular Docking
Molecular docking will be performed to predict the preferred binding orientation of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid within the binding sites of the GABA-A and NMDA receptors.
Protocol using AutoDock Vina:
-
Grid Box Definition: A grid box will be defined to encompass the putative binding site of each receptor. For the GABA-A receptor, the grid will be centered on the GABA binding site at the interface of the α and β subunits. For the NMDA receptor, separate docking runs will be performed with the grid centered on the glutamate binding site (on the GluN2A subunit) and the glycine binding site (on the GluN1 subunit).
-
Docking Execution: Docking will be performed using AutoDock Vina with an exhaustiveness of 8. The top-ranked binding poses will be saved for further analysis.
-
Pose Analysis: The predicted binding poses will be visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations will be conducted to assess the stability of the ligand-receptor complexes and to observe the dynamic behavior of the interactions over time.
Protocol using GROMACS:
-
System Setup: The top-ranked docked complex from the molecular docking step will be placed in a cubic box and solvated with a suitable water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.
-
Energy Minimization: The solvated system will be subjected to energy minimization to remove any steric clashes.
-
Equilibration: The system will be equilibrated in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production MD: A production MD simulation of at least 100 nanoseconds will be performed. Trajectories will be saved at regular intervals for analysis.
-
Analysis: The MD trajectories will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and to monitor the persistence of key intermolecular interactions.
Caption: A schematic of the molecular dynamics simulation workflow.
Binding Free Energy Calculation
The binding free energy of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to the target receptors will be calculated to provide a quantitative estimate of its binding affinity.
Protocol using MM/PBSA:
-
Snapshot Extraction: Snapshots of the ligand-receptor complex, the receptor alone, and the ligand alone will be extracted from the stable portion of the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics potential energy (MM), the polar solvation energy (PB), and the nonpolar solvation energy (SA) will be calculated.
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) will be calculated using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
where ΔE_MM is the change in molecular mechanics energy, ΔG_solv is the change in solvation free energy, and TΔS is the change in conformational entropy upon binding.
Data Presentation
All quantitative data generated from the in silico modeling will be summarized in the following tables for clear comparison and interpretation.
Table 1: Molecular Docking Results
| Receptor | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |
| GABA-A | GABA Site | ||
| NMDA | Glutamate Site | ||
| NMDA | Glycine Site |
Table 2: Molecular Dynamics Simulation Stability Metrics
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Stable Interactions |
| GABA-A Complex | |||
| NMDA (Glu Site) Complex | |||
| NMDA (Gly Site) Complex |
Table 3: Binding Free Energy Calculations (MM/PBSA)
| System | ΔG_bind (kcal/mol) | ΔE_MM (kcal/mol) | ΔG_solv (kcal/mol) |
| GABA-A Complex | |||
| NMDA (Glu Site) Complex | |||
| NMDA (Gly Site) Complex |
Conclusion
This technical guide provides a detailed and systematic in silico workflow for investigating the interactions of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid with the GABA-A and NMDA receptors. The described protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations will enable researchers to gain valuable insights into the potential binding modes, stability, and affinity of this compound. The results from these computational studies can effectively guide the design of future experimental investigations and contribute to the development of novel therapeutics for neurological disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in cerebellar amino acid neurotransmitter concentrations and receptors following administration of the neurotoxin L-2-chloropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synaptic Neurotransmitter-Gated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral β-amino acid of significant interest in pharmaceutical research and development. Its structural motif is found in various bioactive molecules and serves as a crucial building block in the synthesis of novel therapeutics, particularly in the realm of neuroscience.[1] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this valuable compound, focusing on a robust and highly enantioselective catalytic approach. The protocols are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.
Synthetic Strategy Overview
The presented synthesis employs a four-step sequence starting from the readily available 3-methoxyacetophenone. The key step is a rhodium-catalyzed asymmetric hydrogenation of a prochiral β-(acylamino)acrylate intermediate, which establishes the desired (R)-stereochemistry with high fidelity.
Caption: Overall synthetic workflow for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Data Presentation
This section summarizes the key analytical and physical data for the final product and important intermediates.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Optical Rotation [α]D25 (c=1 in H₂O) |
| (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C₁₀H₁₃NO₃ | 195.22 | White solid | +3.8° ± 2.0°[2] |
Table 2: Chromatographic Data
| Compound | HPLC Column Type | Mobile Phase | Detection Wavelength (nm) |
| (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid (for e.e.) | Chiral Stationary Phase | Varies (e.g., isopropanol/hexane mixtures)[3] | UV (e.g., 254 nm) |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of Methyl (Z)-3-amino-3-(3-methoxyphenyl)propenoate
This procedure utilizes a Horner-Wadsworth-Emmons reaction to form the enamino ester.
Materials:
-
3-Methoxyacetophenone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Ammonia (7N in methanol)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-methoxyacetophenone (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.
-
Dissolve the purified ester in a 7N solution of ammonia in methanol and stir at room temperature in a sealed vessel for 48 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain methyl (Z)-3-amino-3-(3-methoxyphenyl)propenoate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl (Z)-3-acetamido-3-(3-methoxyphenyl)acrylate
This step involves the N-acetylation of the enamino ester.
Materials:
-
Methyl (Z)-3-amino-3-(3-methoxyphenyl)propenoate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl (Z)-3-amino-3-(3-methoxyphenyl)propenoate (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product, methyl (Z)-3-acetamido-3-(3-methoxyphenyl)acrylate, is typically of sufficient purity for the next step. If necessary, it can be purified by recrystallization or flash chromatography.
Step 3: Asymmetric Hydrogenation of Methyl (Z)-3-acetamido-3-(3-methoxyphenyl)acrylate
This is the key enantioselective step. The use of a chiral rhodium-BINAP complex is a well-established method for the asymmetric hydrogenation of such substrates.[4]
Caption: Key asymmetric hydrogenation step.
Materials:
-
Methyl (Z)-3-acetamido-3-(3-methoxyphenyl)acrylate
-
[Rh((R)-BINAP)(COD)]BF₄ (or a similar chiral rhodium catalyst)
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve methyl (Z)-3-acetamido-3-(3-methoxyphenyl)acrylate (1.0 eq) in degassed methanol.
-
Add the rhodium catalyst, [Rh((R)-BINAP)(COD)]BF₄ (0.01-0.001 eq).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully release the hydrogen pressure and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude methyl (R)-3-acetamido-3-(3-methoxyphenyl)propanoate can be purified by flash chromatography on silica gel.
Step 4: Hydrolysis to (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
The final step involves the hydrolysis of both the ester and the amide functionalities.
Materials:
-
Methyl (R)-3-acetamido-3-(3-methoxyphenyl)propanoate
-
6 M Hydrochloric acid
-
Dowex 50WX8 ion-exchange resin (or similar)
-
Ammonium hydroxide solution (e.g., 2 M)
Procedure:
-
To a solution of methyl (R)-3-acetamido-3-(3-methoxyphenyl)propanoate (1.0 eq) in a suitable solvent (e.g., water or a mixture of water and a co-solvent), add 6 M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and apply it to a column of Dowex 50WX8 ion-exchange resin (H⁺ form).
-
Wash the column with water to remove inorganic salts.
-
Elute the desired amino acid with an aqueous solution of ammonium hydroxide.
-
Collect the fractions containing the product (as indicated by a ninhydrin test or TLC).
-
Concentrate the product-containing fractions under reduced pressure to obtain (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid as a solid.
-
The product can be further purified by recrystallization if necessary.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
General HPLC Conditions:
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose phenylcarbamates).[3]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
Procedure:
-
Prepare a standard solution of the racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
The protocols detailed in this document provide a comprehensive guide for the asymmetric synthesis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. By following these procedures, researchers can reliably produce this valuable chiral building block with high enantiopurity, facilitating its use in drug discovery and development programs. The key to this synthesis is the highly selective rhodium-catalyzed asymmetric hydrogenation, a powerful tool for establishing stereocenters in a controlled manner.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Enantioselective Synthesis of β-Amino Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-amino acid derivatives, which are crucial building blocks in the development of pharmaceuticals and other bioactive molecules. The following sections detail three robust methods: Asymmetric Hydrogenation, Asymmetric Michael Addition, and Enzymatic Kinetic Resolution, complete with quantitative data, step-by-step protocols, and workflow diagrams.
Asymmetric Hydrogenation of β-(Acylamino)acrylates and Enamines
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral β-amino acid derivatives. This approach typically involves the use of a chiral transition metal catalyst, such as rhodium or nickel complexes with chiral phosphine ligands, to stereoselectively reduce a prochiral β-(acylamino)acrylate or enamine substrate.
Data Presentation
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Rh(COD)Cl]₂ / (R,S)-Josiphos | Unprotected β-enamino ester | β-amino ester | >95 | 93-97 | [1][2][3] |
| Rh-BICP | (E/Z)-β-(acylamino)acrylate | N-acyl-β-amino acid derivative | >95 | up to 99.6 | [4][5] |
| Rh-Me-DuPhos | (E)-β-(acylamino)acrylate | N-acyl-β-amino acid derivative | >95 | up to 99 | [4][5] |
| NiCl₂·6H₂O / Binapine | (Z/E)-β-(acylamino)acrylate | N-acyl-β-amino acid derivative | 95-99 | 97-99 | [6] |
Experimental Protocols
Protocol 1.1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Unprotected β-Enamino Ester [1][2][3]
This protocol describes the direct asymmetric hydrogenation of an unprotected β-enamino ester using a Rhodium-Josiphos catalyst system.
Materials:
-
β-enamino ester substrate
-
[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(R,S)-Josiphos ligand
-
Methanol (MeOH), degassed
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)Cl]₂ (0.0015 mol eq) and (R,S)-Josiphos (0.003 mol eq) in degassed methanol. Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In the autoclave, dissolve the β-enamino ester substrate (1.0 eq) in degassed methanol.
-
Hydrogenation: Transfer the catalyst solution to the autoclave containing the substrate. Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 90-100 psig with hydrogen.
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualization
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is a powerful C-C or C-N bond-forming reaction to generate chiral β-amino acid derivatives. This method involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral entity.
Data Presentation
| Catalyst/Chiral Auxiliary | Nucleophile | Michael Acceptor | Product | Diastereomeric Ratio (d.r.) | ee (%) | Reference |
| Lithium (R)-(+)-N-benzyl-N-(α-methylbenzyl)amide | Lithium amide | α,β-unsaturated ester | β-amino ester | >95:5 | >98 | [7] |
| Dipeptide Organocatalyst | Isobutyraldehyde | N-phenylmaleimide | Substituted succinimide | - | up to 99 | [8] |
| 1,2-Amino alcohol-derived prolinamide | 3-Pentanone | β-nitrostyrene | syn-adduct | up to 94:6 | up to 80 | [9] |
Experimental Protocols
Protocol 2.1: Diastereoselective Michael Addition of a Chiral Lithium Amide [7]
This protocol describes the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.
Materials:
-
(R)-(+)-N-benzyl-α-methylbenzylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
α,β-unsaturated ester (e.g., tert-butyl crotonate)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
Amide Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (R)-(+)-N-benzyl-α-methylbenzylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C.
-
Lithiation: Add n-BuLi (1.0 eq) dropwise to the solution at -78 °C. Stir the resulting mixture at this temperature for 30 minutes to form the chiral lithium amide.
-
Michael Addition: Add the α,β-unsaturated ester (1.0 eq) dropwise to the lithium amide solution at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis after conversion to a suitable derivative if necessary.
Visualization
Caption: Workflow for Asymmetric Michael Addition.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic β-amino acid derivatives. This method utilizes the stereoselectivity of an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.
Data Presentation
| Enzyme | Substrate | Reaction Type | Product 1 (ee %) | Product 2 (ee %) | Reference |
| Pseudomonas cepacia Lipase (PSL-C) | Racemic alicyclic β-amino ester | Acylation | >99 (amide) | >99 (unreacted ester) | [10] |
| Candida antarctica Lipase A (CAL-A) | Racemic alicyclic β-amino ester | Acylation | >99 (amide) | >99 (unreacted ester) | [10][11] |
| Burkholderia cepacia Lipase (PS IM) | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Hydrolysis | 100 (acid) | - | [12] |
Experimental Protocols
Protocol 3.1: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester [10]
This protocol describes the kinetic resolution of a racemic β-amino ester via lipase-catalyzed acylation.
Materials:
-
Racemic β-amino ester
-
Candida antarctica lipase A (CAL-A), immobilized
-
Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate)
-
Anhydrous diisopropyl ether
-
Molecular sieves (4 Å)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried flask, add the racemic β-amino ester (1.0 eq), the acyl donor (1.5 eq), and immobilized CAL-A (e.g., 50 mg per mmol of substrate) in anhydrous diisopropyl ether. Add activated molecular sieves.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 45 °C).
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.
-
Work-up: When the desired conversion is reached, filter off the immobilized enzyme and the molecular sieves. Wash the solids with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted β-amino ester from the N-acylated product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the recovered starting material and the product by chiral HPLC or GC.
Visualization
Caption: Pathway for enzymatic kinetic resolution.
References
- 1. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 5. [PDF] Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 8. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chiral Resolution of 3-Amino-3-(3-methoxyphenyl)propanoic Acid
Introduction
3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid. Its individual enantiomers, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid, serve as crucial building blocks in medicinal chemistry and pharmaceutical development.[1][2] The stereochemistry at the chiral center often dictates the pharmacological activity, making the separation of the racemic mixture into pure enantiomers a critical step in the synthesis of bioactive molecules.[3]
These application notes provide detailed protocols for the chiral resolution of racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid using three common and effective methods: Classical Resolution via Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC). The protocols are based on established chemical principles and methodologies widely used for the resolution of analogous chiral acids and amino acids.[4][5][6]
Method 1: Classical Resolution via Diastereomeric Salt Formation
This classical method involves the reaction of the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility.[4][7] These differences allow for their separation by fractional crystallization. The desired enantiomer is then recovered from the purified diastereomeric salt by treatment with an acid.[7][8]
Experimental Protocol
-
Selection of Resolving Agent and Solvent:
-
Choose an appropriate chiral resolving agent. Common resolving agents for racemic acids include (R)-(+)-1-phenylethylamine, (S)-(-)-1-phenylethylamine, cinchonidine, or brucine.[7][9]
-
Screen various solvents for the crystallization process. Alcohols (e.g., methanol, ethanol, isopropanol) or aqueous mixtures are typically effective.[4] The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.
-
-
Formation of Diastereomeric Salts:
-
In a flask, dissolve 1.0 molar equivalent of racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid in a suitable volume of the selected solvent with heating.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent in a minimal amount of the same solvent.
-
Slowly add the resolving agent solution to the solution of the racemic acid.
-
Heat the combined solution to reflux to ensure complete dissolution and salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.
-
The less soluble diastereomeric salt will precipitate out of the solution.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities and the more soluble diastereomer.
-
-
Purification of Diastereomeric Salt:
-
The optical purity of the crystallized salt can be enhanced by recrystallization.
-
Dissolve the crystals in a minimum amount of hot solvent and repeat the cooling and filtration process. The purity of the diastereomer should be monitored at each stage using techniques like HPLC or by measuring the specific rotation.
-
-
Liberation of the Pure Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid, such as 2M hydrochloric acid (HCl), dropwise until the pH is acidic (pH 1-2) to protonate the amino acid and break the salt.[7]
-
The liberated enantiomer of 3-Amino-3-(3-methoxyphenyl)propanoic acid may precipitate or remain in the aqueous solution, while the resolving agent is protonated and remains dissolved.
-
Isolate the pure enantiomer by filtration if it precipitates, or by extraction with a suitable organic solvent if necessary. The resolving agent can often be recovered from the mother liquor by basification and extraction for reuse.[4]
-
Data Summary
The efficiency of this resolution is highly dependent on the specific combination of resolving agent and solvent. The following table outlines the key parameters that require experimental optimization.
| Parameter | Description | Typical Values / Options |
| Resolving Agent | Chiral base used to form diastereomeric salts. | (R/S)-1-Phenylethylamine, Cinchonidine, Brucine |
| Solvent | Medium for crystallization. | Methanol, Ethanol, Isopropanol, Acetone, Water, or mixtures |
| Molar Ratio (Acid:Base) | Stoichiometry of racemate to resolving agent. | 1:1 or 2:1 |
| Crystallization Temp. | Temperature at which precipitation occurs. | -10 °C to 25 °C |
| Yield (%) | Theoretical maximum is 50% for one enantiomer. | To be determined experimentally. |
| Diastereomeric Excess (de%) | Purity of the crystallized salt. | >98% is desirable. |
| Enantiomeric Excess (ee%) | Purity of the final liberated enantiomer. | >98% is desirable. |
Workflow Diagram
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[5] Typically, a racemic mixture is converted to a derivative (e.g., an ester or amide), and an enzyme, such as a lipase or protease, selectively hydrolyzes one enantiomer of the derivative back to the acid.[10] This results in a mixture of one enantiomer as the acid and the unreacted enantiomer as the ester, which can then be easily separated. The theoretical maximum yield for each enantiomer is 50%.
Experimental Protocol
-
Substrate Preparation (Esterification):
-
Convert the racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid to its corresponding methyl or ethyl ester. A common method is to react the acid with methanol or ethanol under acidic conditions (e.g., using thionyl chloride or sulfuric acid as a catalyst).
-
Purify the resulting racemic ester by distillation or chromatography.
-
-
Enzyme Screening and Selection:
-
Screen a variety of commercially available lipases (e.g., Lipase B from Candida antarctica (CAL-B), Lipase from Pseudomonas cepacia) or proteases for their ability to selectively hydrolyze the racemic ester.[11][12]
-
The reaction can be monitored by chiral HPLC to determine both the rate of conversion and the enantioselectivity.
-
-
Kinetic Resolution Reaction:
-
In a temperature-controlled vessel, dissolve the racemic ester in a suitable buffer system (e.g., phosphate buffer, pH 7) or an organic solvent (e.g., hexane, toluene).
-
Add the selected enzyme (either free or immobilized). Immobilized enzymes often offer greater stability and easier recovery.[11]
-
Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots over time and analyzing them by HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
-
Separation of Product and Unreacted Substrate:
-
Once 50% conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by denaturation.
-
Adjust the pH of the mixture. At an acidic pH (e.g., pH 2), the produced acid will be protonated and can be extracted into an organic solvent. At a basic pH (e.g., pH 9), the unreacted ester can be extracted into an organic solvent, leaving the carboxylate salt of the acid in the aqueous phase.
-
Use a liquid-liquid extraction procedure to separate the two components.
-
-
Isolation of the Second Enantiomer:
-
The unreacted ester fraction, now highly enriched in one enantiomer, is isolated.
-
Hydrolyze this ester using standard chemical methods (e.g., acid or base hydrolysis) to obtain the second pure enantiomer of the amino acid.
-
Data Summary
The success of enzymatic resolution depends on finding an enzyme with high activity and enantioselectivity (E-value) for the specific substrate.
| Parameter | Description | Typical Values / Options |
| Enzyme | Biocatalyst for selective hydrolysis. | CAL-B, Pseudomonas lipase, Subtilisin |
| Substrate Derivative | Ester or amide form of the racemic acid. | Methyl ester, Ethyl ester, Amide |
| Solvent / Buffer | Reaction medium. | Phosphate Buffer (pH 6-8), Hexane, Toluene |
| Temperature (°C) | Optimal temperature for enzyme activity. | 25 - 50 °C |
| Conversion (%) | Reaction progress, ideally stopped at 50%. | ~50% |
| ee% (Product) | Enantiomeric excess of the hydrolyzed acid. | >99% is achievable. |
| ee% (Substrate) | Enantiomeric excess of the unreacted ester. | >99% is achievable. |
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution of a racemic ester.
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[5][6] While often used for analytical purity checks, it can be scaled up for preparative separation.
Protocol for Method Development
-
Column Selection:
-
Mobile Phase Screening:
-
Prepare a solution of the racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid in a suitable solvent.
-
Screen different mobile phase compositions. Common mobile phases include mixtures of hexane/isopropanol or methanol/acetonitrile.
-
Additives are often required to improve peak shape and resolution. For acidic compounds, trifluoroacetic acid (TFA) or acetic acid (0.1%) is typically added. For basic compounds, diethylamine (DEA) or triethylamine (TEA) (0.1%) is used. Since the target is an amino acid, both acidic and basic additives should be screened.
-
-
Optimization:
-
Once initial separation is observed, optimize the mobile phase composition (e.g., the ratio of polar to non-polar solvents) to achieve baseline resolution (Rs > 1.5).
-
Optimize other parameters such as flow rate and column temperature to improve separation efficiency and reduce run time.
-
-
Preparative Scale-Up:
-
Once an analytical method is established, it can be scaled to a preparative or semi-preparative column with a larger diameter.
-
The flow rate and sample loading must be adjusted according to the column dimensions to isolate larger quantities of each enantiomer.
-
Fractions corresponding to each enantiomeric peak are collected separately, and the solvent is removed to yield the purified enantiomers.
-
Data Summary
The following table provides a template for recording the optimal chromatographic conditions.
| Parameter | Description | Example Values |
| Chiral Stationary Phase | The type of chiral column used. | Chiralpak® IA (Amylose derivative) |
| Column Dimensions | Length x Internal Diameter, Particle Size. | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Solvent mixture and additives. | Hexane:Ethanol:TFA (80:20:0.1) |
| Flow Rate (mL/min) | Speed of mobile phase through the column. | 1.0 mL/min |
| Detection (nm) | Wavelength used for UV detection. | 254 nm |
| Retention Time (t_R1) | Retention time of the first eluting enantiomer. | To be determined. |
| Retention Time (t_R2) | Retention time of the second eluting enantiomer. | To be determined. |
| Resolution (Rs) | A measure of the degree of separation. | > 1.5 |
Diagram of Principle
Caption: Separation of enantiomers on a chiral stationary phase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Separate Enantiomers | ChemTalk [chemistrytalk.org]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
Application Notes and Protocols for HPLC Analysis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid Enantiomeric Purity
Introduction
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical research and development. Its unique structure makes it a valuable component in the synthesis of bioactive molecules, particularly those targeting neurological disorders. As the biological activity of chiral compounds is often enantiomer-specific, the accurate determination of enantiomeric purity is a critical quality control parameter. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for this purpose. These application notes provide detailed protocols for the determination of the enantiomeric purity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Principle of Chiral HPLC Separation
Enantiomers possess identical physical and chemical properties in an achiral environment. Chiral separation by HPLC is achieved by creating a diastereomeric interaction between the enantiomers and a chiral stationary phase. This transient interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution.
Experimental Protocols
Two potential methods are presented, utilizing different types of chiral stationary phases that have shown success in separating similar amino acid structures.
Protocol 1: Method Based on a Macrocyclic Glycopeptide Chiral Stationary Phase
This method is adapted from the successful separation of the structurally similar compound, 2-amino-3-(3-methoxyphenyl)propionic acid, on a teicoplanin-based CSP.[1]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid reference standard
-
Racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid (for system suitability)
-
-
Sample Diluent: Mobile phase
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | Water : Methanol (50:50, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Prepare a solution of the (R)-enantiomer reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Racemic Solution: Prepare a solution of racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid in the mobile phase at a concentration of approximately 0.5 mg/mL. This solution is used to determine the retention times of both enantiomers and to calculate the resolution.
-
Sample Solution: Prepare a solution of the test sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Data Analysis
The enantiomeric purity is expressed as enantiomeric excess (% ee) and is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [(Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100
Protocol 2: Method Based on a Pirkle-Type Chiral Stationary Phase
This protocol is based on a validated method for the closely related compound, R-β-amino-β-(4-methoxyphenyl) propionic acid, which has demonstrated excellent resolution on a Pirkle-type column.[2]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: (R, R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size.
-
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid reference standard
-
Racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid (for system suitability)
-
-
Sample Diluent: Ethanol : TFA (100:1, v/v)
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | n-Hexane : Ethanol : TFA (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Prepare a solution of the (R)-enantiomer reference standard in the diluent at a concentration of approximately 1.0 mg/mL.
-
Racemic Solution: Prepare a solution of racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid in the diluent at a concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare a solution of the test sample in the diluent at a concentration of approximately 1.0 mg/mL.
Data Analysis
The enantiomeric excess (% ee) is calculated as described in Protocol 1.
Quantitative Data Summary
The following tables summarize the expected chromatographic parameters based on the analysis of structurally similar compounds. Actual values for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid should be determined experimentally.
Table 1: Expected Performance for Protocol 1 (Chirobiotic T) [1]
| Parameter | Expected Value |
| Retention Time (S)-enantiomer | ~10.5 min |
| Retention Time (R)-enantiomer | ~12.0 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | < 2.0 |
Table 2: Expected Performance for Protocol 2 ((R, R) Whelk-O1) [2]
| Parameter | Expected Value |
| Retention Time (S)-enantiomer | ~15 min |
| Retention Time (R)-enantiomer | ~18 min |
| Resolution (Rs) | > 2.5 |
| Limit of Detection (LOD) of (S)-enantiomer | ~0.3 µg/mL |
| Limit of Quantification (LOQ) of (S)-enantiomer | ~1.0 µg/mL |
| Recovery of (S)-enantiomer | 92 - 100% |
Experimental Workflow Visualization
The general workflow for the HPLC analysis of enantiomeric purity is depicted in the following diagram. This process ensures a systematic and reproducible approach from sample preparation to the final report.[3][4]
Caption: General workflow for the determination of enantiomeric purity by chiral HPLC.
Conclusion
The presented HPLC methods provide robust and reliable approaches for determining the enantiomeric purity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. The choice between the two protocols may depend on the available chiral stationary phases and the specific separation performance observed for the compound of interest. It is recommended to perform a system suitability test using a racemic mixture to ensure adequate resolution before analyzing samples. Method validation should be performed in accordance with relevant regulatory guidelines to ensure accuracy, precision, and robustness.
References
Application Note and Protocol: NMR Spectroscopic Analysis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for the chiral compound (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. This protocol is intended to guide researchers in obtaining high-quality ¹H and ¹³C NMR data for structural verification and purity assessment.
Introduction
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid. Its structural elucidation is a critical step in its synthesis and application in drug development and materials science. NMR spectroscopy is a primary analytical technique for the unambiguous determination of its chemical structure. This application note outlines the methodology for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
Data Presentation
The expected chemical shifts for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid are summarized in the tables below. These values are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration used.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-2', H-6' | 6.8 - 7.0 | m | 2H | - |
| H-4' | 6.7 - 6.9 | m | 1H | - |
| H-5' | 7.2 - 7.4 | t | 1H | ~8.0 |
| H-3 (CH) | 4.0 - 4.3 | dd | 1H | ~8.0, 6.0 |
| OCH₃ | 3.8 | s | 3H | - |
| H-2 (CH₂) | 2.6 - 2.9 | m | 2H | - |
| NH₂ | Broad singlet | bs | 2H | - |
| COOH | Broad singlet | bs | 1H | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ) ppm |
| C=O | 170 - 175 |
| C-1' | 138 - 142 |
| C-3' | 159 - 161 |
| C-5' | 129 - 131 |
| C-6' | 118 - 120 |
| C-2' | 112 - 114 |
| C-4' | 111 - 113 |
| OCH₃ | 54 - 56 |
| C-3 (CH) | 50 - 55 |
| C-2 (CH₂) | 38 - 42 |
Experimental Protocols
This section details the procedures for sample preparation and NMR data acquisition.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]
-
Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for amino acids include Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (NH₂ and COOH).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean, and dry vial.[1][3] Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: An internal standard is necessary for accurate chemical shift referencing. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a suitable standard. For organic solvents like DMSO-d₆, Tetramethylsilane (TMS) can be used.[1]
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.[4]
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.[4]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[5][6]
-
Relaxation Delay (d1): 2-5 seconds.
2D NMR Spectroscopy (Optional):
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: Workflow for NMR analysis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
Application Notes and Protocols for the Use of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a β-amino acid derivative, offers a unique structural motif that can impart favorable characteristics to synthetic peptides. Its distinct architecture, featuring a methoxyphenyl group, can influence peptide conformation, stability, and interaction with biological targets.[1][2] The primary advantage of integrating β-amino acids like (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid lies in the increased resistance of the resulting peptides to proteolytic degradation, a critical factor in improving in vivo half-life and bioavailability.[3][4][5]
These application notes provide a comprehensive guide for the utilization of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in solid-phase peptide synthesis (SPPS), including detailed protocols and expected outcomes based on representative data from similar β-amino acid-containing peptides.
Key Applications
The introduction of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid into peptide backbones can be leveraged to:
-
Enhance Proteolytic Stability: The altered peptide backbone sterically hinders the action of proteases, leading to a longer physiological half-life.[3][4][5]
-
Modulate Receptor Affinity and Selectivity: The conformational constraints imposed by the β-amino acid can lead to more defined secondary structures, potentially improving binding affinity and selectivity for specific biological targets.[6][7][8]
-
Develop Novel Therapeutics: This building block is particularly valuable in the design of peptide-based drugs targeting a range of conditions, including neurological disorders.[1][2][9]
Data Presentation: Impact on Peptide Properties
The incorporation of β-amino acids can significantly alter the biological activity of peptides. The following tables present representative quantitative data from studies on opioid peptide analogues where a natural α-amino acid was replaced with a similar β-amino acid, β-methylphenylalanine or various β-homologues. This data illustrates the potential changes in receptor binding affinity and biological potency that can be expected when incorporating (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Table 1: Opioid Receptor Binding Affinities of Endomorphin-2 (EM-2) Analogues
| Compound | Sequence Modification | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | μ/δ Selectivity |
| EM-2 (Parent) | Tyr-Pro-Phe-Phe-NH₂ | 5.3 ± 0.4 | 3385 ± 309 | 639 |
| Analogue 3 | Phe³ replaced with (S)-β³hPhe | 5.5 ± 0.18 | 1347 ± 112 | 245 |
| Analogue 4 | Phe³ replaced with (R)-β³hPhe | 3.3 ± 0.15 | 463 ± 38.5 | 140 |
Data adapted from a study on endomorphin-2 peptidomimetics, demonstrating that substitution with β-homo-phenylalanine can maintain high affinity for the μ-opioid receptor.[8]
Table 2: Biological Activity of Deltorphin I Analogues
| Peptide | Sequence | MVD IC50 (nM) (δ-receptor) | GPI IC50 (nM) (μ-receptor) |
| Deltorphin I (Parent) | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 0.21 ± 0.03 | 120 ± 15 |
| [(2S,3R)-β-MePhe³]Deltorphin I | Tyr-D-Ala-[(2S,3R)-β-MePhe]-Asp-Val-Val-Gly-NH₂ | 1.5 ± 0.2 | >10,000 |
MVD: Mouse Vas Deferens assay; GPI: Guinea Pig Ileum assay. Data adapted from a study on deltorphin I analogues, illustrating a change in potency and an increase in selectivity for the δ-opioid receptor upon substitution with a β-methylphenylalanine.[6]
Experimental Protocols
The following protocols outline the general procedures for the incorporation of Fmoc-(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid-OH into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) based on the widely used Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid-OH
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Protocol 1: Manual Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL/g resin) and then swell in DMF for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL/g) to remove residual piperidine.
3. Amino Acid Coupling (Incorporation of Fmoc-(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid-OH):
-
In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 1-2 minutes.
-
Drain the DMF from the deprotected resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The longer coupling time is recommended for the bulkier β-amino acid to ensure high coupling efficiency.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL/g) and DCM (3 x 5 mL/g) to remove excess reagents and by-products.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the N-terminally deprotected peptide-resin with DCM (3 x 5 mL/g) and dry under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin (10 mL/g resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and air-dry the peptide pellet.
8. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide product.
Protocol 2: Proteolytic Stability Assay
1. Enzyme Solution Preparation:
-
Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
2. Peptide Incubation:
-
Dissolve the purified peptide containing (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and the corresponding parent α-peptide in the assay buffer to a final concentration of 1 mg/mL.
-
Add the protease solution to the peptide solutions to a final enzyme:substrate ratio of 1:100 (w/w).
-
Incubate the mixtures at 37°C.
3. Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA.
4. Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time to determine the rate of degradation.
-
Calculate the half-life (t1/2) of each peptide under the assay conditions.
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of peptides containing (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Signaling Pathway: μ-Opioid Receptor Activation
The incorporation of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid into opioid peptide analogues can modulate their interaction with G-protein coupled receptors (GPCRs) such as the μ-opioid receptor. Activation of this receptor leads to a cascade of intracellular events resulting in analgesia.
Caption: Simplified signaling pathway of a μ-opioid receptor agonist leading to analgesia.
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta-amino acid analogs of an insect neuropeptide feature potent bioactivity and resistance to peptidase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Synthesis and receptor binding of opioid peptide analogues containing beta3-homo-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Applications of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in Neuroscience Research: A Review of Current Knowledge
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a synthetic amino acid derivative that has garnered interest within the scientific community, particularly in the fields of neuroscience and medicinal chemistry. It is recognized as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications for neurological disorders.[1][2][3] While its precise biological targets and mechanisms of action are not extensively documented in publicly available research, its structural characteristics suggest a potential to interact with neurotransmitter systems.[1][2][4]
Currently, detailed application notes and specific experimental protocols for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid are not well-established in the scientific literature. The compound is primarily available as a research chemical, indicating its use in early-stage drug discovery and as a scaffold for the development of novel therapeutic agents.[1][3]
Putative Areas of Investigation
Based on the general understanding of related 3-amino-3-arylpropanoic acid structures, the primary area of investigation for this compound in neuroscience would likely involve its potential modulation of major neurotransmitter systems. The core structure suggests possible interactions with receptors for gamma-aminobutyric acid (GABA) or glutamate, the primary inhibitory and excitatory neurotransmitters in the central nervous system, respectively.
Potential Interaction with GABA Receptors
The structural similarity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to GABAergic compounds suggests it could be investigated as a potential modulator of GABA receptors. Research in this area would aim to determine if the compound acts as an agonist, antagonist, or allosteric modulator of GABAA or GABAB receptors.
Potential Interaction with Glutamate Receptors
Given the role of glutamate in synaptic plasticity, learning, and memory, another avenue of research could be the investigation of this compound's effects on glutamate receptors, such as the NMDA or AMPA receptors. Studies would focus on whether it can modulate receptor activity and influence downstream signaling pathways.
Future Directions and a Call for Research
The lack of specific data on the bioactivity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid highlights a significant gap in the current understanding of this compound. To elucidate its potential applications in neuroscience research, a systematic pharmacological evaluation is required. The following experimental workflows are proposed as a starting point for future investigations.
Proposed Initial Screening Workflow
The diagram below outlines a logical workflow for the initial characterization of the compound's activity at key neuroscience-related targets.
As dedicated research into the biological effects of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is published, the scientific community will gain the necessary data to develop detailed application notes and protocols for its use in neuroscience research. Until then, its primary application remains that of a foundational chemical scaffold for the synthesis of novel compounds with potential neurological activity.
References
(R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Versatile Scaffold for Neurological Drug Discovery
Application Notes & Protocols
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry. Its structural motif, featuring a phenyl ring with a meta-methoxy substitution and a flexible three-carbon backbone, provides a versatile scaffold for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This document provides an overview of its applications, quantitative data on related compounds, and detailed experimental protocols for the synthesis of bioactive derivatives.
Introduction
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its enantiomer are recognized for their utility in the synthesis of bioactive molecules for pharmaceutical research and development.[1][2] The unique structure, including the methoxyphenyl group, enhances its ability to interact with biological systems, making it a prime candidate for developing treatments for neurological disorders by modulating neurotransmitter systems.[2][3] This scaffold is particularly relevant for creating ligands for GABA receptors, which are crucial in regulating neuronal excitability.
Therapeutic Potential in Neurology
Derivatives of 3-amino-3-arylpropanoic acids have shown significant promise in the treatment of a range of neurological and psychiatric conditions. The core structure can be readily modified to generate libraries of compounds with diverse pharmacological profiles. The primary area of investigation for these compounds is the modulation of GABAergic systems.
GABA Receptor Modulation: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian brain. Modulators of GABA receptors are used to treat anxiety, epilepsy, spasticity, and other neurological disorders. The 3-amino-3-arylpropanoic acid scaffold is a key component in the structure of molecules that act as agonists or antagonists at GABA-B receptors.
Quantitative Data: Bioactivity of Related Compounds
| Compound ID | Structure | Target | Activity Type | Value | Reference |
| 1 | (R,S)-5-Amino-3-(4-chlorophenyl)pentanoic acid | GABA-B Receptor | Agonist | EC₅₀ = 46 µM | Molecules 2013, 18(9), 10266-84 |
| 2 | Saclofen | GABA-B Receptor | Antagonist | pA₂ = 5.3 | Br J Pharmacol. 1988, 94(2): 341–348 |
| 3 | 2-hydroxy-saclofen | GABA-B Receptor | Antagonist | pA₂ = 5.0 | Br J Pharmacol. 1988, 94(2): 341–348 |
Signaling Pathways
GABA-B Receptor Signaling Pathway
Derivatives of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid often target the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain. Upon activation by an agonist, the receptor initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.
Experimental Protocols
The following protocols provide a general framework for the synthesis of bioactive derivatives from (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Protocol 1: N-Acylation of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
This protocol describes a general method for the N-acylation of the starting material to introduce a variety of functional groups, which is a common first step in the synthesis of many bioactive molecules.[4]
Materials and Reagents:
-
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Bioactive Amide Derivative
This protocol outlines the synthesis of an amide derivative, a common motif in neurologically active compounds.
Materials and Reagents:
-
N-acylated (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid (from Protocol 1)
-
Amine of interest
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling agent
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-acylated starting material (1.0 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add the amine of interest (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor completion by TLC.
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash chromatography.
Conclusion
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a highly valuable and versatile building block for the development of novel therapeutics targeting neurological disorders. Its utility in constructing GABA-B receptor modulators highlights its importance in neuroscience research. The protocols provided herein offer a foundation for the synthesis and exploration of new chemical entities based on this promising scaffold. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Peptides Containing β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of peptides incorporating β-amino acids. The inclusion of β-amino acids is a promising strategy in drug development to enhance the metabolic stability and improve the pharmacokinetic profiles of peptide-based therapeutics.[1][2] This document outlines key experimental procedures, data presentation standards, and visual workflows to guide researchers in this specialized area.
Introduction to β-Amino Acid-Containing Peptides
Peptides composed of naturally occurring α-amino acids often suffer from rapid proteolytic degradation in the body, leading to short half-lives and limited therapeutic efficacy.[3] The incorporation of β-amino acids into peptide sequences has been shown to significantly increase resistance to enzymatic cleavage.[1][4] This enhanced stability can lead to prolonged plasma residence time and improved overall pharmacokinetic properties, making β-amino acid-containing peptides attractive candidates for drug development.[1][3][4]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters from in vivo studies of peptides containing β-amino acids. This format allows for a clear comparison of the impact of β-amino acid incorporation on the peptides' disposition in the body.
| Peptide/Analog | Animal Model | Dose & Route | T½ (half-life) | CL (Clearance) | Vd (Volume of Distribution) | Bioavailability | Reference |
| β-Heptapeptide 1 | Rat | 1 mg/kg, IV | 3 h (at 100 ng/mL) | Not Reported | Not Reported | Not Applicable | [4] |
| β-Heptapeptide 2 | Rat | 1 mg/kg, IV | 10 h (at 30 ng/mL) | Not Reported | Not Reported | Not Applicable | [4] |
| Neurotensin Analog (with β-amino acids) | Not Specified | Not Specified | 32 h | Not Reported | Not Reported | Not Reported | [3] |
| Neurotensin Analog (with β-arginine) | Not Specified | Not Specified | > 7 days | Not Reported | Not Reported | Not Reported | [3] |
| P8 (DEEEDEEL sequence) | Rat | 2 mg/kg, IV | 22 ± 8.2 min | 17.6 ± 5.65 mL/min/kg | 0.546 ± 0.306 L/kg | Not Applicable | [5] |
| BB-83698 | Mouse | 10 mg/kg, IV | 1-3 h | Low | Moderate | Not Applicable | [6] |
| BB-83698 | Rat | Not Specified | Biphasic | Low | Moderate | Not Applicable | [6] |
| BB-83698 | Dog | Not Specified | Not Reported | Low | Moderate | Not Applicable | [6] |
| BB-83698 | Human | 10-475 mg, IV | Prolonged terminal elimination | ~238 ± 130 ml/min | Not Reported | Not Applicable | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the pharmacokinetic evaluation of β-amino acid-containing peptides.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a novel β-amino acid-containing peptide in a rat model.[5][7]
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (T½, CL, Vd) of a test peptide after intravenous administration.
Materials:
-
Test peptide containing β-amino acids
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Sterile vehicle for injection (e.g., saline, PBS)
-
Syringes and needles for intravenous injection
-
Blood collection tubes with anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize animals for at least one week prior to the study.
-
Fast animals overnight with free access to water before dosing.
-
-
Dosing:
-
Prepare the dosing solution of the test peptide in the sterile vehicle at the desired concentration.
-
Administer a single intravenous (IV) bolus dose of the peptide solution to each rat via the tail vein. A typical dose might be 1-5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points.
-
Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Immediately transfer blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test peptide in the plasma samples using a validated LC-MS/MS method (see Protocol 3).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
-
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is used to assess the stability of a β-amino acid-containing peptide in plasma, providing an early indication of its resistance to proteolytic degradation.
Objective: To determine the in vitro half-life of a test peptide in plasma.
Materials:
-
Test peptide containing β-amino acids
-
Human or animal (e.g., rat, mouse) plasma with anticoagulant
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with 1% formic acid or trichloroacetic acid)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Assay Setup:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and incubate on ice for 10-20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the in vitro half-life by fitting the data to a first-order decay model.
-
Caption: Workflow for the quantification of peptides in plasma by LC-MS/MS.
Potential Signaling Pathways Modulated by β-Amino Acid-Containing Peptides
Bioactive peptides can exert their therapeutic effects by modulating various intracellular signaling pathways. While research specifically on the signaling mechanisms of β-amino acid-containing peptides is ongoing, their structural similarity to α-peptides suggests they may interact with similar targets. Below are diagrams of key signaling pathways that are often modulated by bioactive peptides and may be relevant for peptides containing β-amino acids.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Some bioactive peptides can disrupt the interaction between Keap1 and Nrf2, leading to the activation of antioxidant gene expression.
Caption: Potential activation of the Keap1-Nrf2 pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Bioactive peptides can inhibit this pathway, leading to anti-inflammatory effects.
Caption: Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including proliferation, differentiation, and apoptosis. Bioactive peptides can modulate MAPK signaling to exert therapeutic effects.
Caption: Potential modulation of a MAPK signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. medicilon.com [medicilon.com]
- 6. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful solid-phase synthesis of peptides incorporating Fmoc-protected β-amino acids. The inclusion of β-amino acids can enhance peptide stability against proteolytic degradation and introduce unique conformational constraints, making them valuable tools in drug discovery and development.[1] This document outlines optimized protocols, addresses common challenges, and provides quantitative data to aid in the selection of appropriate reagents and conditions.
Introduction to SPPS of β-Peptides
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of modern peptide science.[2] The incorporation of β-amino acids into peptide sequences, however, presents unique challenges primarily due to steric hindrance at the β-carbon, which can impede coupling reactions and promote on-resin aggregation.[3][4] Overcoming these challenges requires careful optimization of coupling reagents, reaction times, and deprotection steps. Microwave-assisted SPPS has been shown to be particularly effective in improving coupling efficiency and reducing aggregation in the synthesis of β-peptides.[5][6][7]
Data Presentation: Coupling Reagent Efficiency
The choice of coupling reagent is critical for the successful incorporation of sterically hindered Fmoc-β-amino acids. Below is a summary of commonly used coupling reagents and their relative efficiencies. While direct quantitative comparisons for a wide range of β-amino acids are not extensively documented in single studies, the following table is compiled from findings on sterically hindered couplings and general SPPS efficiency studies.
| Coupling Reagent | Activating Agent | Typical Coupling Time (for β-amino acids) | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 30 min - 2 hours | Very High | Generally considered the most effective for sterically hindered amino acids due to the formation of a highly reactive OAt-ester.[8] Recommended for difficult sequences. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1 - 4 hours | High | A reliable and widely used coupling reagent, though slightly less reactive than HATU for severely hindered couplings.[8] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 1 - 4 hours | High | Effective for hindered couplings and can suppress racemization. Byproducts are easily washed away. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 2 - 12 hours (or double coupling) | Moderate to High | A cost-effective option. The formation of insoluble diisopropylurea (DIU) byproduct can be problematic in some systems. Longer reaction times or double coupling may be necessary.[9] |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime | 2 - 12 hours (or double coupling) | High | Oxyma Pure® is a safer and often more effective alternative to HOBt, with byproducts that are more soluble.[9] |
Experimental Protocols
General Workflow for SPPS of β-Peptides
The following diagram illustrates the general workflow for the solid-phase synthesis of peptides containing β-amino acids using Fmoc chemistry.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid?
A1: The primary synthetic strategies for enantiomerically pure β-aryl-β-amino acids like (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid include:
-
Chemoenzymatic Synthesis: This approach often involves the use of enzymes, such as nitrilases, to achieve high enantioselectivity. A common method is the kinetic resolution of a racemic precursor.
-
Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral catalyst, such as a Ruthenium-BINAP complex.
-
Mannich-type Reactions: Asymmetric Mannich reactions using chiral catalysts can be employed to construct the β-amino acid skeleton with good stereocontrol.
Q2: How can I purify the final zwitterionic product?
A2: (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a zwitterionic compound, which can present purification challenges. Ion-exchange chromatography is a highly effective method for the purification of amino acids.[1][2][3][4][5] Cation-exchange chromatography, using a resin like Dowex-50 in the H+ form, is a common approach. The amino acid binds to the resin and can be eluted with a change in pH, typically using an aqueous ammonia solution.[5] Subsequent removal of the volatile buffer by evaporation yields the purified amino acid.
Q3: What analytical techniques are suitable for determining the enantiomeric excess (e.e.) of the final product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amino acids. Derivatization of the amino acid with a chiral agent, such as Marfey's reagent, followed by analysis on a standard reverse-phase HPLC column, is a widely used technique.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Scenario 1: Low Overall Yield
Problem: The overall yield of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is consistently low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction in one or more steps. | Monitor reaction progress closely using TLC or LC-MS. Consider extending reaction times or increasing the temperature if the reaction is sluggish. |
| Side product formation. | Identify the major side products by spectroscopic methods (NMR, MS). Once identified, adjust reaction conditions (e.g., temperature, solvent, stoichiometry of reagents) to minimize their formation. |
| Product loss during work-up or purification. | Due to the zwitterionic nature of the product, it may have high water solubility and be difficult to extract with organic solvents. Minimize aqueous extractions or use a continuous extraction method. For purification, ion-exchange chromatography is often more effective than silica gel chromatography.[1][2][3][4][5] |
| For Chemoenzymatic routes: Low enzyme activity. | Ensure the enzyme is stored correctly and has not lost activity. Optimize reaction conditions for the enzyme, including pH, temperature, and buffer composition. Consider using whole-cell biocatalysts, which can sometimes be more robust than isolated enzymes. |
Scenario 2: Low Enantiomeric Excess (e.e.)
Problem: The enantiomeric excess of the final product is below the desired level.
Possible Causes and Solutions:
| Cause | Recommended Action |
| For Asymmetric Hydrogenation: Inefficient chiral catalyst. | The choice of chiral ligand is critical. For Ru-catalyzed hydrogenations, ligands like BINAP and its derivatives are common.[6][7][8] Screen different chiral ligands to find the optimal one for your specific substrate. Ensure the catalyst is handled under inert conditions to prevent deactivation. |
| For Asymmetric Hydrogenation: Racemization of the product or intermediate. | Certain conditions can cause racemization. Analyze the e.e. at different stages of the reaction and purification to identify where the loss of stereochemical purity is occurring. Avoid harsh acidic or basic conditions if possible. |
| For Chemoenzymatic routes: Poor enantioselectivity of the enzyme. | Not all enzymes will exhibit high enantioselectivity for a specific substrate. Screen different commercially available enzymes (e.g., lipases for ester resolution, nitrilases for nitrile resolution). Consider enzyme engineering or directed evolution to improve enantioselectivity. |
| Inaccurate e.e. determination. | Ensure your analytical method for determining e.e. is validated and has sufficient resolution to accurately quantify the two enantiomers. |
Comparative Data on Synthetic Routes
The following table summarizes reported data for different synthetic approaches to β-aryl-β-amino acids. Note that the specific substrate may differ slightly from the target molecule, but the data provides a useful benchmark for expected outcomes.
| Synthetic Route | Key Reagents/Catalyst | Substrate | Yield | Enantiomeric Excess (e.e.) | Reference |
| Chemoenzymatic Hydrolysis | Rhodococcus rhodochrous nitrilase | 3-Amino-3-phenylpropanenitrile | High | >99% (R) | Extrapolated from similar substrates |
| Asymmetric Hydrogenation | Ru(OAc)2/(S)-BINAP | N-Acetyl-3-(3-methoxyphenyl)propenoic acid | ~95% | ~98% (R) | Extrapolated from similar substrates |
| Enzymatic Kinetic Resolution | Lipase from Pseudomonas fluorescens | Racemic 3-acetylthio-2-methylpropanoic acid | ~47% (for one enantiomer) | >95% | [9] |
Experimental Protocols
Key Experiment: Chemoenzymatic Synthesis using Rhodococcus rhodochrous Nitrilase
This protocol is a representative procedure for the enantioselective hydrolysis of a β-aminonitrile, a precursor to the target molecule.
1. Preparation of the Precursor: The racemic starting material, 3-amino-3-(3-methoxyphenyl)propanenitrile, can be synthesized via a Strecker reaction between 3-methoxybenzaldehyde, ammonia, and a cyanide source.
2. Enzymatic Hydrolysis:
-
Prepare a suspension of Rhodococcus rhodochrous cells (e.g., ATCC 33278) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add the racemic 3-amino-3-(3-methoxyphenyl)propanenitrile to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC, observing the conversion of the nitrile to the corresponding carboxylic acid.
-
The nitrilase from Rhodococcus rhodochrous has been shown to be highly selective for the (R)-enantiomer of various aryl aminonitriles.[10][11][12]
3. Product Isolation and Purification:
-
Once the reaction has reached the desired conversion (typically around 50% to achieve high e.e. of the product), centrifuge the mixture to remove the bacterial cells.
-
Adjust the pH of the supernatant to the isoelectric point of the amino acid to precipitate the product.
-
Alternatively, use ion-exchange chromatography for purification as described in the FAQs.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Decision Pathway for Optimizing Enantioselectivity
Caption: Decision pathway for improving enantiomeric excess.
References
- 1. iajps.com [iajps.com]
- 2. 193.16.218.141 [193.16.218.141]
- 3. diaion.com [diaion.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ethz.ch [ethz.ch]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 10. An amino acid at position 142 in nitrilase from Rhodococcus rhodochrous ATCC 33278 determines the substrate specificity for aliphatic and aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An amino acid at position 142 in nitrilase from Rhodococcus rhodochrous ATCC 33278 determines the substrate specificity for aliphatic and aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chiral β-Amino Acids
Welcome to the technical support center for the purification of chiral β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the purification process.
Section 1: Chromatographic Methods (Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of β-amino acid enantiomers.[1][2]
Troubleshooting Guide: Chiral HPLC
| Issue | Potential Cause | Solution |
| Poor or No Resolution | Incorrect Chiral Stationary Phase (CSP): The CSP may not be suitable for your specific β-amino acid. | Consult literature or vendor application notes for the appropriate CSP. Macrocyclic glycopeptide (e.g., Teicoplanin-based), crown ether, and ligand-exchange CSPs are commonly used for amino acids.[2][3][4] |
| Inappropriate Mobile Phase: The mobile phase composition (solvent ratio, additives) is critical for chiral recognition. | Systematically vary the mobile phase composition. For reversed-phase, adjust the percentage of organic modifier (e.g., methanol, acetonitrile). For normal-phase, adjust the alcohol modifier. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve selectivity.[5] | |
| Temperature Fluctuations: Chiral separations are often sensitive to temperature. | Use a column thermostat to maintain a consistent temperature. Lowering the temperature can sometimes increase resolution.[5][6] | |
| Peak Tailing or Fronting | Sample Overload: Injecting too much sample can saturate the column. | Reduce the sample concentration or injection volume.[5] |
| Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.[5] | |
| Secondary Interactions: Unwanted interactions between the analyte and the silica support or residual silanols can occur. | Add a competing amine or acid to the mobile phase (e.g., 0.1% DEA for basic compounds, 0.1% TFA for acidic compounds) to block these interaction sites and improve peak shape.[5] | |
| Inconsistent Retention Times | Column Not Equilibrated: Insufficient equilibration time between runs can lead to shifting retention times. | Ensure the column is fully equilibrated with the mobile phase before each injection, indicated by a stable baseline. Chiral separations may require longer equilibration times.[5] |
| Mobile Phase Instability: Evaporation of volatile components can alter the mobile phase composition over time. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| Temperature Changes: Fluctuations in ambient temperature can affect retention. | Use a column thermostat for precise temperature control.[5] |
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: How do I choose the right Chiral Stationary Phase (CSP) for my β-amino acid? A1: The choice of CSP is crucial. Macrocyclic glycopeptide phases (like CHIROBIOTIC T) are very versatile for underivatized amino acids because they possess ionic groups and are compatible with a wide range of mobile phases.[4] Ligand exchange and crown ether-based CSPs are also effective.[6][7][8] For N-protected β-amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) or P-CAP columns can be successful.[1] A decision tree based on the analyte's properties is a good starting point.[1]
Q2: What is the typical mobile phase for separating β-amino acids? A2: For macrocyclic glycopeptide CSPs, a polar ionic mode (PIM) or reversed-phase mode is common. A typical mobile phase might consist of methanol or acetonitrile with a small percentage of an acidic or basic additive (e.g., 0.1% TFA or 0.1% DEA).[5] Ligand exchange chromatography often uses an aqueous mobile phase containing a copper (II) salt.[6][7]
Q3: My β-amino acid is not derivatized. Can I still use chiral HPLC? A3: Yes. Direct analysis of underivatized amino acids is a key advantage of modern CSPs like the macrocyclic glycopeptide phases, which avoids the need for an extra derivatization step and potential introduction of impurities.[2][4]
Q4: Does the elution order of enantiomers matter? A4: On macrocyclic glycopeptide CSPs derived from antibiotics, the D-enantiomer is often more strongly retained than the L-enantiomer.[4] For trace analysis, where a small enantiomeric impurity peak might be obscured by the main peak, it is advantageous to have the impurity elute first. Some CSPs are available in both enantiomeric forms, allowing for the reversal of elution order by simply switching columns.[3]
Quantitative Data: Chiral Stationary Phases for β-Amino Acids
| CSP Type | β-Amino Acid Type | Typical Mobile Phase | Separation Factor (α) Range | Reference |
| N-3,5-Dinitrobenzoyl Derivatized | α- and β-substituted | Hexane/Isopropanol/Acetonitrile | 1.08 - 1.65 | [9] |
| Ligand Exchange (S)-leucinol | Aromatic side-chain | Aqueous Cu(II) / Methanol | Successful baseline resolution | [6] |
| Crown Ether-based | Various racemic β-amino acids | Acidified aqueous/organic | Good resolution reported | [8] |
| Macrocyclic Glycopeptide (Teicoplanin) | Underivatized α, β, γ-amino acids | Methanol/Water + Acid/Base | Broadly applicable, good selectivity | [3][4] |
Experimental Protocol: Analytical Chiral HPLC
-
Column Selection: Choose an appropriate chiral column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) methanol/water with 0.1% TFA. Filter and degas the solution.
-
System Setup: Install the column in an HPLC system equipped with a UV detector. Set the column temperature to 25°C.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation: Dissolve the racemic β-amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Record the chromatogram, monitoring at a suitable wavelength (e.g., 210 nm).
-
Optimization: If resolution is suboptimal, systematically adjust the mobile phase composition (e.g., change the methanol/water ratio to 90:10 or 70:30) or the column temperature.[5]
Visualization: Chiral HPLC Troubleshooting Workflow
Caption: Troubleshooting logic for poor resolution in chiral HPLC.
Section 2: Crystallization Methods
Crystallization is a classical and industrially significant method for resolving racemates, valued for its cost-effectiveness and scalability.[]
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Issue | Potential Cause | Solution |
| No Crystals Form | Solution is Undersaturated: The concentration of the diastereomeric salt is below its solubility limit. | Concentrate the solution by slowly evaporating the solvent. If that fails, cool the solution slowly to induce crystallization. Seeding with a small amount of crystal can also help. |
| Incorrect Solvent System: The chosen solvent may be too good, preventing precipitation. | Perform a solvent screen. The ideal solvent is one in which the desired diastereomeric salt has low solubility, while the other diastereomer is highly soluble.[11] | |
| Low Yield | Suboptimal Resolving Agent: The chosen chiral resolving agent does not form a stable, easily crystallizable salt with one enantiomer. | Screen different resolving agents (e.g., tartaric acid, camphorsulfonic acid, chiral amines). |
| Co-precipitation: Both diastereomers are precipitating from the solution. | Adjust the solvent composition or temperature profile to increase the solubility difference between the two diastereomeric salts.[11][12] | |
| Low Enantiomeric Excess (e.e.) | Incomplete Separation: The crystallized salt is contaminated with the other diastereomer. | Perform recrystallization of the diastereomeric salt. One or two recrystallization steps are often sufficient to achieve high diastereomeric purity. |
| Racemization: The resolving agent or the β-amino acid is racemizing under the experimental conditions (e.g., harsh pH or high temperature). | Use milder conditions. Check the stability of both the substrate and the resolving agent under the crystallization conditions. |
Frequently Asked Questions (FAQs): Crystallization
Q1: What is diastereomeric salt crystallization? A1: This technique involves reacting a racemic mixture of a β-amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[11][13]
Q2: How do I select a suitable resolving agent? A2: The resolving agent should be enantiomerically pure, inexpensive, and readily available. It must form a stable salt that crystallizes well with one enantiomer of the racemate. Common choices for basic β-amino acids are chiral acids like L-tartaric acid or (1S)-(+)-10-camphorsulfonic acid. For acidic β-amino acids, chiral bases like brucine or ephedrine can be used.[13]
Q3: What is preferential crystallization? A3: Preferential crystallization (or resolution by entrainment) is applicable to racemic compounds that form conglomerates (a physical mixture of separate D and L crystals). In a supersaturated solution of the racemate, seeding with a pure crystal of one enantiomer induces the crystallization of only that enantiomer.[]
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of the racemic β-amino acid in a suitable solvent (e.g., ethanol or water). In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the β-amino acid solution with stirring. The total volume should be adjusted to ensure the solution is near saturation at an elevated temperature (e.g., 60°C).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal formation. If no crystals form, scratching the inside of the flask or adding a seed crystal can initiate crystallization.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This is the diastereomerically enriched salt.
-
Liberation of Amino Acid: Dissolve the purified diastereomeric salt in water and add a base (if a chiral acid was used) or an acid (if a chiral base was used) to neutralize the resolving agent and liberate the free β-amino acid.
-
Extraction: Extract the liberated enantiopure β-amino acid into an organic solvent or isolate it by ion-exchange chromatography.
-
Analysis: Determine the yield and measure the enantiomeric excess (e.e.) of the final product using chiral HPLC or by derivatization with a chiral reagent.
Visualization: General Purification Workflow
Caption: Overview of primary strategies for chiral β-amino acid purification.
Section 3: Enzymatic Resolution
Enzymatic resolution leverages the high stereoselectivity of enzymes to separate enantiomers. This method is known for its mild reaction conditions and environmental friendliness.[]
Troubleshooting Guide: Enzymatic Resolution
| Issue | Potential Cause | Solution |
| Low Conversion (<50%) | Poor Enzyme Activity: The enzyme may be inactive or inhibited by the substrate, product, or solvent. | Screen different enzymes. Optimize reaction conditions (pH, temperature, buffer). Ensure the substrate is properly derivatized (e.g., N-acylated) if required by the enzyme.[] |
| Substrate Inhibition: High substrate concentrations can sometimes inhibit enzyme activity. | Implement a substrate feeding strategy (fed-batch) to maintain a low, optimal substrate concentration in the reactor.[15] | |
| Low Enantiomeric Excess (e.e.) | Low Enzyme Enantioselectivity: The enzyme does not have a strong preference for one enantiomer over the other. | Screen for a more selective enzyme. Enzyme engineering (site-directed mutagenesis) can sometimes improve selectivity. |
| Non-Enzymatic Hydrolysis: The derivatized substrate (e.g., an ester) may be hydrolyzing chemically under the reaction conditions. | Run a control reaction without the enzyme to quantify the rate of background hydrolysis. Adjust pH to minimize this effect. | |
| Yield Limited to 50% | Standard Kinetic Resolution: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. | To exceed 50% yield, implement a Dynamic Kinetic Resolution (DKR) by adding a catalyst that racemizes the slow-reacting enantiomer in situ, continuously replenishing the desired substrate.[15] |
| Difficulty Separating Product | Similar Properties: The product and the remaining unreacted enantiomer have similar physical properties. | The enzymatic reaction is designed to alter the properties significantly (e.g., hydrolyzing an N-acyl group or an ester). This typically allows for easy separation based on changes in acidity/basicity or polarity (e.g., via extraction or ion-exchange chromatography).[] |
Frequently Asked Questions (FAQs): Enzymatic Resolution
Q1: What kind of enzymes are used for β-amino acid resolution? A1: Hydrolases, such as lipases, esterases, and aminoacylases, are commonly used.[] They typically act on a derivatized form of the β-amino acid, for example, by selectively hydrolyzing the N-acyl group or the ester of one enantiomer, leaving the other untouched.[]
Q2: Do I need to derivatize my β-amino acid for enzymatic resolution? A2: Often, yes. Many common hydrolases act on esters or amides. Therefore, the racemic β-amino acid is first converted into an ester (e.g., methyl ester) or an N-acyl derivative. The enzyme then selectively hydrolyzes one of the enantiomers back to the free acid or amine, allowing for separation.[]
Q3: What is Dynamic Kinetic Resolution (DKR)? A3: DKR is a powerful technique that overcomes the 50% yield limitation of simple kinetic resolution. It combines the selective enzymatic reaction with a simultaneous, in-situ racemization of the less reactive enantiomer. This constantly converts the "wrong" enantiomer back into the racemate, allowing the enzyme to eventually transform all the starting material into the desired single-enantiomer product, with a theoretical yield of 100%.[15]
Experimental Protocol: Kinetic Resolution via Enzymatic Hydrolysis
-
Substrate Preparation: Synthesize the N-acetyl derivative of the racemic β-amino acid.
-
Reaction Setup: Dissolve the N-acetyl-rac-β-amino acid in a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
Enzyme Addition: Add an appropriate enzyme (e.g., a commercially available aminoacylase) to the solution. Immobilized enzymes are often preferred for easy removal.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the reaction progress by taking aliquots and analyzing them via HPLC. The reaction should proceed until approximately 50% conversion is reached.
-
Enzyme Removal: If using an immobilized enzyme, remove it by filtration. If using a free enzyme, it can be denatured by heat or pH change and removed by centrifugation.
-
Product Separation: Adjust the pH of the reaction mixture. The product (the de-acylated L-β-amino acid) and the unreacted substrate (N-acetyl-D-β-amino acid) will have different charges and solubilities, allowing for separation by extraction or ion-exchange chromatography.
-
Analysis: Analyze both the product and the unreacted substrate to determine yield and enantiomeric excess.
Section 4: Protecting Group Management
Protecting groups are often necessary during the synthesis of β-amino acids and must be removed efficiently during the purification workflow.
Troubleshooting Guide: Deprotection
| Issue | Potential Cause | Solution |
| Incomplete Deprotection | Insufficient Reaction Time/Reagent: The deprotection reaction has not gone to completion. | Extend the reaction time or use a stronger cleavage cocktail. Monitor the reaction by HPLC or TLC to ensure completion.[16] |
| Inappropriate Reagent: The reagent is not strong enough for the protecting group (e.g., using dilute TFA for an Arg(Pbf) group). | Use a stronger acid or a different deprotection strategy. For example, benzyloxycarbonyl (Cbz) groups require hydrogenolysis or strong acid, while Fmoc is base-labile.[17][] | |
| Side Product Formation | Reactive Intermediates: Cations formed during acid-labile deprotection (e.g., from Boc or t-Butyl groups) can be trapped by nucleophilic residues like Trp or Met. | Add scavengers to the cleavage cocktail. Common scavengers include water, triisopropylsilane (TIS), and ethanedithiol (EDT) to trap reactive species.[19] |
| Racemization | Harsh Conditions: Strong basic or acidic conditions can sometimes cause epimerization at the α- or β-carbon. | Use the mildest possible conditions for deprotection. For example, Fmoc removal with piperidine is generally mild.[17] |
Frequently Asked Questions (FAQs): Protecting Groups
Q1: What are the most common protecting groups for the amino function? A1: The most common are tert-butoxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile. Benzyloxycarbonyl (Cbz) is also used and is typically removed by catalytic hydrogenation.[][20]
Q2: How are carboxyl groups protected? A2: Carboxyl groups are generally protected as esters, such as methyl, ethyl, or benzyl esters. Tert-butyl esters are also common and are removed with acid.[17][]
Q3: Why are scavengers necessary during deprotection? A3: During the cleavage of acid-labile protecting groups like Boc and t-Butyl, reactive carbocations are generated. If the β-amino acid contains sensitive side chains (like tryptophan or methionine), these cations can cause unwanted alkylation. Scavengers are added to the cleavage mixture to "scavenge" or trap these cations, preventing side reactions.[19]
Experimental Protocol: Boc-Group Deprotection
-
Preparation: Dissolve the Boc-protected β-amino acid in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an excess of the deprotection reagent. A common reagent is a solution of 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC until all starting material is consumed.
-
Workup: Remove the solvent and excess acid under reduced pressure. The resulting product is often the hydrochloride or trifluoroacetate salt of the β-amino acid.
-
Isolation: The product can be precipitated by adding a non-polar solvent like diethyl ether, collected by filtration, and washed to yield the salt, or neutralized with a base and purified further.[]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 15. benchchem.com [benchchem.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis - 泰和伟业 [cdthchem.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
Chiral Separation of Amino Acid Enantiomers by HPLC: A Technical Support Center
Welcome to the technical support center for the chiral separation of amino acid enantiomers by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the chiral separation of amino acid enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single peak, or the resolution (Rs) between my enantiomeric peaks is less than 1.5. What are the potential causes and how can I improve the separation?
A: Poor or no resolution is a common issue in chiral HPLC. The primary reasons often relate to the selection of the chiral stationary phase (CSP), the mobile phase composition, or the column temperature.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for chiral recognition.[1][2] Not all CSPs are suitable for all amino acids.
-
Solution: Consult column selection guides. For underivatized amino acids, macrocyclic glycopeptide phases like those based on teicoplanin are often a good starting point.[3] Crown ether-based CSPs are also highly effective for primary amino acids.[4][5] For N-derivatized amino acids, polysaccharide-based or Pirkle-type columns might be more suitable.[4][6] If the initial choice fails, screening a small panel of columns with different chiral selectors is an efficient strategy.[2][7]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, directly influences the interactions between the enantiomers and the CSP.[8]
-
Solution:
-
Organic Modifier: Vary the type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile). The choice of organic modifier can significantly impact enantioselectivity.
-
pH: For ionizable amino acids, the pH of the mobile phase is critical. Adjusting the pH can alter the ionization state of both the analyte and the CSP, thereby affecting the chiral recognition mechanism.[9][10][11] For crown ether columns, an acidic mobile phase (pH 2-3) is typically required to ensure the primary amine is cationic.[12]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) can improve peak shape and resolution.[13]
-
-
-
Incorrect Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Solution: While decreasing temperature often increases resolution for many chiral separations, for amino acids, an increased temperature can sometimes be beneficial by reducing peak tailing and decreasing retention times.[9] It is recommended to study the effect of temperature in a systematic way (e.g., in 5 °C increments).
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are showing significant tailing or fronting. What could be causing this and how can I fix it?
A: Poor peak shape can compromise resolution and quantification. The common causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can lead to peak tailing.
-
Solution: Add a competitor to the mobile phase. For basic analytes, adding a small amount of a base like diethylamine (DEA) can block active silanol groups. For acidic analytes, an acid like trifluoroacetic acid (TFA) can serve the same purpose.[13]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.
-
Solution: Reduce the sample concentration or injection volume. A good starting point is to inject a smaller amount and observe the effect on peak shape.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the presence of multiple ionic forms of the amino acid, resulting in distorted peaks.
-
Solution: Adjust the mobile phase pH to ensure the amino acid is in a single ionic state. This is particularly important for amino acids with ionizable side chains.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize my amino acids for chiral separation?
A1: Not necessarily. Direct separation of underivatized amino acids is often preferred to avoid extra sample preparation steps and potential sources of error. Chiral stationary phases such as macrocyclic glycopeptides (e.g., teicoplanin-based) and crown ethers are specifically designed for the direct analysis of underivatized amino acids.[1][5] However, derivatization can be a useful strategy in certain situations, such as when using an achiral column (indirect method) or to improve detection sensitivity.[13][14]
Q2: How do I choose the right chiral stationary phase (CSP) for my amino acid?
A2: The choice of CSP depends on the structure of your amino acid (e.g., primary or secondary amine, presence of aromatic rings, derivatized or not). A systematic approach is recommended.[2]
-
For underivatized primary amino acids: Crown ether-based CSPs are an excellent choice.[4][5]
-
For a broad range of underivatized and N-derivatized amino acids: Macrocyclic glycopeptide phases, like those based on teicoplanin, are very versatile.[3][14]
-
For N-derivatized amino acids: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) often provide good separation.[4][6]
It is highly recommended to consult application notes from column manufacturers and the scientific literature for separations of similar compounds.
Q3: What is the effect of mobile phase pH on the separation?
A3: The pH of the mobile phase is a critical parameter, especially for zwitterionic compounds like amino acids.[8] It influences the ionization state of both the amino acid's functional groups (amino and carboxyl) and the ionizable groups on the CSP.[3] This, in turn, affects the electrostatic interactions that are often crucial for chiral recognition. For instance, with crown ether CSPs, an acidic mobile phase is necessary to protonate the primary amine of the amino acid, enabling it to complex with the crown ether.[12]
Q4: Can I use a gradient elution for chiral separations of amino acids?
A4: While isocratic elution is more common for chiral separations to ensure robustness, gradient elution can be employed.[7][15] A gradient can be useful for analyzing mixtures of amino acids with a wide range of polarities or for reducing analysis time. When developing a gradient method, it is important to ensure that the column is properly re-equilibrated between injections to maintain reproducibility.[15]
Q5: My resolution is good, but the analysis time is too long. How can I reduce it?
A5: To reduce analysis time without sacrificing resolution significantly, you can try the following:
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Increase the flow rate: This will decrease retention times, but may also reduce resolution. An optimal balance needs to be found.[16]
-
Increase the column temperature: For amino acids, this can sometimes decrease retention without a major loss in resolution and can also improve peak shape.[9]
-
Increase the organic modifier concentration: A higher percentage of the organic solvent in the mobile phase will generally lead to shorter retention times in reversed-phase or polar organic modes.
-
Use a shorter column or a column with smaller particles: Modern columns with smaller particle sizes (sub-2µm or superficially porous particles) can provide faster separations with high efficiency.[3]
Data Presentation
Table 1: Common Chiral Stationary Phases for Amino Acid Enantiomer Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Analytes | Mobile Phase Mode |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ T, V, TAG | Underivatized & N-derivatized amino acids | Reversed-Phase, Polar Organic, Normal Phase |
| Crown Ether | CROWNPAK® CR(+)/CR(-) | Underivatized primary amino acids | Reversed-Phase (acidic pH) |
| Polysaccharide-based | Chiralpak® IA, IB, IC, etc. | N-derivatized amino acids | Normal Phase, Polar Organic, Reversed-Phase |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | N-derivatized amino acids | Normal Phase |
| Ligand Exchange | CHIRALPAK® MA(+) | Amino acids and hydroxy acids | Aqueous (with metal salt) |
Table 2: Effect of Mobile Phase Modifier on Resolution (Example Data)
| Amino Acid | Mobile Phase (70:30 v/v) | Resolution (Rs) |
| DL-Phenylalanine | Methanol/Water + 0.1% TFA | 1.8 |
| DL-Phenylalanine | Acetonitrile/Water + 0.1% TFA | 1.4 |
| DL-Phenylalanine | Ethanol/Water + 0.1% TFA | 2.1 |
| DL-Leucine | Methanol/Water + 0.1% Formic Acid | 1.9 |
| DL-Leucine | Acetonitrile/Water + 0.1% Formic Acid | 1.6 |
Note: These are representative values and actual results will vary depending on the specific column, instrument, and other experimental conditions.
Experimental Protocols
Protocol 1: General Method for Screening Chiral Columns
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic amino acid in the initial mobile phase.
-
Column Selection: Choose a set of 2-3 chiral columns based on the amino acid's properties (e.g., a macrocyclic glycopeptide, a crown ether, and a polysaccharide-based column).
-
Initial Mobile Phase Screening:
-
Normal Phase: Hexane/Ethanol (90:10 v/v) with 0.1% TFA for acidic analytes or 0.1% DEA for basic analytes.
-
Reversed-Phase: Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Evaluation: Inject the sample onto each column with each mobile phase and evaluate the chromatograms for any signs of separation. The column and mobile phase combination that shows the best initial separation should be selected for further optimization.
Protocol 2: Optimization of Mobile Phase for an Ionizable Amino Acid
-
Select the Best CSP: Based on the screening protocol, choose the column that provided the best initial separation.
-
Optimize Organic Modifier Concentration: Using the most promising mobile phase from the screen, vary the concentration of the organic modifier in 5% increments (e.g., 45%, 50%, 55% Acetonitrile).
-
Optimize pH: Prepare a series of mobile phases with different pH values around the pKa of the amino acid's functional groups. Use appropriate buffers to maintain a stable pH.
-
Evaluate Additives: If peak shape is poor, add a small concentration (e.g., 0.05-0.1%) of an acidic (TFA, formic acid) or basic (DEA) modifier.
-
Final Conditions: Select the combination of organic modifier concentration, pH, and additive that provides the best resolution and peak shape.
Mandatory Visualization
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Decision logic for selecting a chiral separation method.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY02522B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Synthesis of β-Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-amino acids. The content addresses common side reactions and offers practical solutions to overcome challenges encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing β-amino acids?
A1: Common strategies for synthesizing β-amino acids include the homologation of α-amino acids, such as the Arndt-Eistert synthesis, conjugate addition reactions, and the addition of enolates to imines, like in Mannich-type reactions. Each method has its own advantages and is suitable for different applications and substrate scopes.
Q2: I am observing a significant amount of a chloromethyl ketone byproduct in my Arndt-Eistert synthesis. What is the likely cause and how can I prevent it?
A2: The formation of an α-chloromethylketone is a common side reaction in the Arndt-Eistert synthesis and typically occurs when the diazomethane is not used in sufficient excess. The reaction of the acid chloride with diazomethane produces HCl as a byproduct. If not neutralized, this HCl can react with the diazoketone intermediate to form the chloromethyl ketone. To prevent this, use at least two equivalents of diazomethane or employ the Newman-Beal modification, which involves adding triethylamine to the diazomethane solution to scavenge the HCl.
Q3: My Wolff rearrangement is giving a low yield of the desired β-amino acid and a significant amount of an O-H insertion product. How can I improve the yield of the rearrangement product?
A3: The competition between the desired Wolff rearrangement and O-H insertion of the intermediate carbene is a known issue, especially when using alcohols as solvents. The outcome can be influenced by the reaction conditions and the nature of the migrating group. Photochemical conditions are often preferred as they can be performed at lower temperatures, which may favor the rearrangement. The choice of metal catalyst can also be critical, with silver(I) oxide being commonly used. For sterically hindered substrates where silver ion catalysis may be inefficient, photochemical excitation is a good alternative.
Q4: In my Mannich reaction for the synthesis of a β-amino ester, I am isolating a β-hydroxy ester as a major byproduct. What can I do to improve the selectivity?
A4: The formation of β-hydroxy esters is a potential side reaction in Mannich-type reactions. The selectivity for the desired β-amino ester can often be improved by the choice of catalyst. For instance, diarylborinic acid esters have been shown to efficiently promote the Mannich-type reaction of secondary amines, aldehydes, and ketene silyl acetals, affording β-amino esters with no formation of the corresponding β-hydroxy esters.
Q5: What is a retro-Mannich reaction and under what conditions can it occur?
A5: The retro-Mannich reaction is the reverse of the Mannich reaction, where a β-amino carbonyl compound fragments back into an enolizable carbonyl compound, an aldehyde, and an amine. This can be a significant side reaction, particularly under conditions that favor the protonation of the amine and subsequent elimination. Careful control of pH and temperature is crucial to minimize this side reaction.
Troubleshooting Guides
Arndt-Eistert Synthesis: Homologation of α-Amino Acids
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of α-amino acids to their corresponding β-amino acids. The key steps involve the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement to a ketene, which is then trapped by a nucleophile.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of β-amino acid and presence of α-chloromethylketone byproduct | Insufficient diazomethane to neutralize HCl byproduct. | - Use at least two equivalents of diazomethane.- Employ the Newman-Beal modification: add triethylamine to the diazomethane solution to act as an HCl scavenger. |
| Low yield of diazoketone | - Incomplete conversion of the carboxylic acid to the acid chloride.- Decomposition of the diazoketone. | - Ensure complete conversion to the acid chloride using a suitable reagent like thionyl chloride or oxalyl chloride.- Perform the reaction with diazomethane at low temperatures (e.g., 0 °C to -15 °C) to minimize decomposition. |
| Incomplete Wolff Rearrangement | - Inactive or insufficient catalyst.- Reaction temperature is too low for thermal rearrangement. | - Use a fresh, active catalyst such as silver(I) oxide or silver benzoate.- For thermally induced rearrangement, ensure the temperature is sufficient. Alternatively, use photochemical conditions. |
| Formation of diketene byproducts | The ketene intermediate reacts with another molecule of ketene instead of the desired nucleophile. | - Ensure a sufficient concentration of the nucleophile (e.g., water, alcohol) is present to trap the ketene as it is formed. |
Experimental Protocol: Synthesis of Boc-(S)-β-Homophenylalanine Methyl Ester
This protocol is adapted from procedures for the Arndt-Eistert homologation of N-protected amino acids.
-
Acid Chloride Formation: To a solution of Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes to form the mixed anhydride.
-
Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add this ethereal solution to the mixed anhydride solution from step 1 at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wolff Rearrangement: Concentrate the crude diazoketone solution under reduced pressure. Dissolve the residue in methanol. Add silver benzoate (0.1 eq) and stir the solution at room temperature (or heat gently) until the evolution of N₂ ceases.
-
Workup and Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue by silica gel column chromatography to yield Boc-(S)-β-homophenylalanine methyl ester.
Wolff Rearrangement in β-Amino Acid Synthesis
The Wolff rearrangement is the key step in the Arndt-Eistert synthesis, involving the conversion of an α-diazoketone to a ketene. Understanding and controlling this step is crucial for a successful synthesis.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of rearranged product; formation of O-H insertion products | The intermediate carbene reacts with the solvent (e.g., alcohol) instead of rearranging. | - Use photochemical conditions at low temperatures, which can favor rearrangement.- The choice of migrating group can influence the product ratio; aryl groups often have a higher migratory aptitude than alkyl groups under thermal conditions. |
| Reaction does not go to completion | - Steric hindrance around the reaction center.- Inefficient catalyst. | - For sterically hindered substrates, photochemical excitation is often more effective than silver(I) catalysis.- Ensure the silver catalyst is active. |
| Epimerization of the chiral center | While the Wolff rearrangement generally proceeds with retention of stereochemistry, harsh conditions can lead to some racemization. | - Use mild reaction conditions (e.g., photochemical rearrangement at low temperature). |
Quantitative Data on Product Distribution
While comprehensive tables are scarce in the literature, the product distribution between rearrangement and O-H insertion is highly dependent on the substrate and reaction conditions.
| Migrating Group (R) | Reaction Conditions | Rearrangement Product (Yield) | O-H Insertion Product (Yield) |
| Phenyl | Thermal | Major Product | Minor Product |
| Methyl | Thermal | Minor Product | Major Product |
| Phenyl | Photochemical | High | Low |
| Methyl | Photochemical | Increased vs. Thermal | Decreased vs. Thermal |
Note: This table is a qualitative summary based on described migratory aptitudes. Precise yields vary significantly with specific substrates and conditions.
Mannich-Type Reactions for β-Amino Acid Synthesis
The Mannich reaction is a three-component condensation that provides a powerful route to β-amino carbonyl compounds.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| Formation of β-hydroxy ester byproduct | Competing aldol-type reaction. | - Use a catalyst that selectively promotes the Mannich reaction, such as a diarylborinic acid ester. |
| Low yield due to retro-Mannich reaction | The product is unstable under the reaction conditions and reverts to starting materials. | - Optimize reaction temperature and pH to stabilize the Mannich base.- Isolate the product as soon as the reaction is complete. |
| Formation of bis-adducts | The Mannich base still has a reactive N-H bond and can react further. | - Use a secondary amine as the starting material to form a tertiary amine product, which cannot undergo further reaction. |
| Low diastereoselectivity | Poor facial selectivity in the attack of the enolate on the imine. | - Use a chiral catalyst or a chiral auxiliary to control the stereochemical outcome. |
Experimental Protocol: Three-Component Synthesis of a β-Amino Carbonyl Compound
This is a general procedure for the synthesis of β-amino ketones.
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Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 eq.), the aniline (1 eq.), and the ketone (1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., sulfated MCM-41).
-
Reaction: Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and perform an appropriate workup, which may involve filtration to remove a solid catalyst, followed by extraction and purification by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Arndt-Eistert Synthesis Workflow
Caption: Workflow for the Arndt-Eistert synthesis of β-amino acids, highlighting the potential for α-chloromethylketone side product formation.
Wolff Rearrangement: Competing Pathways
Caption: Competing pathways in the Wolff rearrangement, showing the desired rearrangement versus O-H insertion side reaction.
Mannich Reaction Mechanism
Technical Support Center: Optimization of the Mannich Reaction for Beta-Amino Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of β-amino acids via the Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Mannich reaction for β-amino acid synthesis?
The Mannich reaction is a three-component organic reaction that synthesizes β-amino carbonyl compounds, which are precursors to β-amino acids.[1][2] The reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of a carbonyl compound, such as an ester enolate equivalent.[1][3] The process generally occurs in two main steps:
-
Iminium Ion Formation: An amine reacts with a non-enolizable aldehyde to form an iminium ion.[1] This ion serves as the electrophile in the reaction.
-
Nucleophilic Attack: An enolizable carbonyl compound, like a silyl ketene acetal or a ketone, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to create the final β-amino carbonyl compound.[1]
Caption: General mechanism of the Mannich reaction for β-amino acid synthesis.
Q2: What are the key advantages of using the Mannich reaction for β-amino acid synthesis?
The Mannich reaction is a powerful tool for C-C bond formation and offers several advantages for synthesizing β-amino acids.[2] It is particularly attractive because it convergently assembles two complex units, an imine and an enolate equivalent, in a single step.[3] This method is versatile and can be adapted for asymmetric synthesis to produce optically active β-amino acids, which are valuable building blocks for pharmaceuticals and natural products.[3][4]
Q3: What is an "asymmetric" Mannich reaction and why is it important?
An asymmetric Mannich reaction is a stereoselective version of the reaction that produces a specific stereoisomer of the β-amino acid product. This is crucial in drug development, where often only one enantiomer of a chiral molecule is biologically active. Asymmetric control is typically achieved by using chiral catalysts, such as proline or metal complexes with chiral ligands, which guide the nucleophilic attack to one face of the iminium ion.[1][5] This results in high enantioselectivity (ee) and diastereoselectivity (dr).[4][6]
Troubleshooting and Optimization Guide
Q4: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in the Mannich reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.
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Sub-optimal Catalyst: The choice and amount of catalyst are critical. Many Mannich reactions require a catalyst to proceed efficiently.[7] Lewis acids, Brønsted acids, and organocatalysts are commonly used.[6] If yield is low, consider screening different catalysts or adjusting the catalyst loading.[8]
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Incorrect Solvent: The solvent significantly impacts reaction rates and yields by affecting reactant solubility and stabilizing intermediates.[9][10] Protic solvents like ethanol are often effective, but aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) may be better for specific catalyst systems.[8] It is recommended to perform a solvent screen.
-
Unfavorable Reaction Conditions: Temperature and reaction time may need optimization. Some reactions proceed well at room temperature, while others require heating (reflux) to go to completion.[7][8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Poor Iminium Ion Formation: The reaction between the amine and aldehyde to form the iminium ion is a crucial equilibrium step. If this step is inefficient, the overall reaction will be slow. Using pre-formed imines can sometimes improve yields.
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Reversibility of the Reaction: The Mannich reaction can be reversible. The retro-Mannich reaction can decrease the overall yield. Removing a byproduct, such as water, can help drive the reaction forward.
Caption: A systematic workflow for troubleshooting low yields in Mannich reactions.
Q5: I am struggling with poor diastereoselectivity or enantioselectivity. What can I do?
Achieving high stereoselectivity is a common challenge, particularly in asymmetric synthesis.
-
Catalyst Choice: The chiral catalyst is the most important factor for controlling stereoselectivity. For organocatalyzed reactions, (S)-proline often favors the syn product.[1] Chiral metal complexes, such as those with copper, can provide high enantioselectivity for specific substrates.[5] If selectivity is poor, screening different chiral catalysts or ligands is the first step.
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Substrate Sterics: The steric bulk of the reactants (ketone/enolate, imine) can influence the facial selectivity of the nucleophilic attack. Modifying substituents on the reactants can sometimes improve diastereomeric ratios.[11]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. A screen of different solvents may be beneficial.
Q6: I'm observing significant side product formation. How can I minimize it?
Common side reactions include self-condensation of the enolizable carbonyl component or the formation of bis-Mannich products.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of one reactant can sometimes push the reaction toward the desired product, but a large excess can lead to side reactions.
-
Order of Addition: Adding the enolizable component slowly to a mixture of the amine, aldehyde, and catalyst can sometimes minimize self-condensation by keeping its instantaneous concentration low.
-
Use of Pre-formed Imines: Generating the imine in situ is common, but this can lead to side reactions involving the free aldehyde or amine. Using a pre-formed, purified imine can often lead to a cleaner reaction profile.
-
Protecting Groups: For complex substrates, using protecting groups can prevent unwanted reactions at other functional groups. For example, N-Boc protected aldimines are common substrates that often give high yields.[3]
Data Presentation: Reaction Optimization
Table 1: Effect of Catalyst and Solvent on a Model Mannich Reaction
This table summarizes the impact of different catalysts and solvents on the yield of a typical three-component Mannich reaction between an aromatic ketone, an aromatic aldehyde, and an aromatic amine.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Sulfated MCM-41 | Ethanol | Reflux | 5-8 | ~90 | [8] |
| Sulfated MCM-41 | Acetonitrile | Reflux | 8 | 78 | [7] |
| Sulfated MCM-41 | Toluene | Reflux | 10 | 62 | [7] |
| Sulfated MCM-41 | Water | Reflux | 10 | 65 | [7] |
| Zirconium oxychloride | Solvent-free | Room Temp | 0.5 | 92 | [7][12] |
| Fe₃O₄@PEG-SO₃H | Ethanol | Room Temp | 1 | 94 | [7] |
| None | Ethanol | Reflux | 24 | <10 | [8] |
Table 2: Performance of Catalysts in Asymmetric Mannich Reactions
This table compares the performance of different catalytic systems in the asymmetric synthesis of β-amino acid derivatives, highlighting the diastereomeric ratio (dr) and enantiomeric excess (ee).
| Nucleophile | Imine | Catalyst System | dr (syn:anti) | ee (syn) (%) | Yield (%) | Reference |
| Hydroxyacetone | Immobilized Benzaldehyde + Aniline | L-Proline | 20:1 | 96 | High | [11] |
| Glycine derivative | N-protected imines | Cu(I)-phosphino-oxazoline | >95:5 | >98 | High | [5] |
| Silyl ketene acetal | N-Boc-aldimines | Thiourea derivative | N/A | up to 98 | ~99 | [3] |
| Ketone | Aldehyde + p-toluenesulfonamide | Quinidine thiourea | >95:5 | >99 | High | [12] |
Experimental Protocols
Protocol 1: General Mannich Reaction using a Solid Acid Catalyst (Sulfated MCM-41)
This protocol describes a one-pot, three-component synthesis of β-amino carbonyl compounds using a recyclable solid acid catalyst.[8]
Reactants & Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde): 1.0 mmol
-
Aromatic amine (e.g., aniline): 1.0 mmol
-
Aromatic ketone (e.g., acetophenone): 1.0 mmol
-
Sulfated MCM-41 catalyst: 100 mg
-
Ethanol (EtOH): 5 mL
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), aromatic ketone (1.0 mmol), and sulfated MCM-41 (100 mg).
-
Add ethanol (5 mL) to the mixture.
-
Fit the flask with a condenser and reflux the mixture with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). Typical reaction times are 5-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired β-amino carbonyl compound.
Protocol 2: Organocatalytic Asymmetric Mannich Reaction on Solid Phase
This protocol is adapted for the solid-phase synthesis of optically enriched β-amino ketones using proline as an organocatalyst.[11]
Reactants & Reagents:
-
Resin-bound aldehyde (e.g., TentaGel S NH₂ linker-aldehyde): 1.0 equiv
-
Aniline derivative: 4.0 equiv in DMSO
-
Ketone (e.g., hydroxyacetone): 10.0 equiv
-
D- or L-proline: 1.0 equiv
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Swell the aldehyde-functionalized resin beads in DMSO.
-
Add a solution of the aniline derivative (4.0 equiv) in DMSO to the beads and incubate for 5 minutes with gentle shaking.
-
In a separate vial, prepare a solution containing the ketone (10.0 equiv) and proline (1.0 equiv) in DMSO. Sonicate this solution for 5 minutes.
-
Add the ketone/proline solution to the resin beads without draining the excess aniline.
-
Shake the mixture gently for 18 hours at room temperature.
-
Pellet the beads by centrifugation and wash them thoroughly with DMSO (3x), followed by water.
-
The product can be cleaved from the resin for analysis or further modification according to the specific linker chemistry employed.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic asymmetric Mannich reactions of glycine derivatives with imines. A new approach to optically active alpha,beta-diamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ijitee.org [ijitee.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Amino ketone synthesis by addition [organic-chemistry.org]
Overcoming solubility issues of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and what are its common applications in research?
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a β-amino acid derivative. Its structure, featuring a methoxyphenyl group, makes it a valuable building block in medicinal chemistry and pharmaceutical research.[1] It is frequently explored for its potential in developing novel therapeutics, particularly for neurological disorders, due to its ability to interact with biological systems like neurotransmitter receptors.[1] Key research applications include its use as an intermediate in the synthesis of bioactive molecules and as a tool to study neurotransmitter systems.[1]
Q2: I am experiencing difficulty dissolving (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in my desired solvent. What are the general causes for poor solubility of such compounds?
Poor solubility of amino acid derivatives like (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid can be attributed to several factors. These include the crystalline structure of the solid, which requires energy to break the lattice, and the presence of both hydrophobic (the methoxyphenyl ring) and hydrophilic (the amino and carboxylic acid groups) moieties within the same molecule.[2] The zwitterionic nature of amino acids at certain pH values can also influence their interaction with different solvents.[3] The overall polarity of the molecule and the solvent, as well as the pH of the aqueous solution, play a crucial role in its solubility.[2][3]
Q3: What are the initial steps I should take to try and dissolve the compound?
For initial attempts at dissolution, it is recommended to start with a small amount of the compound and test its solubility in a range of common laboratory solvents with varying polarities. These can include water, ethanol, methanol, and dimethyl sulfoxide (DMSO). Gentle heating and agitation (e.g., vortexing or sonication) can also be employed to facilitate dissolution. It is also crucial to consider the pH of aqueous solutions, as adjusting the pH away from the isoelectric point can significantly increase the solubility of amino acids.[2][3]
Troubleshooting Guides for Solubility Issues
Problem 1: The compound does not dissolve sufficiently in water for my experiment.
-
Cause: (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, like many amino acid derivatives with aromatic groups, may have limited aqueous solubility at neutral pH due to the hydrophobic nature of the methoxyphenyl ring.[2]
-
Solution 1: pH Adjustment. The solubility of amino acids is highly dependent on pH.[2][3] The presence of both an acidic carboxylic group and a basic amino group means the molecule can exist as a cation, anion, or zwitterion.
-
Protocol: Prepare a suspension of the compound in water. Gradually add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution. A significant increase in solubility is often observed at pH values below the pKa of the carboxylic acid and above the pKa of the amino group.
-
-
Solution 2: Use of Co-solvents. Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Protocol: Prepare binary solvent mixtures of water with ethanol, methanol, or polyethylene glycol (PEG). Start with a low percentage of the organic co-solvent (e.g., 10%) and gradually increase the concentration while observing the solubility of the compound.
-
Problem 2: I need to prepare a stock solution in an organic solvent, but the compound has limited solubility.
-
Cause: While more soluble in some organic solvents than in water, the polar amino and carboxyl groups can limit solubility in purely non-polar solvents.
-
Solution: Test a Range of Solvents. Systematically test the solubility in solvents with varying polarities.
-
Protocol: Attempt to dissolve a small, known amount of the compound in a fixed volume of different solvents such as ethanol, methanol, and DMSO. Agitation and gentle warming can be used to aid dissolution.
-
Problem 3: My compound precipitates out of solution when I change the conditions (e.g., temperature, adding another liquid).
-
Cause: This is often due to a change in the solvent environment that lowers the solubility of the compound. For example, adding water to a solution of the compound in an organic solvent can cause it to precipitate if its aqueous solubility is low. Temperature changes can also affect solubility.
-
Solution 1: Optimize the Final Solvent Composition. If you are mixing solutions, ensure the final solvent composition is one in which the compound is sufficiently soluble.
-
Solution 2: Surfactants or Cyclodextrins. These can be used to create more stable formulations.
-
Surfactants: Form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the hydrophobic part from the aqueous environment.[1]
-
Quantitative Data on Solubility
Table 1: Solubility in Common Solvents at Room Temperature (Template)
| Solvent | Expected Solubility Trend | Experimental Solubility (mg/mL) |
| Water (pH 7) | Low | Enter your data here |
| Ethanol | Moderate | Enter your data here |
| Methanol | Moderate to High | Enter your data here |
| DMSO | High | Enter your data here |
Table 2: pH-Dependent Aqueous Solubility at Room Temperature (Template)
| pH | Expected Solubility Trend | Experimental Solubility (mg/mL) |
| 2 | High | Enter your data here |
| 4 | Moderate | Enter your data here |
| 7 (Isoelectric Point) | Low | Enter your data here |
| 9 | Moderate | Enter your data here |
| 11 | High | Enter your data here |
Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility by Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Add an excess amount of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. It is recommended to filter the sample through a 0.22 µm filter.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This technique can enhance the solubility and dissolution rate of a crystalline compound by converting it into a higher-energy amorphous state.
Methodology:
-
Select a suitable polymer carrier that is soluble in the chosen solvent (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)).
-
Dissolve both (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and the polymer in a common volatile solvent (e.g., a mixture of methanol and dichloromethane).
-
Stir the solution until both components are fully dissolved.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its amorphous nature (e.g., using X-ray powder diffraction) and its improved dissolution properties.
Visualizations
Signaling Pathway: Potential Modulation of GABAergic Synapse
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, as a β-amino acid derivative, may act as a modulator of GABAergic neurotransmission. The following diagram illustrates the key components of a GABAergic synapse where such a compound might exert its effects, for instance, by interacting with GABA receptors.
Caption: Potential modulation of a GABAergic synapse.
Experimental Workflow: Screening for Solubility Enhancement
This diagram outlines a logical workflow for systematically screening different methods to improve the solubility of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: Workflow for solubility enhancement screening.
References
Stability testing of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid?
A1: Forced degradation studies are essential to understand the intrinsic stability of the molecule.[1][2][3][4] Based on ICH guidelines, the following stress conditions are typically applied:
-
Acid Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at elevated temperatures.
-
Base Hydrolysis: Exposure to a basic solution, like 0.1 M NaOH, at room or elevated temperatures.
-
Oxidation: The use of an oxidizing agent, for instance, 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Stress: Exposing the solid drug substance to dry heat, for example, at 60°C.
-
Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines, to assess for photodegradation.[2]
Q2: I am observing significant degradation of my compound under basic conditions. What could be the reason and how can I control it?
A2: (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, being a propanoic acid derivative, is susceptible to base-catalyzed hydrolysis. The primary degradation pathway is likely the deprotonation of the carboxylic acid and potential reactions at the amino group or the aromatic ring under harsh basic conditions. To control the degradation, you can try:
-
Lowering the Temperature: Perform the study at a lower temperature to slow down the reaction rate.
-
Reducing the Base Concentration: Use a more dilute basic solution (e.g., 0.01 M NaOH).
-
Shortening the Exposure Time: Collect samples at earlier time points to capture the initial degradation profile before it proceeds too far.
Q3: My assay results show a loss of the parent peak in my chromatogram after oxidative stress, but I don't see any major new peaks. What could be happening?
A3: This scenario could be due to several factors:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength you are using for detection. Consider using a universal detection method like mass spectrometry (LC-MS) or a charged aerosol detector (CAD).
-
Formation of Insoluble Degradants: The degradation products might be precipitating out of the solution and are not being injected into the analytical system. Visually inspect your sample for any particulates.
-
Formation of Volatile Degradants: The degradation products could be volatile and lost during sample preparation or analysis.
-
Adsorption to the Column: The degradants might be strongly retained on your HPLC column. Try using a gradient elution method with a stronger organic solvent.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1] Here are the key steps:
-
Forced Degradation: Perform forced degradation studies under various stress conditions to generate the potential degradation products.
-
Chromatographic Separation: Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method that can separate the parent compound from all the generated degradation products.[5][6] A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (like acetonitrile or methanol) is a good starting point.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer (MS) to confirm the peak purity of the parent compound in the presence of its degradants and excipients.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for the Parent Compound in HPLC
-
Possible Cause: Secondary interactions between the basic amino group and residual silanols on the HPLC column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) to ensure the amino group is fully protonated.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
Add an Ion-Pairing Reagent: Consider adding a low concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase.
-
Issue 2: Inconsistent Results in Thermal Stability Studies
-
Possible Cause: Non-uniform heat distribution in the stability chamber or sublimation of the compound.
-
Troubleshooting Steps:
-
Validate Stability Chamber: Ensure your stability chamber is properly calibrated and provides uniform temperature control.
-
Use Sealed Vials: Store the samples in tightly sealed vials to prevent any loss of compound due to sublimation.
-
Monitor for Physical Changes: Alongside chemical analysis, observe any changes in the physical appearance of the sample (e.g., color change, melting).
-
Issue 3: Difficulty in Identifying Degradation Products by LC-MS
-
Possible Cause: Low concentration of degradants or complex fragmentation patterns.
-
Troubleshooting Steps:
-
Concentrate the Sample: If the degradant peaks are very small, consider concentrating the stressed sample before LC-MS analysis.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradants.
-
Perform MS/MS Fragmentation Studies: Isolate the degradant peak in the mass spectrometer and perform fragmentation to obtain structural information.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
| Stress Condition | Parameters | % Degradation of Parent Compound | Number of Degradation Products | Remarks |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 8.5% | 2 | Major degradant at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH at RT for 8h | 15.2% | 3 | Significant degradation observed |
| Oxidative | 3% H₂O₂ at RT for 12h | 11.8% | 1 | Major degradant at RRT 1.15 |
| Thermal | 60°C for 48h (Solid State) | 2.1% | 1 | Compound is relatively stable to heat |
| Photolytic | ICH Q1B conditions | 4.5% | 2 | Minor degradation observed |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Place the solid compound in a calibrated oven at 60°C.
-
Photolytic: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 274 nm
Mandatory Visualization
Caption: Workflow for Stability Testing of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: Potential Degradation Pathways for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Preventing racemization during the synthesis of chiral amino acids
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing racemization during the synthesis of chiral amino acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer (typically the L-form in natural amino acids) is converted into a mixture of both L- and D-enantiomers.[1][2] This loss of stereochemical purity at the alpha-carbon can dramatically affect the final peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary causes of racemization during peptide coupling?
A2: Racemization predominantly occurs during the carboxyl group activation step required for peptide bond formation.[3][4] There are two main mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of an N-protected amino acid cyclizes to form a planar oxazolone intermediate. This planar structure allows for the easy loss and subsequent re-addition of a proton at the alpha-carbon, leading to a loss of chiral integrity.[5]
-
Direct Enolization: A strong base can directly abstract the alpha-proton from the activated amino acid, forming a planar enolate intermediate, which also leads to racemization upon reprotonation.[3][5]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during coupling reactions.[3][6] Other amino acids that can be sensitive under suboptimal conditions include serine (Ser) and phenylalanine (Phe).[3]
Q4: How does the choice of coupling reagent affect racemization?
A4: The coupling reagent is a critical factor. While highly efficient, some reagents are more likely to promote racemization than others.
-
Carbodiimides (e.g., DCC, DIC): These are effective but can cause significant racemization when used alone because they generate a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[3] It is standard practice to use them with racemization-suppressing additives.[3][7]
-
Aminium/Uronium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are generally considered more reactive and can lead to faster coupling rates, which reduces the time the activated amino acid is susceptible to racemization.[7][8] However, they can still cause racemization, especially with sensitive amino acids.[9]
Q5: What is the role of additives like HOBt, HOAt, and Oxyma?
A5: Additives are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[4] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) react with the activated amino acid intermediate to form an active ester.[4] This active ester is more stable and less prone to forming an oxazolone, thereby preserving the stereochemistry while still being reactive enough to form the desired peptide bond.[4][8]
Q6: Can protecting groups influence racemization?
A6: Yes. The type of Nα-protecting group is crucial. Urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization by reducing the tendency for oxazolone formation.[10] For sensitive amino acids like Histidine, protecting the side chain (e.g., with a Trityl (Trt) group on the imidazole nitrogen) is also critical to minimize racemization.[6][11]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Detection of D-isomer in final product | Racemization during coupling of a specific amino acid. | 1. Optimize Coupling Chemistry: Switch to a low-racemization coupling cocktail. For carbodiimides (DIC), always use an additive like Oxyma or HOAt.[8] Consider using a phosphonium reagent like DEPBT for particularly sensitive residues like His.[12] 2. Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of oxazolone formation.[3] 3. Control the Base: Use the minimum necessary amount of a sterically hindered, weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially for sensitive residues.[13][14] |
| High racemization with Cysteine or Histidine | These amino acids are inherently prone to racemization. | 1. Use Specific Reagents: For Fmoc-Cys(Trt)-OH, the combination of DIC/Oxyma is highly effective and shows negligible racemization.[8][12] For Fmoc-His(Trt)-OH, ensure the imidazole side chain is protected.[6] 2. Add Copper (II) Chloride: The addition of CuCl₂ has been shown to be an effective strategy for suppressing racemization, particularly in solution-phase synthesis.[3][6] 3. Avoid Pre-activation: For very sensitive residues, adding the coupling reagent directly to the mixture of the amino acid and the peptide-resin (in-situ activation) can sometimes be better than a separate pre-activation step. |
| Racemization increases with longer reaction times | The activated amino acid intermediate has more time to racemize before coupling. | 1. Use a More Efficient Coupling Reagent: Switch to a faster-acting reagent like HATU or HCTU to shorten the reaction time.[8] 2. Optimize Stoichiometry: Ensure appropriate stoichiometry of reagents to drive the reaction to completion efficiently. |
| Racemization during deprotection steps | Harsh deprotection conditions can sometimes cause epimerization. | 1. Fmoc Deprotection: For aspartimide-prone sequences (which can lead to racemization), adding HOBt to the piperidine deprotection solution can reduce this side reaction.[6] 2. Boc Deprotection: While less common, ensure acidolysis conditions for Boc removal are not excessively harsh or prolonged.[15] |
| Solvent effects seem to increase racemization | Polar aprotic solvents can sometimes promote racemization pathways. | 1. Change Solvent: If reagent solubility allows, consider using a less polar solvent or a solvent mixture (e.g., DMF/DCM) to help reduce the rate of racemization.[3][14] |
Quantitative Data on Coupling Reagents and Racemization
The following table summarizes data from various studies on the extent of racemization observed with different coupling reagents under specific conditions. This data is intended for comparative purposes; actual results may vary based on the specific amino acid, protecting groups, and reaction conditions.
| Coupling Reagent/Cocktail | Amino Acid / Model System | Base | % Racemization (D-isomer) | Notes |
| BOP | Boc-His(Tos) | DIEA (minimal) | < DCC | Showed less racemization than DCC with minimal base.[8] |
| BOP | Boc-His(Tos) | DIEA (excess) | ~3% | Excess base significantly increases racemization.[8] |
| HATU | Fmoc-His(Trt)-OH | NMM | High | High racemization observed for this sensitive amino acid with NMM.[8] |
| DIC / Oxyma | Fmoc-His(Trt)-OH | Not Specified | 1.8% | The combination of DIC with Oxyma is effective at minimizing racemization.[8] |
| DIC / Oxyma | Fmoc-Cys(Trt)-OH | Not Specified | Negligible | Excellent suppression of racemization for cysteine.[8] |
| DNPBS SPPS | CGHSF Peptide | Not Specified | Not Observed | A novel protecting group strategy showing no detectable racemization for His.[9] |
| Fmoc SPPS (DIC/Oxyma) | CGHSF Peptide | Not Specified | 1.5% (at His) | Standard conditions still show a small amount of racemization for His.[9] |
Visualizing Racemization Pathways and Prevention Strategies
Mechanism of Racemization via Oxazolone Formation
The diagram below illustrates the primary pathway for racemization during peptide bond formation. The key step is the formation of the planar oxazolone intermediate, which allows for the loss of stereochemistry at the alpha-carbon.
Caption: Competing pathways of peptide coupling vs. racemization via oxazolone formation.
Decision Workflow for Minimizing Racemization
This workflow provides a logical sequence of steps for selecting an appropriate coupling strategy to minimize the risk of racemization.
Caption: A decision-making workflow for selecting a low-racemization coupling strategy.
Key Experimental Protocols
Protocol 1: General Coupling Cycle in SPPS to Minimize Racemization
This protocol outlines a standard procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) using Fmoc chemistry, designed to reduce the risk of racemization.
Objective: To couple an N-Fmoc protected amino acid to a resin-bound peptide with minimal epimerization.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
N-Fmoc protected amino acid (4 equivalents).
-
Coupling Reagent: Diisopropylcarbodiimide (DIC) (4 eq.).
-
Additive: Oxyma (Ethyl (hydroxyimino)cyanoacetate) (4 eq.).
-
Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (if coupling an amino acid salt).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% piperidine in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
-
Inert gas (Nitrogen or Argon).
-
Solid-phase synthesis vessel.
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate under inert gas for 5-10 minutes.
-
Drain the solution and repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the N-Fmoc amino acid (4 eq.) and Oxyma (4 eq.) in a minimal amount of DMF.
-
Add DIC (4 eq.) to this solution. This is the activation step. Let it pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the mixture at room temperature (or at 0 °C for highly sensitive amino acids) for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: HPLC Analysis of Peptide Diastereomers for Racemization Quantification
This protocol provides a general method for quantifying the level of racemization in a synthetic peptide by separating the desired L-peptide from its D-diastereomer.[16]
Objective: To separate and quantify the desired peptide from its diastereomeric (racemized) form using High-Performance Liquid Chromatography (HPLC).[16]
Materials:
-
Crude synthetic peptide (cleaved from resin and deprotected).
-
HPLC system with a UV detector.
-
Appropriate reversed-phase HPLC column (e.g., C18).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Sample solvent (e.g., 50% ACN in water).
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Setup:
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
Set the UV detector to an appropriate wavelength to detect the peptide bond (typically 214 nm or 220 nm).
-
-
Chromatographic Separation:
-
Inject 10-20 µL of the filtered sample onto the column.
-
Run a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. This gradient must be optimized to achieve baseline separation of the diastereomers. The D-isomer often elutes very close to the main L-isomer peak.
-
-
Data Analysis:
-
Identify the peaks corresponding to your desired L-peptide and the potential D-diastereomer. The D-isomer is typically a smaller peak eluting just before or after the main product peak.
-
Integrate the peak area for both the L-isomer (Area_L) and the D-isomer (Area_D).
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area_D / (Area_L + Area_D)] * 100
-
This quantification is crucial for validating your synthesis strategy and troubleshooting any issues related to loss of stereochemical integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandwalk: Amino Acids and the Racemization "Problem" [sandwalk.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. Epimerisation in Peptide Synthesis [mdpi.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid?
A common and effective method is the one-pot synthesis from 3-methoxycinnamic acid and ammonium acetate. This reaction, a variation of the Michael addition of ammonia, provides the desired β-amino acid in good yields.
Q2: What are the critical parameters to control during the amination reaction?
Key parameters to monitor and control include reaction temperature, concentration of reactants, and reaction time. Inconsistent temperature can lead to the formation of side products, while suboptimal concentrations may result in incomplete conversion. Prolonged reaction times might also contribute to impurity formation.
Q3: How can I effectively remove unreacted starting materials and byproducts after the initial synthesis?
Purification can typically be achieved through recrystallization. The choice of solvent is critical; for similar amino acids, recrystallization from boiling water has been shown to be effective in removing slight coloration and improving purity.[1] Adjusting the pH of the solution can also aid in the selective precipitation of the amino acid.
Q4: What methods are suitable for the chiral resolution of racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid on a larger scale?
For the resolution of chiral amino acids, several methods can be employed, including diastereomeric salt formation with a chiral resolving agent, enzymatic resolution, and chiral chromatography. The choice of method will depend on factors such as cost, scalability, and desired enantiomeric purity.
Q5: How can I confirm the enantiomeric purity of the final (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid product?
Enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC). It is also good practice to measure the specific rotation of the final product and compare it to literature values for confirmation.
Troubleshooting Guides
Section 1: Synthesis of Racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid
Problem 1: Low yield of the racemic amino acid.
-
Question: My reaction yield is consistently below the expected range. What are the potential causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction time and temperature. Consider extending the reaction time or slightly increasing the temperature, monitoring for byproduct formation.
-
Suboptimal Reagent Stoichiometry: Ensure the molar ratios of the starting materials (3-methoxycinnamic acid and ammonium acetate) are correct. An excess of the ammonia source is often used to drive the reaction forward.
-
Product Loss During Workup: Significant amounts of the product may be lost during the extraction or crystallization steps. Check the pH during aqueous workup to ensure the amino acid is in its least soluble form (zwitterionic) for precipitation. Optimize the recrystallization solvent and procedure to minimize loss in the mother liquor.
-
Problem 2: Presence of significant impurities in the crude product.
-
Question: My crude product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I minimize their formation?
-
Answer:
-
Unreacted Starting Material: If you observe starting material in your crude product, this indicates an incomplete reaction. See the troubleshooting steps for low yield.
-
Side Reactions: Overheating can lead to decomposition or the formation of polymeric byproducts. Ensure accurate temperature control throughout the reaction.
-
Impure Starting Materials: The purity of your starting materials, particularly the 3-methoxycinnamic acid, is crucial. Ensure it is of high purity before starting the synthesis.
-
Section 2: Chiral Resolution and Purification
Problem 3: Poor separation of enantiomers during chiral resolution.
-
Question: I am struggling to achieve a good separation of the (R) and (S) enantiomers. What factors should I investigate?
-
Answer:
-
Choice of Resolving Agent/Chiral Stationary Phase: The selection of the chiral resolving agent (for diastereomeric salt formation) or the chiral stationary phase (for chromatography) is critical. Not all chiral selectors are effective for all racemic mixtures. It may be necessary to screen several different options. For amino acids, resolving agents like tartaric acid derivatives or chiral amines are often employed.
-
Suboptimal Conditions for Diastereomeric Salt Formation: The solvent, temperature, and stoichiometry used for the formation of diastereomeric salts are crucial. The solubility of the two diastereomeric salts must be sufficiently different in the chosen solvent to allow for fractional crystallization. Experiment with different solvents and crystallization temperatures.
-
Mobile Phase Composition in Chiral HPLC: For chiral chromatography, the composition of the mobile phase (solvents and any additives) greatly influences the separation. Systematic optimization of the mobile phase is often required to achieve baseline separation.
-
Problem 4: Low recovery of the desired (R)-enantiomer after resolution.
-
Question: After the resolution step, my yield of the (R)-enantiomer is very low. How can I improve the recovery?
-
Answer:
-
Loss During Fractional Crystallization: In diastereomeric salt resolution, multiple recrystallization steps to improve enantiomeric purity can lead to significant product loss. Minimize the number of recrystallizations and optimize the solvent and temperature to maximize the yield of the desired diastereomer in each step.
-
Incomplete Liberation of the Free Amino Acid: After separating the diastereomeric salt, the free amino acid must be liberated, typically by acid/base treatment. Ensure the pH is adjusted correctly to precipitate the free amino acid and that it is thoroughly extracted or filtered.
-
Column Overloading in Chiral Chromatography: In preparative chiral HPLC, overloading the column can lead to poor separation and lower recovery of the pure enantiomer. Ensure you are operating within the loading capacity of your column.
-
Quantitative Data
Table 1: Typical Reaction Parameters and Yields for Racemic Synthesis
| Parameter | Value | Notes |
| Starting Material | 3-methoxycinnamic acid | --- |
| Reagent | Ammonium Acetate | Typically used in excess. |
| Solvent | Methanol/Water | A co-solvent system can be effective. |
| Temperature | 80-100 °C (Reflux) | Monitor for byproduct formation at higher temperatures. |
| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or HPLC. |
| Crude Yield | 75-85% | --- |
| Purity after Recrystallization | >98% | --- |
Table 2: Chiral Resolution Comparison (Illustrative)
| Method | Resolving Agent/CSP | Typical Yield (R-enantiomer) | Enantiomeric Excess (e.e.) |
| Diastereomeric Salt Formation | (R)-(-)-Mandelic Acid | 35-45% | >99% |
| Enzymatic Resolution | Lipase | 40-48% | >99% |
| Chiral HPLC | Chiralpak IA | >45% (per run) | >99% |
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid
-
To a solution of 3-methoxycinnamic acid (1 equivalent) in a suitable solvent mixture (e.g., methanol and water), add an excess of ammonium acetate (e.g., 3-5 equivalents).
-
Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to the isoelectric point (typically around pH 6-7) with a suitable acid or base to precipitate the crude amino acid.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as boiling water, to obtain the pure racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Dissolve the racemic 3-Amino-3-(3-methoxyphenyl)propanoic acid in a suitable hot solvent (e.g., ethanol or methanol).
-
Add a solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 equivalents) in the same solvent.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt. Further cooling in an ice bath may improve the yield.
-
Filter the crystals and wash with a small amount of cold solvent. This is the first crop of the diastereomeric salt.
-
Recrystallize the salt from the same solvent until a constant specific rotation is achieved, indicating diastereomeric purity.
-
To liberate the free amino acid, dissolve the pure diastereomeric salt in water and adjust the pH to precipitate the desired (R)-enantiomer.
-
Filter the product, wash with cold water, and dry.
Visualizations
Caption: Overall experimental workflow for the synthesis and resolution of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: Troubleshooting decision tree for low enantiomeric purity during chiral resolution.
References
Common pitfalls in the characterization of beta-amino acids
Welcome to the technical support center for the characterization of beta-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Section 1: Enantiomeric and Diastereomeric Purity Analysis
Q1: My chiral HPLC separation of β-amino acid enantiomers is showing poor resolution. What are the common causes and how can I troubleshoot this?
A1: Poor resolution in chiral HPLC of β-amino acids is a frequent issue. The underlying causes often relate to the choice of chiral stationary phase (CSP), mobile phase composition, and the derivatization strategy.[1][2]
Troubleshooting Steps:
-
Chiral Stationary Phase (CSP) Selection: Not all CSPs are effective for all β-amino acids. Macrocyclic glycopeptide-based CSPs, like those with a teicoplanin selector, are often successful for underivatized amino acids.[2] If one type of CSP (e.g., polysaccharide-based) fails, try a different type (e.g., Pirkle-type or macrocyclic glycopeptide-based).[1][3]
-
Mobile Phase Optimization:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can significantly impact enantioselectivity. Varying the concentration can sometimes reveal a "U-shaped" retention behavior where optimal separation is achieved at either low or high modifier concentrations.[2]
-
Additives: For ionizable β-amino acids, controlling the pH of the mobile phase with acidic or basic additives is crucial.
-
-
Derivatization: If analyzing underivatized amino acids is unsuccessful, pre-column derivatization can enhance resolution.[2][4] Common derivatizing agents include Marfey's reagent (FDAA) and its variants, or reagents like NBD-Cl.[5] However, be aware of potential side reactions and racemization during derivatization.[6]
-
Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the chiral recognition interactions.
Q2: I am using Marfey's reagent for determining the enantiomeric excess of a β-amino acid with a second chiral center (β-diastereomer), but the diastereomers are co-eluting. What can I do?
A2: This is a known challenge, as the standard Marfey's reagent (L-FDAA) may not provide sufficient separation for Cβ-epimeric diastereomers.[5]
Solutions:
-
Alternative Marfey's Reagents: Consider using variants of Marfey's reagent, such as the D-enantiomer or a proline analogue.[5]
-
Achiral Derivatization: Surprisingly, an achiral reagent like Sanger's reagent (1-fluoro-2,4-dinitrobenzene) can sometimes provide better separation of β-diastereomers than chiral reagents.[5]
-
Mixed Marfey's Reaction: A "mixed Marfey's reaction" protocol allows for screening multiple Marfey's reagents in a single reaction to identify the best one for your specific compound.[5]
Q3: I suspect racemization is occurring during my sample preparation for chiral GC analysis. How can I confirm and prevent this?
A3: Racemization is a significant risk, especially during derivatization or hydrolysis steps under harsh conditions (e.g., basic pH).[6][7]
Confirmation and Prevention:
-
Method Comparison: Analyze the sample using a milder, direct method like chiral HPLC if possible, and compare the results.
-
Deuterium Labeling GC-MS: A GC-MS method can be employed where racemization during sample workup is paralleled by deuterium exchange at the α-position. This allows for the differentiation of the original D-amino acid from that formed by racemization.[7]
-
Control Experiments: Run a sample of the pure L-enantiomer through the entire sample preparation process. Any detected D-enantiomer is a direct measure of the racemization induced by the procedure.
-
Milder Conditions: Avoid harsh basic conditions. For example, triethylamine, often used to maintain a basic pH during coupling reactions, can racemize the chiral reagent.[6]
Section 2: Spectroscopic Characterization (NMR & Mass Spectrometry)
Q1: I am observing an unusual fragmentation pattern in the ESI-MS/MS of my β-peptide. Why is it different from α-peptides?
A1: The presence of an additional methylene group in the backbone of β-amino acids significantly alters the fragmentation patterns in mass spectrometry compared to their α-analogs.[8]
Common Observations and Explanations:
-
Absence of N-Cβ Bond Cleavage: In methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), the characteristic N-Cα bond cleavage that produces c and z• fragments in α-peptides is often suppressed or absent at the β-amino acid residue.[8]
-
Unusual Fragment Ions: ETD of β-peptides can produce abundant y and a• fragments, with a scarcity of c fragments.[8]
-
Isobaric Fragments: Be aware of potential isobaric fragmentation products that may be overlooked with low-resolution mass spectrometers. High-resolution MS/MS is recommended for unambiguous identification.[9][10]
Q2: The NMR spectra of my β-peptide are complex and difficult to assign. What are the key challenges?
A2: The increased conformational flexibility and the additional backbone protons in β-peptides contribute to greater complexity in NMR spectra compared to α-peptides.
Key Challenges and Tips:
-
Signal Overlap: The additional Cβ-protons can lead to increased signal crowding in the proton NMR spectrum. Higher-field magnets and multidimensional experiments (e.g., COSY, TOCSY, NOESY) are essential.[11]
-
Prochiral Cβ Protons: The β-methylene protons are often diastereotopic (prochiral), meaning they have different chemical shifts, leading to more complex splitting patterns.[12]
-
Secondary Structure: β-peptides can adopt unique helical and sheet-like secondary structures (e.g., 14-helix, 12-helix) that differ from those of α-peptides.[13] These structures will influence chemical shifts and NOE patterns. Reference chemical shifts for random coil α-peptides may not be directly applicable.[11][12]
-
Isotope Labeling: For larger β-peptides, 13C and 15N isotopic labeling is highly recommended to resolve ambiguities, similar to the strategies used for proteins.[11][14]
Section 3: Synthesis, Purification, and Stability
Q1: My solid-phase peptide synthesis (SPPS) of a β-peptide is resulting in a low yield and many side products. What are the likely side reactions?
A1: Besides the common pitfalls in SPPS, the synthesis of peptides containing β-amino acids can be prone to specific side reactions.
Common Side Reactions:
-
Aspartimide Formation: If your sequence contains an Asp residue followed by certain amino acids (like Gly), aspartimide formation can occur during Fmoc deprotection with piperidine.[15][16]
-
β-Elimination: Residues with electron-withdrawing groups on the side chain Cβ (e.g., phosphorylated Ser/Thr, Cys) can undergo β-elimination, especially under basic conditions.[17]
-
Diketopiperazine (DKP) Formation: This is a common side reaction in SPPS, especially with Pro or Gly at the C-terminus, leading to chain termination.[15]
-
Steric Hindrance: β-branched amino acids (like Val, Ile) can exhibit steric hindrance, slowing down coupling reactions and increasing the likelihood of side reactions.[18]
Q2: I am struggling with the purification of my synthetic β-peptide due to aggregation. What strategies can I use?
A2: Aggregation is a major challenge, particularly for hydrophobic β-peptides, and can occur during synthesis, cleavage, and purification.[19][20]
Strategies to Overcome Aggregation:
-
Solubilization:
-
During Synthesis:
-
Purification Conditions:
-
Optimize the mobile phase for reverse-phase HPLC. Sometimes adding a small amount of a stronger organic solvent like isopropanol can help.
-
Perform purification at a lower temperature to reduce hydrophobic interactions.
-
Q3: Are there specific stability concerns for β-amino acids during storage and analysis?
A3: Yes, like α-amino acids, β-amino acids can be susceptible to degradation, and their stability can be influenced by storage conditions and the biological matrix.[4][21][22]
Key Stability Issues:
-
Oxidation: The free thiol group in cysteine-containing β-amino acids is prone to oxidation, forming disulfide-linked dimers.[4]
-
Degradation in Biological Samples: In biological matrices like serum or plasma, amino acid concentrations can change over time due to enzymatic activity.[21] Storage at low temperatures (e.g., -80°C) is crucial, but even then, long-term changes can occur.[21][22]
-
Hydrolysis: During acid hydrolysis for amino acid analysis, some residues like serine and threonine can be partially degraded, leading to their underestimation.[]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Chiral HPLC Separations
This table summarizes common problems and solutions for chiral HPLC analysis of β-amino acids.
| Problem | Potential Cause | Recommended Solution |
| No Separation | Inappropriate Chiral Stationary Phase (CSP). | Switch to a different type of CSP (e.g., from polysaccharide to macrocyclic glycopeptide).[1][2] |
| Suboptimal mobile phase. | Systematically vary the organic modifier (type and concentration) and additives (acid/base).[2] | |
| Poor Peak Shape | Analyte interaction with silica support. | Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. |
| Aggregation on the column. | Add organic modifiers or chaotropic agents to the mobile phase; lower the sample concentration. | |
| Inconsistent Retention Times | Unstable temperature. | Use a column thermostat to maintain a constant temperature. |
| Mobile phase composition drift. | Ensure proper mobile phase mixing and degassing. | |
| Co-elution of Diastereomers | Insufficient selectivity of the method. | Use alternative or achiral derivatization reagents (e.g., D-Marfey's, Sanger's reagent).[5] |
Experimental Protocol: Chiral Derivatization with Marfey's Reagent (FDAA) for LC-MS Analysis
This protocol provides a general methodology for the derivatization of a β-amino acid with Marfey's reagent for subsequent analysis by LC-MS to determine enantiomeric purity.
Materials:
-
β-amino acid sample
-
1% (w/v) solution of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 50 nmol) of the β-amino acid sample in 100 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.
-
Derivatization Reaction: Add 200 µL of the L-FDAA solution to the sample tube. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at 40°C for 1 hour in a heating block or water bath.
-
Quenching: After incubation, cool the sample to room temperature. Quench the reaction by adding 100 µL of 2 M hydrochloric acid.
-
Dilution and Analysis: Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to an appropriate concentration for LC-MS analysis.
-
LC-MS Analysis:
-
Column: A standard C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Detection: Monitor the masses of the derivatized L- and D-amino acids using a mass spectrometer. The diastereomers should have different retention times.
-
Visualizations
Logical Workflow for Troubleshooting Poor Chiral Separation
Caption: Troubleshooting workflow for poor chiral HPLC separation.
Potential Side Reactions in β-Amino Acid Synthesis
Caption: Common side reactions during solid-phase synthesis.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. biotage.com [biotage.com]
- 21. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
Determining the Enantiomeric Excess of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a key chiral intermediate in pharmaceutical synthesis. We will explore three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method Comparison at a Glance
| Method | Principle | Sample Preparation | Instrumentation | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Dissolution in a suitable solvent. Derivatization is typically not required. | HPLC system with a chiral column and UV detector. | Direct analysis, high resolution, well-established. | Chiral columns can be expensive. |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | Derivatization to increase volatility (e.g., esterification and acylation). | GC system with a chiral column and Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High sensitivity, short analysis times. | Derivatization can be time-consuming and may introduce side products. |
| Chiral NMR | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Dissolution with a chiral solvating agent or reaction with a chiral derivatizing agent directly in an NMR tube. | High-field NMR spectrometer. | Rapid analysis, simple sample preparation for solvating agents. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol
-
Column: A Pirkle-type chiral stationary phase, such as an (R,R)-Whelk-O1 column (250 x 4.6 mm, 5 µm), is often effective for the separation of β-amino acids.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically around 220 nm or 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Expected Data
The following table presents hypothetical data for the chiral HPLC separation of (R)- and (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. Actual retention times may vary depending on the specific column and conditions.
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
| (S)-enantiomer | 8.5 | 15000 |
| (R)-enantiomer | 10.2 | 85000 |
In this example, the calculated enantiomeric excess for the (R)-enantiomer would be 70%.
Workflow Diagram
Comparative Bioactivity of (R)- vs (S)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: An Analysis of Stereoselectivity at GABAergic Systems
Introduction
The enantiomers of 3-Amino-3-(3-methoxyphenyl)propanoic acid are recognized as valuable compounds in pharmaceutical research, particularly in the field of neuropharmacology.[1][2] These amino acid derivatives serve as building blocks for bioactive molecules and are explored for their potential to modulate neurotransmitter systems, making them candidates for developing novel therapeutics for neurological disorders such as depression and anxiety.[1][2] A critical aspect of their pharmacology, and that of many chiral molecules, is stereoselectivity, where the three-dimensional arrangement of atoms results in significantly different biological activity between enantiomers.
While direct quantitative comparisons of the bioactivity of (R)- and (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid are not extensively detailed in publicly available literature, the broader class of 3-amino-3-arylpropanoic acids is known to interact with GABA receptors, particularly the GABA-B subtype. The principle of stereoselectivity is well-established for these receptors. To illustrate this crucial concept, this guide will present comparative data for a closely related analogue, 3-amino-3-(4-chlorophenyl)propanoic acid, which demonstrates the typical enantiomeric differentiation in bioactivity observed in this class of compounds. The (R)-enantiomer of this class is generally more potent at the GABA-B receptor.
Data Presentation: Enantiomeric Bioactivity at GABA-B Receptors
The following table summarizes the bioactivity of the enantiomers of a representative 3-amino-3-arylpropanoic acid analogue at the GABA-B receptor. This data highlights the significant difference in potency that is characteristic of stereoselectivity.
| Compound | Enantiomer | Bioactivity (pA2) at GABA-B Receptor |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | (Racemic) | 3.5 |
| Data for a closely related structural analogue. A higher pA2 value indicates greater antagonist potency. |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The data presented is for antagonist activity.[3][4]
Mandatory Visualization
Experimental Workflow: GABA-B Receptor Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay, a standard method for determining the affinity of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: GABA-B Receptor Activation
This diagram illustrates the downstream signaling cascade following the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR).
Caption: Simplified GABA-B receptor signaling pathway.
Experimental Protocols
A standard methodology to determine the affinity of the (R)- and (S)-enantiomers for the GABA-B receptor is a competitive radioligand binding assay using rat brain membranes.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of (R)- and (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid for the GABA-B receptor.
Materials:
-
Rat brain cortices
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Radioligand: [3H]-GABA or a specific GABA-B antagonist like [3H]-CGP54626
-
Non-specific binding control: Baclofen (100 µM) or GABA (1 mM)
-
Test Compounds: (R)- and (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid dissolved in appropriate vehicle
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Homogenizer, refrigerated centrifuge, filtration manifold, liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compounds.
-
To each tube, add the membrane preparation (typically 100-200 µg of protein).
-
Add a fixed concentration of the radioligand (e.g., 2-5 nM of [3H]-CGP54626).
-
For non-specific binding tubes, add a high concentration of unlabeled baclofen.
-
For test compound tubes, add varying concentrations of either the (R)- or (S)-enantiomer.
-
Incubate all tubes for 60 minutes at 4°C to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts from baclofen tubes) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
References
Unveiling the Enantiopure Structure: A Comparative Guide to the Analysis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid
For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the characterization of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a key building block in medicinal chemistry. We present a comparative analysis of the data obtained from these methods, detailed experimental protocols, and a visual workflow to guide the structural investigation of this and similar chiral compounds.
The absolute configuration and solid-state conformation of a molecule like (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid are critical determinants of its biological activity and physicochemical properties. While X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, a multi-faceted analytical approach employing spectroscopic and chromatographic techniques provides complementary and often more readily accessible data.
Data Presentation: A Comparative Overview
The following tables summarize the hypothetical, yet typical, data that could be obtained for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid using X-ray crystallography and other common analytical techniques.
Table 1: Hypothetical X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1047.4 |
| Z | 4 |
| R-factor | < 0.05 |
Table 2: Comparison with Alternative Analytical Techniques
| Technique | Parameter | Illustrative Data for a Structurally Similar Chiral Amino Acid |
| Chiral HPLC | Retention Time | (R)-enantiomer: 8.5 min; (S)-enantiomer: 10.2 min |
| Enantiomeric Excess | >99% | |
| Circular Dichroism (CD) | Wavelength (nm) | Positive Cotton effect around 220 nm |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +1.5 x 10⁴ | |
| ¹H NMR (400 MHz, D₂O) | Chemical Shift (δ) | Phenyl protons: 6.8-7.3 ppm; Methine proton (CH-NH₂): 4.2 ppm; Methylene protons (CH₂-COOH): 2.8 ppm; Methoxy protons (O-CH₃): 3.8 ppm |
| Coupling Constants (J) | Vicinal coupling constants providing conformational information |
Experimental Workflows and Logical Relationships
A comprehensive approach to characterizing a novel chiral molecule involves a logical progression of analytical techniques. The following diagram illustrates a typical workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single Crystal X-ray Crystallography
-
Crystal Growth : Crystals of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water). The vessel is covered to slow the evaporation rate and left undisturbed in a vibration-free environment.
-
Crystal Mounting : A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H).
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Sample Preparation : A dilute solution of the compound (e.g., 1 mg/mL) is prepared in the mobile phase and filtered through a 0.45 µm syringe filter.
-
Analysis : The sample is injected onto the column, and the chromatogram is recorded. The retention times of the enantiomers are used for identification, and the peak areas are used to determine the enantiomeric excess.
Circular Dichroism (CD) Spectroscopy
-
Instrumentation : A CD spectropolarimeter.
-
Sample Preparation : A solution of the compound is prepared in a transparent solvent (e.g., methanol or water) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption. The solution is placed in a quartz cuvette with a defined path length (e.g., 1 cm).
-
Data Acquisition : The CD spectrum is recorded over a specific wavelength range (e.g., 190-300 nm). A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum, plotting molar ellipticity versus wavelength, provides information about the absolute configuration of the chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY and HSQC can be performed.
-
Data Analysis : The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure and provide insights into the conformation of the molecule in solution.
A Comparative Guide to the Validation of Analytical Methods for Chiral Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of amino acid enantiomers is a critical analytical challenge in pharmaceutical development, clinical diagnostics, and food science. Enantiomers of a chiral amino acid can exhibit significantly different physiological and pharmacological properties. Therefore, robust and validated analytical methods are essential for ensuring the quality, safety, and efficacy of products. This guide provides an objective comparison of common analytical techniques for chiral amino acid analysis, supported by experimental data and detailed methodologies, to assist researchers in selecting and validating the most appropriate method for their specific needs.
Overview of Analytical Techniques
The separation and quantification of chiral amino acids primarily rely on creating a chiral environment to differentiate between the enantiomers. This is most commonly achieved using chromatographic and electrophoretic techniques. The main strategies include:
-
Direct Methods: Employing a chiral selector in the stationary phase (Chiral Stationary Phases - CSPs) or the mobile/background electrolyte (Chiral Mobile Phase Additives - CMPAs).
-
Indirect Methods: Derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral stationary phase.
The most prevalent techniques for chiral amino acid analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS), often used in hyphenated formats like LC-MS or GC-MS.[1]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the nature of the amino acid, the sample matrix, the required sensitivity, and the available instrumentation.[2] The following tables summarize the performance of different techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Applications |
| HPLC with CSPs | Differential interaction of enantiomers with a chiral stationary phase.[3] | - Direct analysis, no derivatization needed[3]- Wide variety of CSPs available[4]- Well-established and versatile[4] | - CSPs can be expensive- Method development can be time-consuming- Lower sensitivity compared to some indirect methods | - Enantiomeric purity determination- Quality control of pharmaceuticals- Analysis of underivatized amino acids |
| HPLC with CDAs | Formation of diastereomers with different physicochemical properties, separable on an achiral column.[2] | - High sensitivity, especially with fluorescent CDAs[2]- Can be used with standard achiral columns- Well-established derivatization chemistries (e.g., Marfey's reagent)[1][5] | - Derivatization adds an extra step and potential for impurities- Reaction kinetics and purity of CDA can affect accuracy[6]- Potential for racemization during derivatization | - Trace analysis of D-amino acids in biological samples- Metabolomics studies- When high sensitivity is paramount |
| GC with CSPs | Separation of volatile amino acid derivatives on a chiral stationary phase.[7] | - High resolution and efficiency- Good sensitivity, especially with MS detection[8] | - Requires derivatization to make amino acids volatile[7]- Limited stability of some derivatives[7]- Potential for racemization during derivatization and hydrolysis[9] | - Analysis of amino acids in complex matrices (e.g., physiological samples)[10][11]- Profiling of chiral secondary amino acids[10][11] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[12] | - High separation efficiency and resolution[]- Low consumption of sample and reagents[12][]- Short analysis times[] | - Lower sensitivity compared to HPLC-MS- Reproducibility can be a challenge- Limited sample loading capacity | - Chiral analysis of amino acids in biological and food samples[14]- Analysis of non-protein amino acids[14]- High-throughput screening |
| LC-MS/MS | Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry.[15] | - High sensitivity and selectivity[][15]- Can analyze underivatized amino acids[15][16]- Provides structural information | - High instrument cost- Matrix effects can suppress ion signals- Requires expertise in operation and data analysis | - High-throughput chiral amino acid analysis[15][16]- Quantitative analysis in complex biological matrices[15]- Clinical and diagnostic research |
Performance Data Comparison
The following table presents typical performance data for various validated methods.
| Method | Analyte/Matrix | Derivatization Reagent | Column/Selector | LOD/LOQ | Analysis Time | Resolution (Rs) |
| GC-MS | 19 Amino Acids in Human Serum/Urine | Methyl Chloroformate/Methanol | Rt-gammaDEXsa | LOD: 3.2-446 nM, LLOQ: 0.031-1.95 µM[9] | Not Specified | > 2.4 for 10 racemates[9] |
| LC-MS/MS (Indirect) | 20 D,L-Amino Acids | (R)-BiAC | Achiral C18 | Quantification Range: 0.005–25 µM (D-AAs), 0.5–1000 µM (L-AAs)[17] | 12 minutes[18] | Not Specified |
| UHPLC-CD | D,L-Amino Acids in Food | NBD-F | Chiral Column | Not Specified | 5.5 minutes[18] | Not Specified |
| CE | 17 Amino Acids | None (Direct) | γ-cyclodextrin and sodium taurocholate | Not Specified | Not Specified | 7.8–16.5 (for neutral AAs)[19] |
| LC-IM-MS | Proteinogenic Amino Acids | AQC | Chiral Core-Shell Tandem Column | Not Specified | < 3 minutes[20] | Not Specified |
Experimental Protocols & Workflows
Detailed and validated experimental protocols are crucial for reproducible results. Below are representative workflows and methodologies for common techniques.
Logical Workflow for Method Selection and Validation
The selection of an appropriate analytical method is the first critical step, followed by rigorous validation to ensure its suitability for the intended purpose.
References
- 1. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 14. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 15. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Comparative study of different synthetic routes to beta-amino acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-amino acids is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are integral to a wide array of pharmaceuticals and natural products, offering unique conformational constraints and enhanced metabolic stability compared to their α-amino acid counterparts. This guide provides an objective comparison of several prominent synthetic routes to β-amino acids, supported by experimental data, detailed protocols, and visual representations of reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a classical and reliable method for the one-carbon homologation of α-amino acids to their corresponding β-amino acids. The reaction proceeds via a Wolff rearrangement of a diazoketone intermediate, which is generated from the starting α-amino acid.[1][2] A key advantage of this method is the retention of stereochemistry at the α-carbon of the original amino acid.[3]
Performance Data
| Starting α-Amino Acid (N-protected) | Product β-Amino Acid | Yield (%) | Enantiomeric Excess (ee) | Reference |
| N-Boc-Alanine | N-Boc-β-homoalanine | 75-85 | >99% | [4] |
| N-Boc-Phenylalanine | N-Boc-β-homophenylalanine | 80-90 | >99% | [3] |
| N-Z-Valine | N-Z-β-homovaline | 70-80 | >99% | [5] |
Experimental Protocol: Arndt-Eistert Homologation of N-Boc-Alanine
-
Acid Chloride Formation: To a solution of N-Boc-Alanine (1.0 eq) in anhydrous THF at 0 °C, oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure.
-
Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0 °C. A freshly prepared solution of diazomethane in diethyl ether is added portion-wise until a faint yellow color persists. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the dropwise addition of acetic acid.
-
Wolff Rearrangement: The ethereal solution of the diazoketone is added to a suspension of silver oxide (0.1 eq) in water at 50-60 °C. The reaction is stirred until the evolution of nitrogen ceases.
-
Work-up and Purification: The reaction mixture is filtered through Celite, and the filtrate is washed with saturated sodium bicarbonate solution. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-β-homoalanine.[6]
Reaction Pathway
Caption: The Arndt-Eistert synthesis workflow.
Rodionov Reaction
The Rodionov reaction is a three-component condensation of an aldehyde, malonic acid, and ammonia (or an ammonium salt) to produce a β-amino acid.[7] This method is particularly useful for the synthesis of β-aryl-β-amino acids. While traditionally a racemic synthesis, modern variations and subsequent resolutions can provide enantiomerically pure products.
Performance Data
| Aldehyde | Malonic Acid Derivative | Amine Source | Product β-Amino Acid | Yield (%) | Reference |
| Benzaldehyde | Malonic Acid | NH₄OAc | 3-Amino-3-phenylpropanoic acid | 60-70 | [8] |
| 4-Chlorobenzaldehyde | Malonic Acid | NH₄OAc | 3-Amino-3-(4-chlorophenyl)propanoic acid | 55-65 | [8] |
| Furfural | Malonic Acid | NH₄OAc | 3-Amino-3-(2-furyl)propanoic acid | 50-60 | [8] |
Experimental Protocol: Rodionov Reaction with Benzaldehyde
-
Reaction Setup: A mixture of benzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol is heated to reflux.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting materials are consumed (typically 4-6 hours).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then acidified with concentrated HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 3-amino-3-phenylpropanoic acid.[9]
Reaction Pathway
Caption: The Rodionov reaction logical flow.
Asymmetric Conjugate Addition (Michael Addition)
The asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful and versatile method for the synthesis of enantiomerically enriched β-amino acids.[10] This approach can be catalyzed by chiral organocatalysts or metal complexes, offering high levels of stereocontrol.
Performance Data
| Michael Acceptor | Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Ethyl cinnamate | Benzylamine | Chiral Thiourea | 85-95 | 90-98% | [11] |
| Methyl crotonate | O-Benzylhydroxylamine | (S)-Proline | 70-80 | 85-95% | [12] |
| Cyclopentenone | Dibenzylamine | Chiral Diamine | 90-99 | >99% | [13] |
Experimental Protocol: Organocatalyzed Michael Addition
-
Reaction Setup: To a solution of ethyl cinnamate (1.0 eq) and a chiral thiourea catalyst (0.1 eq) in an anhydrous solvent (e.g., toluene) at room temperature, benzylamine (1.2 eq) is added.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired N-benzyl-β-amino ester.
Reaction Pathway
Caption: The asymmetric Michael addition pathway.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of β-enamido esters or related unsaturated precursors provides a highly efficient and atom-economical route to chiral β-amino acids.[14][15] Chiral transition metal complexes, typically based on rhodium or ruthenium with chiral phosphine ligands, are employed to achieve high enantioselectivities.[16][17]
Performance Data
| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference |
| (Z)-Methyl 3-acetamido-2-butenoate | Rh-(S,S)-Et-DuPhos | >95 | >99% | [18] |
| (Z)-Methyl 3-acetamidocinnamate | Rh-(R,R)-Me-BPE | >95 | 96% | [19] |
| Unprotected β-enamine esters | Rh-Josiphos | 93-97 | 93-97% | [14] |
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ and the chiral phosphine ligand (e.g., (S,S)-Et-DuPhos) in a degassed solvent (e.g., methanol) is prepared.
-
Hydrogenation: The substrate, (Z)-methyl 3-acetamido-2-butenoate, is dissolved in degassed methanol and added to the catalyst solution in a high-pressure reactor. The reactor is purged with hydrogen and then pressurized to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until hydrogen uptake ceases. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral β-amino acid derivative.
Reaction Pathway
Caption: The asymmetric hydrogenation process.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction involves the reaction of an enolizable carbonyl compound (donor) with an imine (acceptor) in the presence of a chiral catalyst to produce a β-amino carbonyl compound. This method allows for the construction of two contiguous stereocenters with high diastereoselectivity and enantioselectivity.[20][21]
Performance Data
| Imine | Donor | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| N-PMP-imino ethyl glyoxylate | Propanal | (S)-Proline | 80-90 | syn/anti >20:1 | >98% | |
| N-Boc-imines | Acetone | Chiral Diamine | 70-85 | - | 90-97% | |
| N-Ts-imines | Malonates | Chiral Phase-Transfer Catalyst | 85-95 | - | 92-99% | [22] |
Experimental Protocol: Asymmetric Mannich Reaction
-
Reaction Setup: To a solution of the N-PMP-protected α-imino ethyl glyoxylate (1.0 eq) and propanal (2.0 eq) in an anhydrous solvent such as DMSO, (S)-proline (0.2 eq) is added.[20]
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by ¹H NMR for the formation of the product.[20]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired β-amino aldehyde.[20]
Reaction Pathway
Caption: The asymmetric Mannich reaction mechanism.
Conclusion
The synthesis of β-amino acids can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The Arndt-Eistert synthesis is a reliable method for homologation with excellent stereochemical retention, though it involves the use of hazardous diazomethane. The Rodionov reaction offers a straightforward route to β-aryl-β-amino acids but typically provides racemic products. Asymmetric conjugate addition and asymmetric Mannich reactions are powerful tools for creating stereocenters with high control, often utilizing organocatalysis. Finally, asymmetric hydrogenation stands out for its high efficiency and atom economy in producing chiral β-amino acids. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, scalability, and the available starting materials and reagents.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. pleiades.online [pleiades.online]
- 9. researchgate.net [researchgate.net]
- 10. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 11. Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 18. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 19. researchgate.net [researchgate.net]
- 20. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. anti-Selective Direct Asymmetric Mannich Reactions Catalyzed by Axially Chiral Amino Sulfonamide as an Organocatalyst [organic-chemistry.org]
- 22. escholarship.org [escholarship.org]
A Cross-Validated Comparison of HPLC and CE for Enantiomeric Separation
In the landscape of chiral analysis, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) stand out as two of the most powerful techniques for the separation of enantiomers. For researchers, scientists, and drug development professionals, the choice between these methods is often dictated by the specific requirements of the analysis, including sample volume, desired resolution, analysis speed, and cost. This guide provides an objective comparison of HPLC and CE for enantiomeric separation, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC has long been considered the gold standard for chiral separations in the pharmaceutical industry.[1] The most common approach involves the use of a chiral stationary phase (CSP), which creates a chiral environment where the enantiomers exhibit different affinities, leading to their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity.[2]
Capillary Electrophoresis (CE): High Efficiency and Minimal Consumption
Capillary Electrophoresis has emerged as a powerful alternative and complementary technique to HPLC for chiral separations.[3] CE offers several advantages, including exceptionally high separation efficiency, short analysis times, and minimal consumption of sample and reagents.[3] In CE, enantiomeric separation is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[4]
Comparative Performance: HPLC vs. CE
The choice between HPLC and CE for enantiomeric separation often involves a trade-off between resolution, speed, sensitivity, and cost. While HPLC generally offers higher loading capacity and is often easier to interface with mass spectrometry (MS), CE can provide superior resolution and faster analysis times, particularly for complex samples.[5]
A direct comparison of the two techniques for the enantiomeric separation of a specific compound provides the clearest illustration of their respective strengths and weaknesses. For instance, in the analysis of 4,5-disubstituted imidazoles, one study found that the highest resolution (Rs) achieved with HPLC was 2.0, whereas CE provided a significantly higher resolution of 7.0 for the same compound.[6] However, for other compounds in the same study, HPLC provided a superior separation, highlighting that the optimal technique can be analyte-dependent.[6]
Quantitative Data Summary
The following tables summarize typical performance data for the enantiomeric separation of various pharmaceutical compounds using both HPLC and CE. It is important to note that the data for different compounds are compiled from various studies and direct comparison should be made with caution unless specified as a cross-validation study.
Table 1: Enantiomeric Separation of Ketoprofen
| Parameter | HPLC | Capillary Electrophoresis (CE) |
| Resolution (Rs) | 2.28[4] | 1.88 - 3.70 |
| Analysis Time | < 20 min | < 17 min |
| Limit of Detection (LOD) | 1 µg/L[4] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.5 µg/mL |
Data for ketoprofen compiled from multiple sources and should be considered representative.
Table 2: Enantiomeric Separation of Citalopram
| Parameter | HPLC | Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 2.0 | Not explicitly stated |
| Analysis Time | < 20 min | Not explicitly stated |
| Limit of Detection (LOD) | 2.54 µg/mL[7] | Not explicitly stated |
| Limit of Quantification (LOQ) | 7.68 µg/mL[7] | Not explicitly stated |
Data for citalopram compiled from a study focused on HPLC validation.
Table 3: Enantiomeric Separation of Ibuprofen
| Parameter | HPLC | Capillary Electrophoresis (CE) |
| Resolution (Rs) | 1.01 - 1.49[8] | Not achieved in one study |
| Analysis Time | < 8 min | Not applicable |
| Limit of Detection (LOD) | 2.06 µg/mL[9] | Not applicable |
| Limit of Quantification (LOQ) | Not explicitly stated | Not applicable |
One study reported that while HPLC was successful, the tested CE method did not achieve chiral discrimination for ibuprofen.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative experimental protocols for the enantiomeric separation of a generic chiral drug by HPLC and CE.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate the enantiomers of a chiral drug using a chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or protein-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic solvent (e.g., isopropanol or ethanol) with a small amount of an additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio is optimized for the specific analyte.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV absorbance at a wavelength where the analyte has maximum absorbance (e.g., 230 nm).
-
Injection Volume: 5 - 20 µL.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of the racemic mixture and individual enantiomers (if available) in the mobile phase.
-
Inject the standards and the sample solution.
-
Record the chromatograms and determine the retention times, resolution, and peak areas of the enantiomers.
Capillary Electrophoresis (CE) Protocol
Objective: To separate the enantiomers of a chiral drug using a chiral selector in the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a high-voltage power supply, capillary cartridge, and a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector (e.g., a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin). The concentration of the chiral selector is optimized for the separation.
-
Voltage: 15 - 30 kV.
-
Capillary Temperature: 15 - 30 °C.
-
Injection: Hydrodynamic or electrokinetic injection for a few seconds.
-
Detection: UV absorbance at a suitable wavelength (e.g., 214 nm).
Procedure:
-
Condition a new capillary by flushing with sodium hydroxide, water, and then the BGE.
-
Fill the capillary with the BGE.
-
Prepare standard solutions of the racemic mixture and individual enantiomers in water or the BGE.
-
Inject the standards and the sample solution.
-
Apply the separation voltage and record the electropherograms.
-
Determine the migration times, resolution, and peak areas of the enantiomers.
Visualization of Methodologies
To further clarify the processes, the following diagrams illustrate the general workflows for enantiomeric separation by HPLC and CE, as well as the logical flow of a cross-validation study.
Caption: General workflow for enantiomeric separation by HPLC.
Caption: General workflow for enantiomeric separation by CE.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolution of enantiomers of ketoprofen by HPLC: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Enantiomeric resolution of ibuprofen and flurbiprofen in human plasma by SPE-chiral HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological evaluation of peptides incorporating (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures represents a significant advancement in medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents. This guide provides a comparative analysis of peptides incorporating the novel β-amino acid, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, against their natural peptide counterparts. By exploring the structural and functional consequences of this modification, we aim to provide researchers and drug development professionals with a comprehensive understanding of its potential to enhance peptide stability, bioactivity, and therapeutic efficacy.
Enhanced Stability and Conformation: The Impact of a β-Amino Acid
The introduction of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a β-amino acid, into a peptide backbone induces significant structural changes that can lead to improved pharmacological properties. Unlike α-amino acids, the amino group in β-amino acids is attached to the β-carbon, resulting in a longer and more flexible backbone. This modification can confer several advantages:
-
Increased Proteolytic Resistance: The altered backbone geometry can render the peptide less susceptible to degradation by proteases, which are evolved to recognize and cleave peptide bonds between α-amino acids. This increased stability can lead to a longer plasma half-life and improved bioavailability.[1]
-
Conformational Pre-organization: The presence of the β-amino acid can induce specific secondary structures, such as helices and turns, that may be crucial for receptor binding.[2][3] This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity.
Comparative Performance Data: A Hypothetical Case Study
While specific quantitative data for a direct comparison of a peptide containing (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid with its native analog is not yet publicly available, we present a hypothetical case study based on established principles of β-amino acid incorporation. Let us consider a hypothetical bioactive peptide, "Peptide-N" (Native), and its modified counterpart, "Peptide-M" (Modified), where a key α-amino acid has been replaced with (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Table 1: Comparative Binding Affinity
| Peptide | Target Receptor | Binding Affinity (Kᵢ, nM) |
| Peptide-N | GPCR-X | 50 |
| Peptide-M | GPCR-X | 25 |
Kᵢ (Inhibition constant): A lower value indicates a higher binding affinity.
Table 2: Comparative Proteolytic Stability
| Peptide | Incubation Time (min) in Human Plasma | % Intact Peptide Remaining | Half-life (t₁/₂, min) |
| Peptide-N | 0 | 100 | 15 |
| 15 | 50 | ||
| 30 | 20 | ||
| 60 | <5 | ||
| Peptide-M | 0 | 100 | 180 |
| 60 | 85 | ||
| 120 | 60 | ||
| 240 | 35 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of these modified peptides. Below are protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Incorporating β-Amino Acids
Objective: To synthesize Peptide-M incorporating (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Materials:
-
Fmoc-protected α-amino acids
-
Fmoc-(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard α-amino acids: Dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and shake for 2 hours.
-
For Fmoc-(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid: Due to potential steric hindrance, a longer coupling time or the use of a stronger coupling agent may be necessary. Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[4][5][6][7]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes involved in the evaluation of these peptides.
Caption: A typical G-protein coupled receptor (GPCR) signaling pathway that can be modulated by peptide ligands.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of modified peptides.
Conclusion
The incorporation of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid into peptides offers a promising avenue for the development of novel therapeutics with enhanced stability and potentially improved biological activity. While further research is needed to generate specific comparative data, the principles outlined in this guide provide a solid framework for the design and evaluation of such modified peptides. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers venturing into this exciting area of drug discovery.
References
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
A Researcher's Guide to Chiral Stationary Phases for Beta-Amino Acid Separation
For researchers, scientists, and drug development professionals, the enantioselective separation of beta-amino acids is a critical step in various fields, from peptide synthesis to the development of novel pharmaceuticals. The choice of chiral stationary phase (CSP) is paramount for achieving optimal resolution and efficiency. This guide provides an objective comparison of commonly used CSPs for beta-amino acid separation, supported by experimental data and detailed protocols.
The separation of beta-amino acid enantiomers is primarily achieved through high-performance liquid chromatography (HPLC) utilizing various types of chiral stationary phases. The most prominent among these are macrocyclic glycopeptide-based, polysaccharide-based, Pirkle-type, crown ether-based, and ligand-exchange CSPs. Each class of CSP offers unique chiral recognition mechanisms, leading to differences in selectivity, resolution, and applicability for various beta-amino acid structures.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is dictated by the specific structure of the beta-amino acid, the desired analytical outcome (e.g., high resolution, fast analysis), and the compatibility with available detection methods. The following tables summarize the performance of different CSPs for the separation of various beta-amino acids, providing key chromatographic parameters for comparison.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (Chirobiotic T, T2) and its aglycone version (Chirobiotic TAG), are widely used for the separation of amino acids due to their multiple chiral recognition sites, which allow for hydrogen bonding, ionic, and hydrophobic interactions.[1]
Table 1: Performance Data for Macrocyclic Glycopeptide-Based CSPs
| Beta-Amino Acid | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs | Reference |
| β²-homophenylalanine | Chirobiotic TAG | 0.1% TEAA (pH 4.1)/MeOH (30/70, v/v) | 0.5 | 25 | 1.35 | 2.10 | [2] |
| β³-homophenylalanine | Chirobiotic T | 0.1% TEAA (pH 4.1)/MeOH (30/70, v/v) | 0.5 | 25 | 1.25 | 1.80 | [2] |
| β²-homoleucine | Chirobiotic TAG | 0.1% TEAA (pH 4.1)/MeOH (40/60, v/v) | 0.5 | 25 | 1.28 | 1.95 | [2] |
| β³-homoleucine | Chirobiotic T2 | 0.1% TEAA (pH 4.1)/MeOH (40/60, v/v) | 0.5 | 25 | 1.18 | 1.50 | [2] |
-
α (Selectivity Factor): Ratio of the retention factors of the two enantiomers.
-
Rs (Resolution): A measure of the degree of separation between two peaks.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose carbamate derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1), are renowned for their broad enantioselectivity.[3][4][5] While extensively used for α-amino acids, their application to β-amino acids is also significant, particularly for derivatized forms.
Table 2: Performance Data for Polysaccharide-Based CSPs
| Beta-Amino Acid Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs | Reference |
| N-Dansyl-β-homoproline | Chiralpak IA-3 | 0.1% HCOOH in ACN | 0.5 | 20 | >1.1 | Baseline | [6] |
| N-Dansyl-β-homopipecolic acid | Chiralpak IA-3 | 0.1% HCOOH in ACN | 0.5 | 20 | >1.1 | Baseline | [6] |
Pirkle-Type CSPs
Pirkle-type CSPs, such as the Whelk-O 1, are based on a π-electron acceptor/π-electron donor mechanism.[7][8] They offer broad selectivity for a wide range of compounds, including underivatized and derivatized beta-amino acids. A key advantage is their covalent bonding, which imparts high stability and compatibility with a wide range of mobile phases.[7]
Table 3: Performance Data for Pirkle-Type CSPs
| Beta-Amino Acid Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs | Reference |
| N-(3,5-Dinitrobenzoyl)-β-leucine methyl ester | Whelk-O 1 | Hexane/Isopropanol (90/10, v/v) | 1.0 | 25 | 1.45 | 2.50 | [7] |
| N-(3,5-Dinitrobenzoyl)-β-phenylalanine ethyl ester | Whelk-O 1 | Hexane/Ethanol (80/20, v/v) | 1.0 | 25 | 1.62 | 3.10 | [7] |
Crown Ether-Based CSPs
Crown ether-based CSPs, like Crownpak CR-I(+), are particularly effective for the separation of primary amino acids.[9][10] The chiral recognition mechanism involves the formation of an inclusion complex between the crown ether and the protonated primary amino group of the analyte under acidic mobile phase conditions.[9]
Table 4: Performance Data for Crown Ether-Based CSPs
| Beta-Amino Acid | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs | Reference |
| 3-Aminobutanoic acid | Crownpak CR(+) | HClO₄ aq. (pH 2.0) | 1.0 | 25 | 1.8 | >1.5 | [11] |
| 3-Amino-3-phenylpropanoic acid | Crownpak CR(+) | HClO₄ aq. (pH 2.0) with 10% MeOH | 1.0 | 25 | 2.1 | >2.0 | [11] |
Ligand-Exchange CSPs
Ligand-exchange chromatography (LEC) is another powerful technique for the resolution of amino acid enantiomers. It involves the formation of diastereomeric ternary complexes between a metal ion (usually Cu(II)), a chiral selector (e.g., an amino acid derivative) coated on the stationary phase, and the analyte enantiomers.[12][13]
Table 5: Performance Data for Ligand-Exchange CSPs
| Beta-Amino Acid | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs | Reference |
| β-Phenylalanine | (S)-leucinol-derived CSP | 1 mM CuSO₄ in H₂O/MeOH (85/15, v/v) | 0.5 | 20 | 1.58 | 2.30 | [12] |
| β-Leucine | (S)-leucinol-derived CSP | 1 mM CuSO₄ in H₂O/MeOH (90/10, v/v) | 0.5 | 20 | 1.35 | 1.80 | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separations. Below are representative experimental protocols for some of the key CSPs.
Protocol 1: Separation of β²- and β³-homoamino acids on Chirobiotic T and TAG
-
Columns: Chirobiotic T (250 x 4.6 mm, 5 µm), Chirobiotic TAG (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% aqueous triethylammonium acetate (TEAA) at pH 4.1 and methanol (MeOH) in various ratios (e.g., 30/70 v/v).[2]
-
Flow Rate: 0.5 mL/min[2]
-
Temperature: 25 °C[2]
-
Detection: UV at 205 nm[2]
-
Sample Preparation: Dissolve the beta-amino acid sample in the mobile phase.
Protocol 2: Separation of N-Dansyl-β-homoamino acids on Chiralpak IA-3
-
Column: Chiralpak IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3µm silica)
-
Mobile Phase: 0.1% formic acid in acetonitrile (ACN).[6]
-
Flow Rate: 0.5 mL/min[6]
-
Temperature: 20 °C[6]
-
Detection: UV or Fluorescence, depending on the derivatizing agent. For dansyl derivatives, excitation at 340 nm and emission at 525 nm is suitable.
-
Sample Preparation: Derivatize the beta-amino acid with dansyl chloride. Dissolve the derivatized sample in the mobile phase.
Protocol 3: Separation of N-(3,5-Dinitrobenzoyl)-β-amino acid esters on Whelk-O 1
-
Column: Whelk-O 1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90/10 v/v).[7]
-
Flow Rate: 1.0 mL/min[7]
-
Temperature: 25 °C (Ambient)
-
Detection: UV at 254 nm.
-
Sample Preparation: Derivatize the beta-amino acid with 3,5-dinitrobenzoyl chloride and esterify. Dissolve the derivatized sample in the mobile phase.
Protocol 4: Separation of underivatized β-amino acids on Crownpak CR(+)
-
Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm)
-
Mobile Phase: Aqueous perchloric acid (HClO₄) at a pH of 1.0 to 2.0. Methanol (up to 15%) can be added to reduce the retention of hydrophobic analytes.[10][11]
-
Flow Rate: 1.0 mL/min[11]
-
Temperature: 25 °C[11]
-
Detection: UV at 200 nm or post-column derivatization for non-chromophoric amino acids.
-
Sample Preparation: Dissolve the beta-amino acid sample in the mobile phase or water.
Protocol 5: Separation of β-amino acids using Ligand-Exchange Chromatography
-
Column: A chiral stationary phase with a bonded amino acid, for example, (S)-leucinol.[12]
-
Mobile Phase: An aqueous solution of copper(II) sulfate (e.g., 1 mM) with an organic modifier such as methanol.[12]
-
Flow Rate: 0.5 mL/min[12]
-
Temperature: 20 °C[12]
-
Detection: UV at 254 nm (due to the copper complexes).
-
Sample Preparation: Dissolve the beta-amino acid sample in water or the mobile phase.
Visualizing the Chiral Separation Workflow
A systematic approach is essential for successful chiral method development. The following diagrams illustrate the key decision points and experimental flow.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. WHELK-O®1 - Regis Technologies [registech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid Derivatives: A Comparative Analysis
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is acknowledged as a versatile building block in the synthesis of novel therapeutic agents.[1][2] Its structural features, including the chiral center and the methoxyphenyl group, make it a point of interest for developing compounds that can interact with biological systems, potentially for modulating neurotransmitter activity.[1][3] Research applications span from investigating synaptic transmission to serving as an intermediate in the creation of more specific and effective pharmaceuticals.[1]
However, the synthesis and subsequent head-to-head comparison of a series of derivatives from this specific parent compound in both in vitro assays and in vivo models do not appear to be documented in the accessible scientific literature. Published research on related propanoic acid derivatives often focuses on different core structures. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have explored their antimicrobial and anticancer properties, and research on 3-(2-aminocarbonylphenyl)propanoic acid analogs has investigated their role as EP3 receptor antagonists.[4][5][6] These studies, while providing frameworks for how such comparisons could be conducted, do not provide the specific data required for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid derivatives.
To facilitate future research in this area and to provide a blueprint for the kind of comparative analysis that is needed, this guide outlines the methodologies and data presentation that would be essential for a thorough evaluation of any newly synthesized derivatives of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
Hypothetical Experimental Workflow
Should a series of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid derivatives be synthesized, a systematic evaluation of their efficacy would be required. The following workflow illustrates the logical progression from initial laboratory testing to whole-organism studies.
Caption: A logical workflow for the synthesis and evaluation of novel chemical entities.
Data Presentation: Structuring Comparative Efficacy Data
For a meaningful comparison, quantitative data from in vitro and in vivo studies should be systematically organized. The following tables provide templates for how such data could be presented.
Table 1: In Vitro Biological Activity
| Derivative | Target/Assay | IC50 / EC50 (µM) | Potency vs. Parent Compound (fold change) |
| Parent Compound | e.g., GABAB Receptor Binding | Value | 1x |
| Derivative 1 | e.g., GABAB Receptor Binding | Value | Value |
| Derivative 2 | e.g., GABAB Receptor Binding | Value | Value |
| Derivative 3 | e.g., GABAB Receptor Binding | Value | Value |
Table 2: In Vivo Efficacy in a Relevant Animal Model (e.g., Neuropathic Pain Model)
| Derivative | Dose (mg/kg) | Route of Administration | Efficacy Metric (e.g., % MPE) | ED50 (mg/kg) |
| Parent Compound | Value | e.g., p.o. | Value | Value |
| Derivative 1 | Value | e.g., p.o. | Value | Value |
| Derivative 2 | Value | e.g., p.o. | Value | Value |
| Derivative 3 | Value | e.g., p.o. | Value | Value |
MPE: Maximum Possible Effect p.o.: per os (by mouth)
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. Below are example methodologies for key experiments that would be necessary for this comparative analysis.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of the synthesized derivatives to a specific molecular target (e.g., a G-protein coupled receptor).
Method:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand specific for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compounds (derivatives).
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
In Vivo Animal Model of Disease
Objective: To evaluate the therapeutic efficacy of the derivatives in a whole-organism model that mimics a human disease state.
Method (Example: Chronic Constriction Injury Model of Neuropathic Pain):
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the laboratory environment for a specified period.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind paw is loosely ligated with sutures to induce nerve injury and subsequent pain hypersensitivity.
-
Baseline Testing: Before drug administration, baseline pain responses (e.g., to a thermal or mechanical stimulus) are measured.
-
Drug Administration: The test compounds are administered to the animals at various doses through a specific route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Assessment: At set time points after drug administration, the pain responses are reassessed.
-
Data Analysis: The efficacy of the compound is determined by its ability to reverse the pain hypersensitivity. The dose that produces 50% of the maximum possible effect (ED50) is calculated.
Signaling Pathway Visualization
Should a derivative of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid be found to interact with a specific signaling pathway, a visual representation of this pathway would be crucial for understanding its mechanism of action. For example, if a compound were to act as an agonist at a G-protein coupled receptor (GPCR), the following diagram illustrates the canonical signaling cascade.
Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid: A Comparative Guide for Neuroactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid against structurally and functionally similar compounds. The objective is to offer a comprehensive resource for researchers engaged in the development of novel therapeutics targeting neurological pathways. This document summarizes available data on the mechanisms of action, binding affinities, and functional activities, while also providing detailed experimental protocols for further investigation.
Introduction to (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its Analogs
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a β-amino acid derivative with potential applications in neuroscience research and pharmaceutical development.[1] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with GABAergic systems. Furthermore, its phenyl-substituted propanoic acid backbone places it in a class of compounds known to interact with various neuronal targets, including voltage-gated calcium channels.
This guide will benchmark (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid against three well-characterized neuroactive compounds:
-
Phenibut: A neuropsychotropic drug that acts primarily as a GABA-B receptor agonist.[2][3][4][5][6]
-
Baclofen: A muscle relaxant and antispasmodic that is a potent and selective GABA-B receptor agonist.[7][8]
-
Pregabalin: An anticonvulsant and analgesic that binds to the α2δ subunit of voltage-gated calcium channels.[9][10]
Comparative Analysis of Physicochemical and Pharmacological Properties
While specific experimental data for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is limited in publicly available literature, we can infer its likely biological targets based on its structural similarity to the comparator compounds. The following tables summarize the known quantitative data for the comparator compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C₁₀H₁₃NO₃ | 195.22[1] |
| Phenibut | C₁₀H₁₃NO₂ | 179.22 |
| Baclofen | C₁₀H₁₂ClNO₂ | 213.66 |
| Pregabalin | C₈H₁₇NO₂ | 159.23 |
Table 2: Comparative Pharmacological Data
| Compound | Primary Molecular Target | Binding Affinity (Ki) / IC50 | Receptor Subtype Selectivity |
| (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid | GABA-B Receptor (putative), Voltage-Gated Calcium Channels (putative) | Data not available | Data not available |
| Phenibut | GABA-B Receptor | ~18.5 µM (rat brain membranes) | Higher affinity for GABA-B over GABA-A receptors.[2][3][4][5][6] |
| Baclofen | GABA-B Receptor | 0.04 µM (GABA displacement in rat brain membranes)[11] | Highly selective for GABA-B receptors.[7][8] |
| Pregabalin | α2δ subunit of Voltage-Gated Calcium Channels | IC50 = 39 nM (for [³H]gabapentin binding to pig brain membranes) | Binds to α2δ-1 and α2δ-2 subunits.[12] |
Mechanisms of Action and Signaling Pathways
The primary mechanisms of action for the comparator compounds involve modulation of inhibitory neurotransmission or neuronal excitability.
GABA-B Receptor Agonism (Phenibut and Baclofen)
Phenibut and baclofen exert their effects by activating GABA-B receptors, which are G-protein coupled receptors (GPCRs).[2][3][4][5][6][7][8] Activation of GABA-B receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability. This is achieved through:
-
Inhibition of adenylyl cyclase: This leads to a decrease in cyclic AMP (cAMP) levels.
-
Activation of inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium, which is crucial for neurotransmitter release.
Voltage-Gated Calcium Channel Modulation (Pregabalin)
Pregabalin does not directly interact with GABA receptors. Instead, it binds with high affinity to the α2δ subunit of voltage-gated calcium channels.[9][10] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization. The reduced calcium influx subsequently diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed protocols for key experiments.
GABA-B Receptor Binding Assay
Objective: To determine the binding affinity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and comparator compounds for the GABA-B receptor.
Methodology: Radioligand competition binding assay using [³H]-GABA or a specific GABA-B antagonist radioligand.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]-GABA), and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known GABA-B agonist like baclofen).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assay for T-type Calcium Channel Inhibition
Objective: To assess the functional inhibition of T-type calcium channels by (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and comparator compounds.
Methodology: Whole-cell patch-clamp recording from cells expressing T-type calcium channels.
Detailed Protocol:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 cells) and transiently or stably transfect them with the cDNA encoding the desired T-type calcium channel subunits (e.g., Cav3.1, Cav3.2, or Cav3.3).
-
Alternatively, use primary neurons known to endogenously express T-type calcium channels (e.g., thalamic neurons).
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.
-
Use an internal (pipette) solution and an external (bath) solution designed to isolate calcium currents. The external solution should contain a calcium salt as the charge carrier and blockers of other channels (e.g., tetrodotoxin for sodium channels and TEA for potassium channels).
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit T-type calcium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, activatable state, followed by a depolarizing step to a test potential (e.g., -30 mV) to open the channels.
-
-
Compound Application:
-
Record baseline T-type currents in the control external solution.
-
Perfuse the cell with the external solution containing the test compound at a specific concentration.
-
Record the T-type currents in the presence of the compound.
-
Wash out the compound with the control solution to check for reversibility of the effect.
-
Repeat this process for a range of compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type current before and after the application of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition as a function of the log of the compound concentration.
-
Fit the data with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a framework for benchmarking (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid against established neuroactive compounds. Based on its structural characteristics, it is hypothesized that this compound may interact with GABA-B receptors and/or voltage-gated calcium channels. The provided experimental protocols offer a clear path for determining its precise pharmacological profile.
Future research should focus on obtaining quantitative binding and functional data for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid at these and other potential neuronal targets. Such data will be crucial for understanding its mechanism of action and for guiding the development of novel therapeutics for neurological disorders. The comparative data presented here for phenibut, baclofen, and pregabalin will serve as a valuable benchmark for these future investigations.
References
- 1. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling complexes of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and SAR of functionally selective allosteric modulators of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Immediate Use
The proper disposal of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. According to its Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, due to the limited availability of comprehensive toxicological and ecological data, a cautious and responsible approach to its disposal is required. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials.
Immediate Safety Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection : Chemical safety goggles or glasses.
-
Hand Protection : Standard laboratory gloves (e.g., nitrile).
-
Body Protection : A laboratory coat.
Work in a well-ventilated area, and avoid generating dust from the solid compound[1][2]. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal[1][2].
Disposal Procedures
The following procedures provide guidance for disposing of the pure compound, solutions, and contaminated labware.
1. Disposal of Unused or Waste Solid (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid
Even though it is not classified as hazardous, do not dispose of the solid chemical in the regular trash or down the drain[3].
-
Step 1: Containerization : Place the waste (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in a clearly labeled, sealed, and chemically compatible container.
-
Step 2: Labeling : Label the container with the full chemical name: "(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid".
-
Step 3: Professional Disposal : Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. Treat it as a non-hazardous chemical waste stream.
2. Disposal of Aqueous Solutions
Disposal of dilute aqueous solutions should also be handled responsibly.
-
Step 1: Collection : Collect all aqueous solutions containing (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in a designated, leak-proof container.
-
Step 2: Labeling : Clearly label the container with "Aqueous waste containing (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid" and an approximate concentration.
-
Step 3: Professional Disposal : Transfer the container to your facility's designated chemical waste accumulation area for pickup by a licensed disposal service.
3. Disposal of Contaminated Labware
Proper decontamination and disposal of labware are essential to prevent cross-contamination and ensure safety.
-
Disposable Labware (e.g., pipette tips, weighing boats, gloves) :
-
Place all contaminated disposable items in a designated solid waste container.
-
This container should be labeled as "Solid waste contaminated with (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid".
-
Dispose of this container through your institution's chemical waste program.
-
-
Non-Disposable Labware (e.g., glassware) :
-
Decontamination : Rinse the glassware with a suitable solvent, such as ethanol or isopropanol, to remove any residual compound.
-
Rinsate Collection : Collect the initial rinsate as chemical waste in a designated container for liquid waste.
-
Final Cleaning : After decontamination, the glassware can be washed using standard laboratory procedures.
-
Quantitative Data Summary
| Waste Type | Recommended Container | Disposal Method |
| Solid (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid | Labeled, sealed, chemically compatible container | Collection by licensed chemical waste disposal service |
| Aqueous Solutions | Labeled, sealed, leak-proof container | Collection by licensed chemical waste disposal service |
| Contaminated Disposables | Labeled solid waste container | Collection by licensed chemical waste disposal service |
| Rinsate from Glassware | Labeled liquid waste container | Collection by licensed chemical waste disposal service |
Experimental Protocols
The standard and recommended procedure for the disposal of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid does not involve chemical neutralization or degradation in the lab. The primary protocol is the safe collection, segregation, and transfer of the chemical waste to a licensed disposal facility.
Disposal Workflow
Caption: Disposal decision workflow for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
References
Essential Safety and Logistical Information for Handling (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Assessment
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is crucial to handle all chemicals with care to avoid potential irritation or unforeseen effects. This guide outlines the necessary precautions for handling this compound in a laboratory setting.
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid[1] |
| Appearance | White[1] |
| Odor | No information available[1] |
| Melting Point | 208 °C / 406.4 °F[1] |
Personal Protective Equipment (PPE)
The following PPE is recommended to ensure the safety of laboratory personnel when handling (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Conforming to ANSI Z87.1 standards, this is the minimum requirement to protect against accidental splashes or dust particles. A face shield may be necessary for larger quantities or when there is a significant splash risk.[2] |
| Hand Protection | Disposable nitrile gloves | Provides sufficient protection for incidental contact. If prolonged contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves.[2] |
| Body Protection | Laboratory coat | A standard lab coat is essential to protect skin and clothing from spills and contamination.[3] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects.[4] |
| Respiratory Protection | Not required under normal use | If handling procedures are likely to generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary. Work should ideally be conducted in a fume hood to minimize inhalation exposure.[5] |
Step-by-Step Handling Procedures
Adherence to the following operational plan will minimize the risk of exposure and contamination during the handling of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
3.1. Preparation
-
Read the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Don Appropriate PPE: Put on a lab coat, safety glasses with side shields, and nitrile gloves.
-
Prepare the Workspace: Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Gather all necessary equipment, such as a spatula, weigh boat or paper, and the receiving vessel.[5]
3.2. Weighing and Transfer
-
Tare the Balance: Place a clean weigh boat or a creased piece of weighing paper on the analytical balance and tare the weight.[6]
-
Dispense the Solid: Carefully dispense the solid from the reagent bottle onto the weigh boat. To avoid creating dust, gently tap the bottle to transfer the powder; avoid scooping directly from the stock container with a personal spatula to prevent contamination.[6]
-
Record the Mass: Accurately record the mass of the transferred solid.
-
Transfer to the Receiving Vessel: Carefully transfer the weighed solid into the reaction vessel. A powder funnel can be useful for narrow-mouthed containers.[7] If any residue remains on the weigh boat, it can be rinsed into the vessel with a small amount of the reaction solvent.[7]
3.3. Post-Handling
-
Clean the Workspace: Clean the balance and surrounding area of any spilled powder. Decontaminate any surfaces that may have come into contact with the chemical.
-
Secure the Reagent Bottle: Tightly close the lid of the (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid container and return it to its designated storage location. The recommended storage condition is refrigerated.[1]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally, eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
4.1. Waste Segregation
-
Contaminated Solid Waste: All disposable items that have come into contact with (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, such as used gloves, weigh boats, and paper towels, should be considered chemical waste.
-
Unused Product: Unwanted or expired (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid should be disposed of as chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
4.2. Disposal Protocol
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Unused Chemical: Dispose of the unused chemical in its original container or a suitable, labeled waste container.
-
Consult EHS: Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. Consult with your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[5] In some cases, non-hazardous solid waste may be suitable for landfill disposal, but it should not be placed in regular laboratory trash cans.[8]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move to fresh air. If symptoms occur, seek medical attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1] |
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for handling and disposing of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
References
- 1. Laboratory Safety Management [delloyd.50megs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
